Bis(p-tolyl)phosphine oxide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis(4-methylphenyl)-oxophosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14OP/c1-11-3-7-13(8-4-11)16(15)14-9-5-12(2)6-10-14/h3-10H,1-2H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIPXAFNKGZMSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[P+](=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14OP+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60538152 | |
| Record name | Bis(4-methylphenyl)(oxo)phosphanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60538152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2409-61-2 | |
| Record name | Bis(4-methylphenyl)(oxo)phosphanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60538152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di(p-tolyl)phosphine Oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Bis(p-tolyl)phosphine Oxide (CAS No. 2409-61-2)
Introduction: Unveiling a Versatile Organophosphorus(V) Compound
Organophosphorus(V) compounds are foundational to numerous areas of chemical science, integral to advances in organic synthesis, catalysis, and materials science.[1] Within this vital class of molecules, Bis(p-tolyl)phosphine oxide, identified by CAS number 2409-61-2, emerges as a particularly noteworthy compound.[2] Initially perceived in the broader context of phosphine oxides as mere byproducts of iconic reactions like the Wittig and Staudinger ligations, it is now recognized for its intrinsic catalytic and synthetic potential.[1] This guide offers an in-depth exploration of its chemical properties, synthesis, reactivity, and applications, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.
Core Physicochemical & Spectroscopic Identity
This compound is a white, crystalline powder that is stable under recommended storage conditions.[2][3][4] Its robust chemical nature and specific solubility profile make it a versatile reagent in a variety of reaction media.[3][5]
Physicochemical Data Summary
| Property | Value | Source(s) |
| CAS Number | 2409-61-2 | [1][2] |
| Molecular Formula | C₁₄H₁₅OP | [2][5] |
| Molecular Weight | 230.24 g/mol | [2][5][6] |
| Melting Point | 96°C (lit.) | [2][5][6][7] |
| Boiling Point | 354.2 °C at 760 mmHg (Predicted) | [2][6] |
| Appearance | White to off-white powder/solid | [4][7][8] |
| Solubility | Slightly soluble in water; soluble in many organic solvents. | [2][3][5] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C. | [2][5] |
Spectroscopic Characterization: A Structural Blueprint
Spectroscopic analysis is crucial for confirming the identity and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum is expected to conform to the structure, showing distinct signals for the aromatic protons of the tolyl groups and the methyl protons.[9]
-
³¹P NMR : This technique is highly diagnostic for phosphorus compounds. This compound exhibits a characteristic singlet in the chemical shift range of δ 28 - 33 ppm (in CDCl₃), confirming the pentavalent phosphine oxide environment.[1]
-
¹³C NMR : The spectrum reveals signals for the aromatic carbons, with a notable signal around δ 140.7 ppm for the carbon atom directly attached to the phosphorus, and a signal around δ 21.4 ppm for the methyl carbons.[1]
-
-
Infrared (IR) Spectroscopy : The most prominent feature in the IR spectrum is the strong absorption band corresponding to the P=O stretching vibration, which typically appears in the 1175–1210 cm⁻¹ range.[1] This band is a definitive indicator of the phosphine oxide functional group. Additional bands for P-C aromatic bond vibrations are observed around 1100 cm⁻¹ and 1430-1440 cm⁻¹.[1]
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) can precisely confirm the elemental composition. The monoisotopic mass of C₁₄H₁₅OP is 230.086052 u.[1]
Synthesis and Purification: A Practical Workflow
The construction of the this compound framework is most reliably achieved through the reaction of a phosphorus electrophile with a potent organometallic nucleophile. The use of a Grignard reagent is a common and effective strategy.[1]
Experimental Protocol: Synthesis via Grignard Reaction
This protocol details the synthesis from diethyl phosphite and p-tolylmagnesium bromide.
Step-by-Step Methodology:
-
Reaction Setup: Charge a dry 250 mL round-bottom flask with p-tolylmagnesium bromide (e.g., 33 mmol, 1.0 M solution in THF) under an inert nitrogen atmosphere in an ice-water bath.[7] The inert atmosphere is critical to prevent quenching of the highly reactive Grignard reagent by atmospheric moisture and oxygen.
-
Reagent Addition: Add a solution of diethyl phosphite (e.g., 1.3 mL, 10.0 mmol) in anhydrous THF (5.0 mL) dropwise to the stirred Grignard solution over 30 minutes.[7] The slow, dropwise addition helps to control the exothermic reaction and prevent the formation of side products.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to ambient temperature. Continue stirring overnight to ensure the reaction proceeds to completion.[7]
-
Aqueous Workup (Quenching): Cool the reaction mixture back to 0°C with an ice-water bath and carefully add 0.1 N HCl (100 mL) dropwise to quench the reaction and dissolve the magnesium salts.[7]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 100 mL).[7] Dichloromethane is an effective solvent for extracting the desired organic product.
-
Washing and Drying: Combine the organic extracts and wash them with a saturated NaCl solution (brine) to remove residual water. Dry the organic phase over anhydrous MgSO₄.[7]
-
Isolation and Purification: Filter the drying agent and concentrate the filtrate in vacuo to yield the crude product. Purify the crude material by column chromatography (using a solvent system like ethyl acetate) to afford the pure this compound.[7]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Reactivity and Applications in Modern Synthesis
The utility of this compound extends far beyond its role as a simple intermediate. Its unique electronic and structural properties make it a valuable player in catalysis and complex molecule synthesis.
Tautomerism and Coordination Chemistry
A key feature governing its reactivity is the existence of a prototropic tautomeric equilibrium between the pentavalent secondary phosphine oxide (SPO) form and the trivalent phosphinous acid (PA) form.[1] For this compound, the electron-donating nature of the two p-tolyl groups heavily favors the pentavalent SPO form, which is the dominant species.[1] This structural feature, combined with the Lewis basicity of the phosphoryl oxygen, allows it to act as an effective ligand for various metal centers, influencing the reactivity and selectivity of catalytic processes.[1]
Role in Catalysis
This compound serves as a crucial pre-ligand and catalyst in a variety of organic transformations, most notably in palladium-catalyzed cross-coupling reactions.[1][2]
-
Suzuki Reaction: It is widely used as a catalyst or ligand in the Suzuki reaction, a powerful method for forming carbon-carbon bonds, particularly for synthesizing biaryl compounds.[2] These biaryl structures are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2][8] The phosphine oxide ligand plays a critical role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.
-
Organocatalysis: In recent years, phosphine oxides have been recognized as potent Lewis base organocatalysts.[1] They can activate strong electrophiles, such as silicon-based reagents, to facilitate a range of chemical transformations without the need for a transition metal.[1]
Catalytic Cycle Involvement
Caption: Role of phosphine oxide ligands in a Pd catalytic cycle.
Significance in Drug Development
While organophosphorus compounds like phosphates and phosphonates are common in approved pharmaceuticals, phosphine oxides are an emerging and promising structural motif.[10][11] Their incorporation into drug candidates can confer significant advantages in physicochemical and pharmacokinetic properties.
Improving Drug-like Properties
The phosphine oxide group (P=O) is a very strong hydrogen-bond acceptor attached to a stable tetrahedral center.[10] This has profound implications for drug design:
-
Enhanced Solubility: Phosphine oxides are highly polar functional groups.[11] Replacing less polar groups (e.g., amides) with a phosphine oxide can dramatically increase aqueous solubility, a critical factor for bioavailability.[10]
-
Improved Metabolic Stability: The increased polarity of phosphine oxide analogs often leads to improved metabolic stability, for instance, by increasing the half-life in human liver microsomes.[10][11]
-
Reduced Lipophilicity: The introduction of a phosphine oxide moiety can decrease the lipophilicity of a molecule, which can be beneficial for optimizing its ADME (absorption, distribution, metabolism, and excretion) profile.[10]
A prime example of the successful application of this strategy is the anticancer drug Brigatinib , an anaplastic lymphoma kinase (ALK) inhibitor approved by the FDA, which features a dimethylphosphine oxide fragment.[10] The introduction of the phosphine oxide was crucial for improving the activity and selectivity of the compound.[10] As a readily available and versatile building block, this compound represents a valuable tool for medicinal chemists to construct novel molecular architectures with potentially superior drug-like properties.[2]
Safety and Handling
As with any chemical reagent, proper handling of this compound is essential for laboratory safety.
-
Hazards: The compound is known to cause skin irritation and serious eye irritation.[3][12] It may also cause respiratory irritation.[3] It is considered harmful if inhaled, in contact with skin, or if swallowed.[4][5]
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-impermeable gloves, and eye/face protection (safety goggles or face shield).[13][14]
-
Handling: Handle in a well-ventilated place, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[13]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][13]
-
First Aid:
-
Eyes: In case of contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical advice.[12][13]
-
Skin: Wash off with soap and plenty of water. Take off contaminated clothing immediately.[12][13]
-
Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen.[13]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[13]
-
Conclusion and Future Outlook
This compound (CAS No. 2409-61-2) has successfully transitioned from a chemical curiosity to a cornerstone reagent in modern organic and medicinal chemistry. Its robust nature, well-defined reactivity, and crucial role as a ligand and organocatalyst make it an indispensable tool for constructing complex molecules. For drug development professionals, the phosphine oxide moiety offers a validated strategy for enhancing the physicochemical properties of lead compounds. As the demand for more efficient and selective synthetic methodologies grows, the applications for this compound and its derivatives are poised to expand, further cementing its place in the synthetic chemist's toolbox.
References
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An In-depth Technical Guide to Bis(p-tolyl)phosphine Oxide: Structure, Properties, Synthesis, and Applications
Introduction and Significance
Bis(p-tolyl)phosphine oxide, a member of the organophosphorus(V) compound family, is a versatile molecule of significant interest in modern chemical science.[1] Organophosphorus(V) compounds are integral to numerous fields, including organic synthesis, catalysis, and materials science.[1] Initially, phosphine oxides were often regarded simply as byproducts of famous reactions like the Wittig and Staudinger ligations. However, they are now recognized for their intrinsic catalytic potential and utility as ligands.[1] this compound, with its distinct electronic and steric properties conferred by the two p-tolyl groups, serves as a valuable intermediate and pre-ligand in a variety of chemical transformations.[1][2][3][4][5][6] Its importance lies in the unique characteristics of its phosphoryl group (P=O), which imparts Lewis basicity and the ability to coordinate with metal centers, thereby modulating the reactivity and selectivity of catalytic systems.[1] This guide provides a comprehensive overview of its structure, properties, synthesis, and key applications, offering field-proven insights for professionals in research and development.
Structural Elucidation and Physicochemical Properties
This compound is a white, crystalline powder at room temperature.[2][4][7] Its molecular structure consists of a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two p-tolyl (4-methylphenyl) groups.
Chemical Structure:
-
IUPAC Name: bis(4-methylphenyl)(oxo)-λ⁵-phosphanylium[9]
-
SMILES: CC1=CC=C(C=C1)--INVALID-LINK--C1=CC=C(C)C=C1[9]
A crucial aspect of its chemistry is the prototropic tautomeric equilibrium between the pentavalent secondary phosphine oxide (SPO) form and the trivalent phosphinous acid (PA) form. For this compound, the electron-donating nature of the two p-tolyl groups heavily favors the more stable pentavalent SPO form.[1] This stability is critical to its function and reactivity.
Physicochemical Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Weight | 230.24 g/mol | [2][7][10] |
| Appearance | White powder | [2][4][7] |
| Melting Point | 96°C (lit.) | [2][4][5][11] |
| Boiling Point | 354.2 °C at 760 mmHg | [2][7][8] |
| Flash Point | 168.0 °C | [2][7][8] |
| Solubility | Slightly soluble in water. Soluble in most organic solvents. | [2][3][4][7][11][12] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [2] |
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence of the key functional groups. The most prominent and characteristic feature is the strong absorption band for the P=O stretching vibration, which typically appears in the 1175–1210 cm⁻¹ range.[1] Additional bands corresponding to P-C (aromatic) bond vibrations can be observed around 1100 cm⁻¹ and 1430-1440 cm⁻¹.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
³¹P NMR: The ³¹P NMR spectrum shows a characteristic signal for the pentavalent phosphorus center, typically in the range of δ 28 - 33 ppm (in CDCl₃).[1]
-
¹H NMR: The ¹H NMR spectrum will conform to the structure, showing signals for the aromatic protons of the tolyl groups and a singlet for the methyl protons.[13]
-
¹³C NMR: The ¹³C NMR spectrum will display distinct signals for the aromatic carbons and the methyl carbons (typically ~21.4 ppm).[1]
-
Synthesis Methodologies
The construction of the this compound framework is most reliably achieved through the reaction of a phosphorus electrophile with a potent carbon nucleophile, such as a Grignard reagent. This method offers high yields and purity.
Experimental Protocol: Synthesis via Grignard Reaction
This protocol describes the synthesis from diethylphosphite and p-tolylmagnesium bromide. The rationale behind using a Grignard reagent is its high nucleophilicity, which is required to form the P-C bonds. Anhydrous conditions are critical as Grignard reagents react violently with water.
Step-by-Step Methodology:
-
Apparatus Setup: A 250 mL round-bottom flask is dried thoroughly in an oven and allowed to cool under a stream of dry nitrogen (N₂). Equip the flask with a magnetic stirrer, a dropping funnel, and a reflux condenser with a N₂ inlet.
-
Reagent Charging: Charge the flask with p-tolylmagnesium bromide (33 mmol, typically as a 1.0 M solution in THF) and cool the flask in an ice-water bath to 0°C. Maintaining a low temperature is crucial to control the exothermic reaction.
-
Reactant Addition: Prepare a solution of diethylphosphite (1.3 mL, 10.0 mmol) in anhydrous THF (5.0 mL). Add this solution dropwise to the Grignard reagent via the dropping funnel over a period of 30 minutes. The slow addition prevents a rapid temperature increase.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to ambient temperature. Stir the reaction mixture overnight to ensure completion.
-
Reaction Quenching: Cool the reaction mixture back to 0°C in an ice-water bath. Carefully and slowly add 0.1 N HCl (100 mL) dropwise to quench the excess Grignard reagent and protonate the product. This is a highly exothermic step that requires caution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 100 mL). The organic solvent isolates the desired product from the aqueous phase containing inorganic salts.
-
Washing and Drying: Combine the organic extracts and wash them with a saturated NaCl solution (brine) to remove residual water. Dry the organic phase over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator. The resulting crude product is purified by column chromatography on silica gel using ethyl acetate (EtOAc) as the eluent to yield pure this compound.[4]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
An alternative synthetic route involves the controlled oxidation of the corresponding tertiary phosphine, bis(p-tolyl)phosphine. This is often achieved using clean oxidants like hydrogen peroxide (H₂O₂), which yields water as the only byproduct, representing an efficient and atom-economical approach.[1]
Applications in Catalysis and Organic Synthesis
The utility of this compound stems from the Lewis basicity of its phosphoryl oxygen, which allows it to function as an effective ligand for various metal centers.[1] This coordination can modulate the electronic properties and steric environment of a metal catalyst, thereby influencing its activity and selectivity.
-
Ligand in Transition-Metal Catalysis: As a secondary phosphine oxide, it is considered a versatile pre-ligand.[1] It can coordinate to transition metals, forming active catalysts for a range of cross-coupling reactions. For instance, it has been employed as a ligand or catalyst in the Suzuki reaction, a powerful method for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds prevalent in pharmaceuticals and advanced materials.[2] Nickel-catalyzed systems activated by secondary phosphine oxides have also been developed for reactions like alkene isomerization.[14]
-
Intermediate in Organic Synthesis: Beyond catalysis, it serves as a crucial building block for producing a wide array of more complex organic molecules.[2][3][4] Its unique chemical properties make it a valuable intermediate in multi-step syntheses within the pharmaceutical and chemical industries.[2]
Logical Diagram of Catalytic Role
Caption: Ligand coordination in a generic catalytic cycle.
Safety and Handling
This compound is classified as an irritant. Proper safety protocols must be strictly followed to ensure safe handling in a laboratory environment.
-
Hazards:
-
Precautionary Measures:
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.[16]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-impermeable gloves (e.g., nitrile), and safety glasses with side shields or goggles.[10][15][16]
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3]
-
First Aid: In case of contact with eyes, rinse immediately and cautiously with plenty of water for several minutes.[10][15] If on skin, wash with plenty of soap and water.[10][15] If inhaled, move the victim to fresh air.[15] Seek medical attention if irritation persists.
-
References
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- 16. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of Bis(p-tolyl)phosphine Oxide from p-Bromotoluene
Abstract
This technical guide provides a comprehensive and scientifically-grounded protocol for the synthesis of bis(p-tolyl)phosphine oxide, a significant organophosphorus compound utilized in catalysis and organic synthesis.[1][2] The described methodology leverages the Grignard reaction, a cornerstone of organometallic chemistry, starting from the readily available precursor, p-bromotoluene. This document is intended for researchers, chemists, and professionals in drug development, offering in-depth mechanistic insights, a detailed step-by-step experimental procedure, characterization data, and troubleshooting advice to ensure a successful and reproducible synthesis.
Introduction: The Significance of this compound
Organophosphorus(V) compounds, particularly phosphine oxides, are a pivotal class of molecules in modern chemistry.[1] Once relegated to the status of byproducts in reactions like the Wittig olefination, phosphine oxides are now recognized for their intrinsic value as robust ligands for transition-metal catalysis, organocatalysts, and versatile intermediates for the synthesis of more complex molecules.[1] The defining feature of these compounds is the highly polar and stable phosphoryl group (P=O), which imparts unique electronic and steric properties.
This compound, specifically, is a symmetrical diarylphosphine oxide that has garnered considerable interest. The presence of the electron-donating p-tolyl groups influences the electronic environment of the phosphorus center, making it a valuable pre-ligand in catalysis.[1] Its applications are diverse, ranging from its use in Suzuki coupling reactions to its role in the development of advanced materials.[2] This guide details a reliable and scalable synthesis of this compound from p-bromotoluene, a cost-effective and commercially available starting material.
Synthetic Strategy and Mechanistic Rationale
The most direct and widely employed strategy for constructing the P-C bonds in symmetrical diarylphosphine oxides is the reaction of a suitable phosphorus electrophile with an excess of a potent carbon nucleophile, such as a Grignard reagent.[1][3] This synthesis follows a three-step sequence:
-
Formation of Grignard Reagent: Preparation of p-tolylmagnesium bromide from p-bromotoluene and magnesium metal.
-
Phosphorylation: Reaction of the Grignard reagent with phosphorus oxychloride (POCl₃).
-
Hydrolysis: Aqueous workup to hydrolyze the intermediate phosphinic chloride to the final phosphine oxide product.
Causality Behind Experimental Choices:
-
Grignard Reagent: The choice of a Grignard reagent is predicated on its high nucleophilicity, which is essential for forming the strong carbon-phosphorus bond. p-Tolylmagnesium bromide is readily prepared from p-bromotoluene, an economical aryl halide.[4][5]
-
Phosphorus Oxychloride (POCl₃): POCl₃ serves as an ideal phosphorus electrophile.[6] It possesses three reactive P-Cl bonds, allowing for sequential substitution. By carefully controlling the stoichiometry (at least a 2:1 ratio of Grignard reagent to POCl₃), the reaction can be directed towards the disubstituted product.[7][8]
-
Reaction Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether is crucial. Grignard reagents react vigorously with protic solvents like water or alcohols.[5] These ethereal solvents also effectively solvate the magnesium species, facilitating reagent formation and reaction.
-
Hydrolysis: The final hydrolysis step is critical for converting the diarylphosphinic chloride intermediate into the stable this compound.[9]
Overall Synthetic Workflow
The entire process, from starting materials to the purified product, is outlined below.
Caption: Overall workflow for the synthesis of this compound.
Reaction Mechanism
The core of the synthesis involves the nucleophilic attack of the Grignard reagent on the electrophilic phosphorus center of POCl₃.
Caption: Mechanism of Grignard reaction with POCl₃ followed by hydrolysis.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation |
| p-Bromotoluene | ≥99% | Sigma-Aldrich, Alfa Aesar |
| Magnesium Turnings | High Purity | Fisher Scientific |
| Iodine | Crystal, ACS Grade | Any major supplier |
| Phosphorus Oxychloride (POCl₃) | ≥99%, Reagent Grade | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Acros Organics, TCI |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Fisher Scientific |
| Diethyl Ether | Anhydrous | Any major supplier |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | Any major supplier |
Equipment: Three-neck round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, Schlenk line (or inert atmosphere setup with Nitrogen/Argon), ice bath.
Safety Precautions
-
Grignard Reagents: Are highly reactive, flammable, and react violently with water. All glassware must be oven- or flame-dried before use, and the reaction must be conducted under a strict inert atmosphere (Nitrogen or Argon).[5]
-
Phosphorus Oxychloride (POCl₃): Is highly corrosive and toxic. It reacts with moisture to release HCl gas.[6] Handle exclusively in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety goggles).
-
Solvents: THF and diethyl ether are extremely flammable. Ensure there are no ignition sources nearby.
Step-by-Step Synthesis
Part A: Preparation of p-Tolylmagnesium Bromide (Grignard Reagent)
-
Set up a flame-dried 500 mL three-neck flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all openings are sealed and the system is under a positive pressure of inert gas (Argon or Nitrogen).
-
To the flask, add magnesium turnings (2.67 g, 0.11 mol).
-
Add a single small crystal of iodine to the flask. This acts as an initiator.
-
In the dropping funnel, prepare a solution of p-bromotoluene (17.1 g, 0.10 mol) in 100 mL of anhydrous THF.
-
Add approximately 10 mL of the p-bromotoluene solution to the magnesium turnings. The reaction is initiated by gentle warming with a heat gun until the brownish color of the iodine disappears and bubbling is observed.[4]
-
Once the reaction has started, add the remaining p-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear grayish and slightly cloudy.[4][5]
Part B: Reaction with Phosphorus Oxychloride
-
Cool the freshly prepared Grignard solution to 0 °C using an ice bath.
-
In a separate dry flask, prepare a solution of phosphorus oxychloride (6.14 g, 0.04 mol) in 50 mL of anhydrous THF.
-
Add the POCl₃ solution dropwise to the stirred Grignard reagent at 0 °C over a period of 1 hour. A vigorous reaction will occur, and a white precipitate will form. Causality Note: Slow, cold addition is critical to control the exotherm and prevent the formation of the trisubstituted tertiary phosphine oxide byproduct.[7]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
Part C: Hydrolysis and Product Isolation
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing 200 mL of crushed ice and 20 mL of concentrated HCl. This should be done in a fume hood as HCl gas may be evolved. The acid hydrolyzes the intermediate and dissolves the magnesium salts.[9][10]
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Combine the organic layers and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and finally 100 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
Part D: Purification
-
The resulting crude solid is purified by recrystallization. A common and effective solvent system is a mixture of toluene and hexanes.
-
Dissolve the crude product in a minimum amount of hot toluene.
-
Slowly add hexanes until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
-
Collect the white, crystalline product by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
Data Summary and Characterization
Table 1: Reagent Quantities and Reaction Parameters
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Eq. |
| p-Bromotoluene | 171.04 | 17.1 | 0.10 | 2.5 |
| Magnesium | 24.31 | 2.67 | 0.11 | 2.75 |
| Phosphorus Oxychloride | 153.33 | 6.14 | 0.04 | 1.0 |
-
Reaction Temperature: 0 °C for addition, then room temperature.
-
Reaction Time: ~5-6 hours total.
Table 2: Product Yield and Physical Properties
| Property | Expected Value |
| Product Name | This compound |
| CAS Number | 2409-61-2 |
| Molecular Formula | C₁₄H₁₅OP |
| Molecular Weight | 230.24 g/mol [2] |
| Appearance | White crystalline solid[2] |
| Melting Point | 96 °C[2][] |
| Typical Yield | 65-75% |
| Solubility | Slightly soluble in water[12]; Soluble in common organic solvents. |
Characterization Data (Typical)
The identity and purity of the synthesized this compound should be confirmed using standard spectroscopic techniques.
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.5-7.7 (m, 4H, Ar-H ortho to P), ~7.2-7.3 (m, 4H, Ar-H meta to P), ~2.4 (s, 6H, Ar-CH₃).
-
³¹P NMR (CDCl₃, 162 MHz): δ (ppm) ~29-31.
-
FT-IR (KBr, cm⁻¹): ~1180-1200 (strong, P=O stretch).
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Grignard reaction fails to initiate. | Wet glassware/solvent; inactive magnesium surface. | Ensure all glassware is rigorously dried. Use freshly opened anhydrous solvent. Add a small iodine crystal or a few drops of 1,2-dibromoethane to activate the magnesium. Crush the magnesium turnings slightly to expose a fresh surface.[13] |
| Low yield of final product. | Incomplete Grignard formation; formation of Wurtz coupling byproduct (ditolyl); formation of trisubstituted phosphine oxide. | Ensure Grignard formation is complete before proceeding. Add the p-bromotoluene solution slowly to prevent localized high concentrations. Maintain a low temperature (0 °C) during the addition of POCl₃ to favor disubstitution.[7][8] |
| Product is an oil or difficult to crystallize. | Presence of impurities, such as the tertiary phosphine oxide or unreacted starting material. | Repeat the workup procedure, ensuring thorough washing. Perform column chromatography on silica gel (e.g., using an ethyl acetate/hexanes gradient) before attempting recrystallization. |
| Final product NMR shows complex aromatic signals. | Contamination with tris(p-tolyl)phosphine oxide. | This results from using too much Grignard reagent or adding POCl₃ too quickly at elevated temperatures. The impurity can often be removed by careful recrystallization, as it may have different solubility properties. |
Conclusion
The synthesis of this compound via the Grignard reaction with phosphorus oxychloride is a robust and reliable method for accessing this valuable organophosphorus compound. By adhering to strict anhydrous conditions, carefully controlling reaction stoichiometry and temperature, and performing a proper workup and purification, researchers can consistently obtain the desired product in high yield and purity. This guide provides the necessary technical detail and mechanistic understanding to empower scientists in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. p-Tolylmagnesium Bromide | 4294-57-9 | TCI AMERICA [tcichemicals.com]
- 6. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 12. fishersci.ca [fishersci.ca]
- 13. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide on the Core Physical and Chemical Properties of Bis(p-tolyl)phosphine Oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(p-tolyl)phosphine oxide is a versatile organophosphorus compound with significant utility in organic synthesis, catalysis, and materials science. This guide provides a comprehensive overview of its fundamental physical and chemical properties, synthesis, reactivity, and applications, with a focus on providing actionable insights for laboratory and research settings.
Introduction
This compound, a member of the organophosphorus(V) compounds, is a key intermediate and pre-ligand in various chemical transformations.[1] Its structural features, characterized by two electron-donating p-tolyl groups attached to a phosphoryl center, impart unique reactivity and coordination properties.[1] This guide aims to provide a detailed technical resource for professionals utilizing this compound in their research and development endeavors.
Core Physical and Chemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application.
Physical Properties
| Property | Value |
| CAS Number | 2409-61-2[1][2][3][4][5][6][7][8][9][][11][12] |
| Molecular Formula | C₁₄H₁₅OP[2][3][4][5][7][][11][13] |
| Molecular Weight | 230.24 g/mol [2][3][4][] |
| Appearance | White to off-white powder or crystals[3][9][14] |
| Melting Point | 96 °C[2][3][5][][13] |
| Boiling Point | 354.2 °C at 760 mmHg[2][3][5][7][][14] |
| Solubility | Slightly soluble in water[2][3][6][7][][13][14][15] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
-
¹H NMR: The proton NMR spectrum provides conformational information.[16]
-
Other Spectroscopic Data: Comprehensive spectral data including IR, MS, and ¹³C NMR are available for this compound.[17]
Synthesis and Reactivity
Synthetic Methodologies
The synthesis of this compound can be achieved through several established routes.
-
Oxidation of Tertiary Phosphines: A common and efficient method involves the oxidation of the corresponding bis(p-tolyl)phosphine.[1] Hydrogen peroxide is a frequently used oxidant for this transformation due to its effectiveness and the formation of water as the only byproduct.[1]
-
Reaction with Organometallic Reagents: The reaction of phosphorus electrophiles with organometallic reagents like Grignard or organolithium compounds is a fundamental strategy for creating the tertiary phosphine oxide framework.[1] A specific synthesis involves the reaction of diethylphosphite with p-tolylmagnesium bromide.[3]
Experimental Protocol: Synthesis via Grignard Reagent
-
Prepare a solution of p-tolylmagnesium bromide in anhydrous THF in a dried flask under an inert atmosphere (N₂).
-
Cool the solution in an ice-water bath.
-
Add a solution of diethylphosphite in anhydrous THF dropwise over 30 minutes.
-
Allow the mixture to stir and react, typically overnight at ambient temperature.
-
Cool the reaction mixture again and quench by the dropwise addition of dilute HCl.
-
Extract the product with dichloromethane.
-
Wash the combined organic phases with saturated NaCl solution, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to obtain this compound.[3]
Logical Flow of the Synthetic Protocol
References
- 1. benchchem.com [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound | 2409-61-2 [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. Bis(4-methylphenyl)phosphine oxide | CAS#:2409-61-2 | Chemsrc [chemsrc.com]
- 6. fishersci.ca [fishersci.ca]
- 7. echemi.com [echemi.com]
- 8. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. nbinno.com [nbinno.com]
- 11. echemi.com [echemi.com]
- 12. arctomsci.com [arctomsci.com]
- 13. chembk.com [chembk.com]
- 14. This compound CAS 2409-61-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 15. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. This compound(2409-61-2) 1H NMR spectrum [chemicalbook.com]
The Solubility of Bis(p-tolyl)phosphine Oxide: A Technical Guide for Researchers
Introduction: The Critical Role of Solubility in the Application of Bis(p-tolyl)phosphine Oxide
This compound, a diarylphosphine oxide, is a compound of significant interest in modern chemistry. Its robust structure, featuring a polar phosphoryl group (P=O) and nonpolar tolyl moieties, makes it a valuable ligand in catalysis, a reagent in organic synthesis, and a key building block for advanced materials.[1] For researchers, scientists, and drug development professionals, a thorough understanding of its solubility is not merely academic; it is a fundamental prerequisite for its effective application.
Solubility dictates the choice of reaction media, influences reaction kinetics, is paramount for purification strategies such as crystallization, and is a critical parameter in formulation development for pharmaceutical applications.[2] The polarity of the phosphine oxide group tends to increase aqueous solubility and metabolic stability, which are desirable traits in drug candidates.[3][4] This guide provides an in-depth analysis of the solubility characteristics of this compound in common organic solvents, offers a detailed protocol for its experimental determination, and discusses the underlying principles governing its behavior in solution.
Physicochemical Properties of this compound
A foundational understanding of a compound's physical properties is essential before delving into its solubility. This compound is a white crystalline solid at room temperature.[5] Key properties are summarized below:
| Property | Value | Reference(s) |
| Chemical Formula | C₁₄H₁₅OP | [6] |
| Molecular Weight | 230.24 g/mol | [6] |
| Melting Point | 96 °C (lit.) | [6][7] |
| Appearance | White crystalline solid/powder | [5][6] |
| General Solubility | Soluble in most organic solvents; slightly soluble to insoluble in water. | [5][8][9] |
The presence of the two p-tolyl groups, which are bulkier and slightly more electron-donating than the phenyl groups in its close analog triphenylphosphine oxide (TPPO), influences its crystal packing and interactions with solvent molecules.
Solubility Profile in Common Organic Solvents
Direct, quantitative solubility data for this compound is not extensively documented in publicly available literature. However, general observations confirm its high solubility in a range of common organic solvents and poor solubility in water.[5] To provide a quantitative perspective, we can analyze the well-documented solubility of triphenylphosphine oxide (TPPO), a structurally similar phosphine oxide. The addition of two methyl groups in the para position (as in this compound) is expected to slightly increase its lipophilicity but not fundamentally alter its solubility class compared to TPPO. The P=O bond remains the primary site for polar interactions.
A Comparative Analysis Using Triphenylphosphine Oxide (TPPO)
TPPO is a highly polar molecule, and its solubility is well-characterized. The data presented below for TPPO serves as a strong proxy for estimating the behavior of this compound. One would anticipate that this compound exhibits a similar pattern of solubility, with potentially minor quantitative differences.
| Solvent | Class | Expected Solubility of this compound | Quantitative Data for TPPO | Reference(s) |
| Hexane | Nonpolar, Aliphatic | Very Low / Insoluble | Poorly soluble | |
| Toluene | Nonpolar, Aromatic | Soluble | Soluble | [10] |
| Diethyl Ether | Weakly Polar, Ethereal | Sparingly Soluble | Poorly soluble when cold | |
| Dichloromethane (DCM) | Polar, Halogenated | Soluble | Soluble | |
| Tetrahydrofuran (THF) | Polar, Ethereal | Soluble | Soluble | |
| Ethyl Acetate | Polar, Ester | Soluble | Soluble | [10] |
| Acetone | Polar, Ketone | Soluble | Soluble | |
| Ethanol | Polar, Protic | Soluble | ~20 mg/mL | |
| Methanol | Polar, Protic | Soluble | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Highly Polar, Aprotic | Highly Soluble | ~3 mg/mL | |
| Water | Highly Polar, Protic | Insoluble / Slightly Soluble | Almost insoluble | [5][8][9] |
Causality and Field Insights: The high polarity of the P=O bond is the dominant factor governing solubility. This group is a strong hydrogen bond acceptor, leading to high solubility in polar aprotic solvents (like DMSO and acetone) and polar protic solvents (like ethanol and methanol). The large, nonpolar surface area of the tolyl groups contributes to its solubility in aromatic solvents like toluene. Conversely, the inability of the overall molecule to effectively disrupt the strong hydrogen-bonding network of water, coupled with its significant nonpolar character, results in very low aqueous solubility.[5]
Visualizing Solubility Trends
The following diagram illustrates the general solubility trends of diarylphosphine oxides like this compound across different solvent classes.
References
- 1. benchchem.com [benchchem.com]
- 2. Tris(4-methylphenyl)phosphine oxide | C21H21OP | CID 120383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. arctomsci.com [arctomsci.com]
- 4. chembk.com [chembk.com]
- 5. lookchem.com [lookchem.com]
- 6. This compound | 2409-61-2 [chemicalbook.com]
- 7. fishersci.ca [fishersci.ca]
- 8. Bis(4-methylphenyl)phosphine oxide | CAS#:2409-61-2 | Chemsrc [chemsrc.com]
- 9. researchgate.net [researchgate.net]
- 10. Bis(4-methoxyphenyl)phosphine oxide | 15754-51-5 [sigmaaldrich.com]
Understanding the Tautomeric Equilibrium of Secondary Phosphine Oxides: A Guide for Advanced Applications
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Secondary phosphine oxides (SPOs) occupy a unique and pivotal position in modern chemistry, acting as robust pre-ligands for catalysis, versatile synthetic intermediates, and crucial building blocks for complex organophosphorus compounds.[1][2] Their utility is intrinsically linked to a fascinating chemical property: a prototropic tautomeric equilibrium between the pentavalent, tetracoordinated phosphine oxide form (R₂P(O)H) and the trivalent, pyramidal phosphinous acid form (R₂P(OH)).[3][4] While the equilibrium overwhelmingly favors the stable, often crystalline, and air-stable phosphine oxide tautomer, the accessible, albeit less stable, phosphinous acid provides the lone pair of electrons essential for coordination chemistry and catalysis.[4][5] This guide provides a comprehensive exploration of this equilibrium, detailing the underlying principles, the factors that govern the position of the equilibrium, robust experimental and computational methodologies for its characterization, and the profound implications for practical applications in synthesis and drug development.
The Core Principle: A Tale of Two Tautomers
The tautomerism in secondary phosphine oxides is a classic example of prototropy, where the migration of a proton is accompanied by the rearrangement of bonding electrons. The two species exist in a dynamic equilibrium, the position of which is dictated by thermodynamic and environmental factors.
-
Secondary Phosphine Oxide (SPO): The pentavalent (P(V)) form, R₂P(O)H, is characterized by a tetrahedral phosphorus center with a strong, polar phosphoryl (P=O) bond and a direct phosphorus-hydrogen (P-H) bond. This tautomer is generally the more thermodynamically stable species and is responsible for the compound's notable air and moisture stability.[6][7]
-
Phosphinous Acid (PA): The trivalent (P(III)) form, R₂P(OH), features a pyramidal phosphorus atom, a hydroxyl group (P-OH), and a phosphorus lone pair. This lone pair makes the phosphinous acid tautomer a potent nucleophile and a classical phosphine-type ligand for transition metals, which is central to its role in catalysis.[2][4]
The uncatalyzed intramolecular tautomerization has a very high energy barrier, suggesting it is not a significant pathway at room temperature.[3] Instead, the interconversion is often facilitated by intermolecular proton transfer, potentially catalyzed by trace impurities, solvent molecules, or the SPO molecules themselves acting in concert.[3][6]
Caption: The tautomeric equilibrium between the stable P(V) oxide and the reactive P(III) acid.
Influencing the Equilibrium: A Chemist's Toolkit
Controlling the position of the tautomeric equilibrium is paramount for harnessing the desired reactivity of SPOs. Several key factors can be manipulated to shift the balance towards the desired tautomer.
Electronic Effects of Substituents
The electronic nature of the R groups attached to the phosphorus atom has the most profound impact on the equilibrium. This is a foundational principle for designing SPOs for specific applications.
-
Electron-Donating Groups (EDGs): Alkyl groups and other EDGs increase the electron density on the phosphorus atom. This stabilizes the P=O bond of the pentavalent tautomer, shifting the equilibrium strongly towards the SPO form.
-
Electron-Withdrawing Groups (EWGs): Substituents such as perfluoroalkyl or perfluoroaryl groups drastically reduce electron density at the phosphorus center.[2] This destabilizes the P=O bond and simultaneously stabilizes the lone pair of the P(III) tautomer, shifting the equilibrium significantly towards the phosphinous acid form.[6][8] In cases like (C₆F₅)₂P(O)H, the phosphinous acid can be the dominant species observed in solution.[2]
Solvent Effects
The surrounding medium plays a critical, often underappreciated, role. The choice of solvent can subtly or dramatically influence the tautomer ratio.
-
Polarity and Hydrogen Bonding: Solvents capable of acting as hydrogen-bond acceptors can stabilize the P-OH proton of the phosphinous acid form, favoring its existence.[2] A logarithmic relationship has been observed between the stability of the tautomers and the relative permittivity of the solvent medium.[2]
-
Implicit vs. Explicit Solvation: Computational studies highlight the importance of both bulk solvent effects (implicit) and direct interactions with solvent molecules (explicit).[3] Solvents like water or methanol can form hydrogen-bonded bridges, actively participating in the proton transfer mechanism.[2]
Metal Coordination
For catalysis, the most relevant factor is coordination to a transition metal. The metal center can effectively "trap" the minor phosphinous acid tautomer, thus pulling the entire equilibrium towards the P(III) form according to Le Châtelier's principle.[1][4] This is the cornerstone of using air-stable SPOs as pre-ligands; they remain inert until the introduction of a metal catalyst activates their latent phosphine character.[7]
Caption: Factors governing the position of the SPO <=> Phosphinous Acid equilibrium.
Experimental Characterization: Observing the Equilibrium
A multi-technique approach is essential for a complete and unambiguous characterization of the tautomeric system. As a Senior Application Scientist, I advocate for a combination of spectroscopic and computational methods to build a self-validating dataset.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful and definitive tool for studying this equilibrium in solution.
-
³¹P NMR: This is the primary technique. The phosphorus nucleus is exquisitely sensitive to its chemical environment.
-
P(V) Tautomer (SPO): Exhibits a characteristic doublet (due to coupling with the directly attached proton) with a large one-bond coupling constant (¹JP-H) typically in the range of 450–550 Hz.
-
P(III) Tautomer (PA): Shows a singlet (or a very broad signal due to exchange with the OH proton) at a significantly different chemical shift. The absence of the large P-H coupling is a key diagnostic feature.
-
-
¹H NMR: Confirms the presence of the P-H proton in the SPO form, which appears as a large doublet. The P-OH proton of the phosphinous acid may be a broad, exchangeable signal.
-
Variable Temperature (VT-NMR): Essential for studying the dynamics. At low temperatures, the exchange between tautomers may be slow enough to observe distinct signals for both species, allowing for direct integration and calculation of the equilibrium constant (Keq). At higher temperatures, coalescence of the signals can provide kinetic information about the rate of interconversion.
Infrared (IR) Spectroscopy
IR spectroscopy provides complementary information by directly probing the key functional groups involved in the tautomerism.[8]
| Tautomer | Key Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |
| SPO (P(V)) | P-H Stretch | 2250 - 2450 | Diagnostic for the pentavalent form |
| P=O Stretch | 1150 - 1250 | Strong, characteristic phosphoryl absorption | |
| PA (P(III)) | O-H Stretch | 3200 - 3600 (broad) | Indicates presence of the hydroxyl group |
Table 1: Characteristic IR Frequencies for Tautomer Identification. The presence or absence of these key bands provides strong evidence for the dominant tautomer in the solid state or in concentrated solutions.
Detailed Experimental Protocol: A Self-Validating NMR Workflow
This protocol ensures robust and reproducible characterization of the tautomeric equilibrium using ³¹P NMR.
Objective: To determine the tautomeric ratio of a novel secondary phosphine oxide in a specified solvent.
Materials:
-
Secondary Phosphine Oxide (SPO) sample, dried under high vacuum.
-
Anhydrous deuterated solvent (e.g., Toluene-d₈, CD₂Cl₂, THF-d₈). Causality: The use of anhydrous, aprotic solvents is critical to prevent H/D exchange and minimize solvent-catalyzed proton transfer that could artificially alter the equilibrium.
-
NMR tubes and appropriate standards.
Workflow:
Caption: A step-by-step workflow for the quantitative NMR analysis of SPO tautomerism.
Trustworthiness Check: This protocol is self-validating. The requirement for a long relaxation delay ensures the data is quantitative.[9] Comparing coupled and decoupled spectra confirms assignments. The final validation step of using a second solvent provides an external check on the results; if the equilibrium is genuine, it should respond predictably to a change in the chemical environment.[2]
The Impact on Catalysis and Synthesis
The dual nature of SPOs is not merely a chemical curiosity; it is the key to their widespread utility.
-
As Pre-Ligands: Their air-stability makes SPOs ideal "pre-ligands." They can be handled on the benchtop without the rigorous inert atmosphere techniques required for most trivalent phosphines.[1][7] Upon introduction to a reaction containing a metal catalyst, they tautomerize in situ to the active P(III) ligand, initiating the catalytic cycle.[4][10] This has been exploited in numerous cross-coupling reactions.[11][12]
-
In Asymmetric Synthesis: P-stereogenic SPOs are configurationally stable and can be resolved into single enantiomers.[1][13] The tautomerization process proceeds with retention of configuration at the phosphorus center.[1] This allows them to be used as chiral ligands in asymmetric catalysis, particularly hydrogenation, where the P-OH group can also participate in bifunctional activation.[1][5]
-
As Synthetic Building Blocks: The P(V) tautomer can undergo reactions at the P-H bond, while the P(III) tautomer reacts at the phosphorus lone pair or the OH group. This differential reactivity allows SPOs to serve as versatile intermediates for the synthesis of a wide array of more complex P-chiral phosphines and other organophosphorus compounds.[1][13]
Conclusion
The tautomeric equilibrium of secondary phosphine oxides is a fundamental concept that underpins their stability, reactivity, and utility. For researchers in catalysis and drug development, a thorough understanding of this equilibrium is not optional—it is essential for rational ligand design, reaction optimization, and the development of novel synthetic methodologies. By leveraging a combination of electronic tuning, solvent choice, and rigorous analytical techniques, the modern chemist can precisely control and exploit the dual P(V)/P(III) nature of these remarkable compounds.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Mechanistic Study on the Tautomerism of H-Phosphonates, H-Phosphinates and Secondary Phosphine Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coordination chemistry and catalysis with secondary phosphine oxides - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. freixagroup.com [freixagroup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Phosphine oxide synthesis by substitution or addition [organic-chemistry.org]
- 12. Phosphine oxides - Wikipedia [en.wikipedia.org]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
The Phosphoryl Group (P=O): A Cornerstone of Life and Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ubiquitous Influence of the Phosphoryl Group
The phosphoryl group, nominally depicted as a phosphorus atom double-bonded to an oxygen atom (P=O), is a functional group of paramount importance across chemistry, biology, and medicine. Its unique electronic structure and physicochemical properties bestow upon it a remarkable versatility, enabling it to play critical roles in the very fabric of life. From the backbone of our genetic material, DNA and RNA, to the central energy currency of the cell, adenosine triphosphate (ATP), the phosphoryl group is indispensable.[1][2][3] In the realm of drug development, the introduction of phosphorus-containing moieties, particularly the phosphoryl group, can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, offering a powerful tool for medicinal chemists.[4][5] This guide provides a comprehensive exploration of the key characteristics of the phosphoryl functional group, offering insights for professionals engaged in scientific research and drug development.
Physicochemical Properties: A Tale of Polarity, Strength, and Hydrogen Bonding
The phosphoryl group's distinct characteristics arise from the nature of the phosphorus-oxygen bond, which is more complex than a simple double bond. It is best described as a resonance hybrid, with significant contributions from both double-bonded and dative single-bonded structures.[6][7] This results in a highly polarized bond with a substantial partial positive charge on the phosphorus atom and a partial negative charge on the oxygen atom.[6][8]
Electronic Structure and Bonding
The bonding in the phosphoryl group is a subject of ongoing discussion, with historical models invoking d-orbital participation from phosphorus. However, more recent computational studies suggest that the bonding is primarily composed of highly polar covalent interactions, supplemented by hyperconjugative effects, without significant d-orbital involvement.[6] This model portrays the bond as a hybrid of a single dative bond (P⁺-O⁻) and a triple bond contribution, resulting in a bond order that approaches that of a double bond.[7] The phosphorus atom in most biological phosphoryl compounds is sp³ hybridized, leading to a tetrahedral geometry.[1]
Bond Strength and Polarity
The P=O bond is exceptionally strong and highly polar. The significant difference in electronegativity between phosphorus (2.19) and oxygen (3.44) leads to a highly polarized bond, contributing to its strength.[9][10] This high polarity makes the phosphorus atom a potent electrophile, susceptible to nucleophilic attack, a key feature in its biochemical reactivity.[8][11]
A Powerful Hydrogen Bond Acceptor
The highly electronegative and partially negatively charged oxygen atom of the phosphoryl group is an excellent hydrogen bond acceptor.[12][13] In fact, the P=O group is a significantly stronger hydrogen bond acceptor than the carbonyl (C=O) group, by approximately two orders of magnitude.[13][14][15] This property is crucial for its role in biological systems, influencing the structure of proteins and nucleic acids, and mediating interactions with enzymes and other biomolecules. The phosphoryl oxygen can even act as a double hydrogen-bond acceptor.[12]
| Property | Typical Value/Description | Source(s) |
| Bond Type | Highly polar covalent with partial double bond character | [6][7][16] |
| Bond Polarity | Significant, with δ+ on P and δ- on O | [6][8] |
| P=O Bond Length | ~1.5 Å | [17] |
| P-O Single Bond Length | 1.62 - 1.66 Å | [17] |
| Hydrogen Bonding | Strong hydrogen bond acceptor | [12][13][14] |
Spectroscopic Characterization: Unveiling the Phosphoryl Signature
The unique electronic environment of the phosphoryl group gives rise to distinct spectroscopic signatures, which are invaluable for its identification and characterization.
Infrared (IR) Spectroscopy
The stretching vibration of the P=O bond typically appears as a strong absorption band in the infrared spectrum. The exact frequency can vary depending on the molecular environment, but it is a reliable indicator of the presence of a phosphoryl group. While the P=O stretch is readily identifiable, its frequency shows a relatively weak response to its involvement in hydrogen bonding.[13][15] Therefore, observing the shift in the donor molecule's vibrational frequency (e.g., the O-H stretch of a phenol) provides a more accurate measure of the strength of the hydrogen bond.[13]
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity | Notes |
| P=O Stretch | 1300 - 970 | Strong | Position is sensitive to substituents on phosphorus. |
| P-O-C Stretch (aliphatic) | 1042 - 964 | Strong | |
| P-O-P Stretch | 1000 - 870 | Strong |
Table data compiled from various sources, including[18][19].
Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR spectroscopy is a particularly powerful technique for studying phosphorus-containing compounds.[20][21] The phosphorus-31 nucleus has a natural abundance of 100% and a spin of 1/2, resulting in sharp NMR signals and high sensitivity.[20][21] The chemical shift of the ³¹P nucleus is highly sensitive to the electronic environment around the phosphorus atom, providing valuable information about the structure and bonding of the phosphoryl group and its substituents.[20]
Experimental Protocols for Characterization
A multi-faceted approach is often employed to fully characterize the phosphoryl group within a molecule.
Protocol: Spectroscopic Analysis
-
Infrared Spectroscopy:
-
Prepare a sample of the compound (e.g., as a KBr pellet, a thin film, or in solution).
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the strong absorption band corresponding to the P=O stretching vibration.
-
Analyze the position and intensity of this band to infer information about the local chemical environment.
-
-
³¹P NMR Spectroscopy:
-
Dissolve the sample in a suitable deuterated solvent.
-
Acquire the proton-decoupled ³¹P NMR spectrum.
-
Determine the chemical shift (δ) of the phosphorus signal relative to a standard (e.g., 85% H₃PO₄).
-
Analyze the chemical shift to gain insights into the electronic nature of the substituents on the phosphorus atom.
-
Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction.
-
Data Collection: Mount a crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Solve the crystal structure to determine the precise three-dimensional arrangement of atoms.
-
Analysis: Accurately measure the P=O bond length and the bond angles around the phosphorus atom. This provides definitive information about the geometry of the phosphoryl group.[6]
Reactivity and Biological Significance: The Engine of Life and Drug Action
The phosphoryl group's unique properties make it a central player in a vast array of chemical and biological processes.
Phosphoryl Transfer Reactions
The electrophilic nature of the phosphoryl phosphorus atom makes it susceptible to nucleophilic attack, leading to phosphoryl transfer reactions.[11][22] These reactions are fundamental to many biological processes, including:
-
Energy Metabolism: The hydrolysis of the phosphoanhydride bonds in ATP releases a significant amount of energy, which is harnessed to power cellular activities.[2][23]
-
Signal Transduction: Protein phosphorylation, the addition of a phosphoryl group to a protein, is a key mechanism for regulating cellular processes.[3] Kinases catalyze the transfer of a phosphoryl group from ATP to a substrate, while phosphatases remove it.[3]
-
Genetic Information: The backbone of DNA and RNA is formed by phosphodiester linkages, which are formed through phosphoryl transfer reactions.[3]
These reactions often proceed through a concerted, Sₙ2-like mechanism, involving a trigonal bipyramidal transition state.[11] The presence of magnesium ions (Mg²⁺) in biological systems plays a crucial role by coordinating to the phosphoryl oxygens, thereby increasing the electrophilicity of the phosphorus atom and facilitating nucleophilic attack.[11]
Figure 1. A simplified diagram illustrating the key components of an enzyme-catalyzed phosphoryl transfer reaction.
Role in Drug Design
The incorporation of phosphorus-containing functional groups is a well-established strategy in drug design.[4][5][24][25] Phosphonates, where a carbon atom is directly attached to the phosphorus of the phosphoryl group, are common bioisosteres of carboxylates and can mimic the transition state of enzymatic reactions.[25] The introduction of a phosphoryl group can:
-
Improve Pharmacokinetic Properties: Enhance solubility and alter metabolic stability.[4]
-
Serve as a Bioisostere: Mimic other functional groups like carboxylates, leading to improved binding affinity or altered biological activity.[4][25]
-
Target Specific Biological Pathways: Design molecules that interact with enzymes involved in phosphate metabolism.[4]
Several approved drugs contain phosphonate groups, including antivirals and treatments for osteoporosis.[25]
Figure 2. A logical diagram showing how the incorporation of a phosphoryl group can enhance the properties of a drug molecule.
Conclusion
The phosphoryl functional group is a remarkable chemical entity whose unique structural and electronic properties have profound implications for life and medicine. Its high polarity, strong hydrogen bonding capability, and susceptibility to nucleophilic attack underpin its central role in biological energy transfer, signal transduction, and the storage of genetic information. For researchers and drug development professionals, a deep understanding of the key characteristics of the phosphoryl group is essential for deciphering biological mechanisms and for the rational design of novel therapeutics. The continued exploration of the rich chemistry of the phosphoryl group promises to unlock new avenues for scientific discovery and the development of innovative medicines to address pressing health challenges.[4]
References
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- 2. Phosphorylation Basics [sigmaaldrich.com]
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- 4. The key phosphorus moieties in drug design: antimicrobials and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of the Phosphorus Atom in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 25. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]
A Comprehensive Technical Guide to the Safe Handling and Storage of Bis(p-tolyl)phosphine Oxide
Introduction: Understanding the Chemical Landscape of Bis(p-tolyl)phosphine Oxide
This compound, a white crystalline solid, is a diarylphosphine oxide increasingly utilized as a ligand in catalysis, a reagent in organic synthesis, and an intermediate in the development of novel pharmaceutical agents and advanced materials.[1] Its chemical stability and unique reactivity profile, particularly in facilitating carbon-carbon bond formation such as in the Suzuki reaction, make it a valuable tool for researchers.[1] However, as an organophosphorus compound, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research.
This guide provides an in-depth examination of the safe handling, storage, and disposal procedures for this compound. Moving beyond generic safety data, this document elucidates the scientific rationale behind each recommendation, empowering researchers, scientists, and drug development professionals to cultivate a culture of safety grounded in technical expertise.
Toxicological Profile and Hazard Analysis
Mechanism of Action and Potential Health Effects
The toxicity of many organophosphorus compounds stems from their ability to inhibit acetylcholinesterase, an enzyme critical for nerve function. While this compound is not a potent cholinesterase inhibitor like organophosphate pesticides, exposure can still lead to localized irritation and potential systemic effects if significant absorption occurs.
Symptoms of Overexposure:
-
Dermal Contact: Redness, itching, and irritation. Prolonged contact may lead to dermatitis.
-
Eye Contact: Serious irritation, redness, pain, and watering of the eyes.[3]
-
Inhalation: Irritation of the respiratory tract, coughing, and shortness of breath.
-
Ingestion: Gastrointestinal irritation, nausea, and vomiting.
It is crucial for laboratory personnel to be aware of these potential symptoms and to seek medical attention if they suspect overexposure.
Hazard Identification Summary
The following table summarizes the key hazard information for this compound based on GHS classifications.
| Hazard Class | GHS Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation[3] |
| Eye Irritation | 2 | H319: Causes serious eye irritation[3] |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory) | H335: May cause respiratory irritation[5] |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The cornerstone of safely handling this compound lies in a robust system of engineering controls and appropriate personal protective equipment. The primary goal is to minimize the potential for inhalation of dust particles and direct contact with the skin and eyes.
Engineering Controls
-
Ventilation: All handling of solid this compound should be conducted in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring the solid, a certified chemical fume hood is mandatory.
-
Enclosed Systems: For larger scale reactions, the use of closed or contained systems is highly recommended to prevent the release of the compound into the laboratory environment.
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedure. The following represents the minimum required PPE for handling this compound:
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required.[6] For tasks with a higher risk of splashing or dust generation, a full-face shield should be worn in addition to safety goggles.
-
Hand Protection: Chemical-resistant gloves are essential. Given the aromatic nature of this compound, nitrile or neoprene gloves are recommended. It is critical to inspect gloves for any signs of degradation or puncture before each use and to practice proper glove removal techniques to avoid skin contamination.
-
Protective Clothing: A flame-retardant laboratory coat should be worn at all times.[7] For procedures involving larger quantities, chemical-resistant coveralls may be necessary.
-
Respiratory Protection: In situations where engineering controls cannot maintain exposure below acceptable limits or during emergency situations, a NIOSH-approved respirator with the appropriate cartridges for organic vapors and particulates should be used.
The following diagram illustrates the logical flow for selecting and using PPE.
Caption: Logical workflow for PPE selection and use.
Safe Handling and Storage Procedures
Adherence to meticulous handling and storage practices is crucial for preventing accidental exposure and maintaining the chemical integrity of this compound.
General Handling Practices
-
Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust. Use non-sparking tools for transfers.[6]
-
Grounding: For large-scale transfers, ensure that equipment is properly grounded to prevent static discharge, which could ignite airborne dust.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6] Do not eat, drink, or smoke in areas where the chemical is handled or stored.
Storage Requirements
-
Container: Store this compound in its original, tightly sealed container.
-
Location: Keep the container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[6]
-
Incompatibilities: Store separately from strong oxidizing agents such as hydrogen peroxide, nitric acid, and permanganates.[2] Tertiary phosphine oxides can react with strong oxidizers, although they are generally more stable than their phosphine precursors.[8] Thermal decomposition may produce hazardous oxides of phosphorus and carbon.[9]
-
Inert Atmosphere: For long-term storage to maintain high purity, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.[10]
Emergency Procedures: Preparedness and Response
A well-defined emergency response plan is essential for mitigating the consequences of accidental spills, fires, or personnel exposure.
Spill Response
In the event of a spill, the following step-by-step protocol should be followed. This procedure is designed for a minor laboratory spill; for major spills, evacuate the area and contact the institution's environmental health and safety (EHS) department.
Step-by-Step Spill Cleanup Protocol:
-
Alert and Evacuate: Immediately alert personnel in the vicinity and restrict access to the spill area.
-
Don PPE: Before beginning cleanup, don the appropriate PPE as outlined in Section 2.2, including respiratory protection if necessary.
-
Containment: If the spilled material is a solid, carefully sweep or scoop it up to avoid creating dust and place it into a labeled, sealed container for hazardous waste.[11]
-
Decontamination:
-
For the decontamination of surfaces, a solution of sodium hypochlorite (bleach) or sodium carbonate (washing soda) can be effective for breaking down organophosphorus compounds.[]
-
Prepare a 5-10% aqueous solution of bleach.
-
Gently apply the solution to the contaminated area and let it sit for at least 30 minutes.
-
Absorb the cleaning solution with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).
-
Wipe the area with a damp cloth or paper towel.
-
-
Disposal: All contaminated materials, including absorbent pads, used PPE, and the collected spilled solid, must be placed in a sealed, clearly labeled hazardous waste container for disposal according to institutional and local regulations.[7][13]
The following diagram illustrates the spill response workflow.
Caption: Workflow for responding to a minor laboratory spill.
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Firefighting Measures
-
Suitable Extinguishing Media: Use a dry chemical, carbon dioxide (CO2), or alcohol-resistant foam extinguisher.[6][14] An ABC-type dry chemical extinguisher is a suitable multi-purpose option.
-
Unsuitable Extinguishing Media: Do not use a direct stream of water, as it may scatter the burning material.
-
Specific Hazards: Combustion may produce irritating and toxic gases, including oxides of phosphorus and carbon.[9]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Waste Disposal
The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination.
Waste Disposal Protocol:
-
Segregation: Do not mix this compound waste with other waste streams. Keep it in a dedicated, clearly labeled, and sealed container.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Chemical Treatment (Optional and for Trained Personnel Only): While alkaline hydrolysis can be used to degrade some organophosphorus compounds, specific protocols for this compound are not widely established. This should only be attempted by trained personnel following a validated and approved institutional procedure.
-
Final Disposal: Arrange for the collection of the hazardous waste by a licensed disposal company or through your institution's EHS department.[7]
Conclusion: A Proactive Approach to Laboratory Safety
This compound is a valuable compound in modern chemical research and development. Its effective and safe use hinges on a comprehensive understanding of its properties and potential hazards. By integrating the principles and protocols outlined in this guide—from robust engineering controls and diligent use of PPE to meticulous handling and emergency preparedness—researchers can confidently and safely harness the scientific potential of this versatile reagent. A proactive and informed approach to safety is not merely a procedural requirement but a fundamental component of scientific excellence.
References
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- 10. Facile synthesis of α-aminophosphine oxides from diarylphosphine oxides, arynes and formamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 13. pubs.rsc.org [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
Introduction: The Role of Bis(p-tolyl)phosphine Oxide in Modern Synthesis
An In-Depth Technical Guide to Bis(p-tolyl)phosphine Oxide: Commercial Availability, Purity, and Analysis
This compound, with the chemical formula (CH₃C₆H₄)₂P(O), is a white crystalline solid that has emerged as a crucial organophosphorus compound in the fields of organic synthesis, materials science, and pharmaceutical development.[1][2] Its utility stems from its role as a key intermediate and catalyst in a variety of chemical reactions.[1] For researchers and professionals in drug development, understanding the commercial landscape, typical purity levels, and analytical validation of this reagent is paramount to ensuring the reliability and success of their scientific endeavors. This guide provides a comprehensive overview of these critical aspects, grounded in established chemical principles and supplier data.
Commercial Suppliers and Typical Purity
This compound is readily available from a range of chemical suppliers, catering to both research and bulk manufacturing needs. The typical purity of commercially available this compound is generally high, reflecting its application in sensitive synthetic processes.
A survey of prominent suppliers indicates that standard purity levels are typically 98% or 99%. This high level of purity ensures predictable reactivity and minimizes the introduction of unwanted side products in complex chemical transformations.[3] Below is a summary of representative commercial offerings:
| Supplier | Advertised Purity | CAS Number | Notes |
| Thermo Scientific Chemicals (formerly Alfa Aesar) | 98% | 2409-61-2 | Available in various quantities for research purposes.[4][5][6][7] |
| Sigma-Aldrich (Ambeed, Inc.) | 98% | 2409-61-2 | Marketed for research and development applications.[8] |
| Simagchem Corporation | 99% | 2409-61-2 | Offers industrial-grade material with high production capacity.[9] |
| BOC Sciences | ≥95% | 2409-61-2 | A supplier for research, development, and production.[] |
| Various Suppliers on ChemicalBook | 99% | 2409-61-2 | A platform listing multiple suppliers, often with high purity grades.[11] |
| Kindchem Co., Ltd. | Industrial Grade | 2409-61-2 | Specializes in electronic chemicals and pharmaceutical intermediates.[12] |
| HANGZHOU LEAP CHEM CO., LTD. | Not specified | 2409-61-2 | A supplier of fine chemicals for research and bulk manufacturing.[13] |
Synthesis and Purification Methodologies
The purity of this compound is intrinsically linked to its synthetic route and subsequent purification. There are several established methods for its preparation, each with its own set of advantages and potential impurity profiles.
Common Synthetic Pathways
-
Oxidation of Bis(p-tolyl)phosphine: A prevalent and efficient method for synthesizing this compound is the oxidation of its phosphine precursor, bis(p-tolyl)phosphine. Hydrogen peroxide (H₂O₂) is a commonly employed oxidant due to its effectiveness and the benign nature of its byproduct, water.[2] This reaction is valued for its simplicity and high yield.[2] Other oxidizing agents can also be utilized. An advantage of this approach is that phosphine oxides are generally more stable and easier to purify via chromatography than their phosphine precursors.[2]
-
Grignard Reaction: A foundational strategy for forming the P-C bonds in diarylphosphine oxides involves the reaction of a phosphorus-containing electrophile with an organometallic nucleophile, such as a Grignard reagent.[2] For the synthesis of symmetrical compounds like this compound, this typically involves reacting a suitable phosphorus starting material with an excess of p-tolylmagnesium bromide.[14]
A generalized workflow for the synthesis and purification of this compound is illustrated in the diagram below.
Purification Techniques
The purification of this compound is critical for achieving the high purity required for its applications. Common methods include:
-
Column Chromatography: This is a widely used technique to separate the desired phosphine oxide from unreacted starting materials and reaction byproducts.[2][11] A typical stationary phase is silica gel, with an eluent such as ethyl acetate.[11]
-
Recrystallization: This method is effective for removing minor impurities from the solid product, yielding a crystalline material of high purity.
Analytical Methods for Purity Determination
Ensuring the purity of this compound requires robust analytical techniques. While specific protocols for this compound are often proprietary to the manufacturer, a combination of standard methods is typically employed to confirm identity and quantify purity.
Key Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
³¹P NMR: This is a definitive technique for characterizing organophosphorus compounds. The phosphorus-31 nucleus provides a distinct signal for the phosphine oxide, and the chemical shift is indicative of its oxidation state and chemical environment.
-
¹H and ¹³C NMR: These methods are used to confirm the structure of the tolyl groups and to detect any organic impurities.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This powerful combination separates volatile components of a sample and provides their mass spectra, allowing for the identification and quantification of impurities.[15][16]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying non-volatile components in a mixture, making it suitable for assessing the purity of this compound.
The Critical Role of Purity in Research and Development
In the context of drug development and complex organic synthesis, the purity of reagents like this compound is not merely a matter of quality control; it is fundamental to the scientific validity of the work.
-
In Catalysis: When used as a ligand or catalyst, even trace impurities can poison the catalytic system, leading to reduced yields, altered selectivity, or complete reaction failure.[2]
-
In Pharmaceutical Synthesis: The synthesis of active pharmaceutical ingredients (APIs) is governed by stringent regulatory standards. The use of high-purity intermediates is essential to control the impurity profile of the final drug substance.[1][17] The incorporation of phosphine oxides into drug candidates, such as in the case of the anticancer drug brigatinib, highlights the growing importance of this class of compounds in medicinal chemistry.[17] The phosphine oxide moiety can improve properties like solubility and metabolic stability.[17]
Conclusion
This compound is a valuable and readily accessible reagent for a wide range of applications, particularly in pharmaceutical research and development. Commercial suppliers reliably provide this compound at high purities, typically 98% and above. A thorough understanding of its synthesis, purification, and the analytical methods used to verify its quality is essential for any scientist utilizing this compound. By ensuring the purity of this compound, researchers can build a foundation of trustworthiness and reliability in their synthetic endeavors, ultimately accelerating innovation in chemistry and medicine.
References
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- 6. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
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- 9. This compound, CasNo.2409-61-2 Simagchem Corporation China (Mainland) [simagchem.lookchem.com]
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- 13. echemi.com [echemi.com]
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- 16. researchgate.net [researchgate.net]
- 17. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]
An In-depth Technical Guide to Interpreting the NMR Spectra of Bis(p-tolyl)phosphine Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(p-tolyl)phosphine oxide is an organophosphorus compound of significant interest in organic synthesis and catalysis.[1][2] Its structural elucidation and purity assessment are paramount for its effective application. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the comprehensive characterization of this molecule, providing detailed insights into its atomic connectivity and chemical environment. This guide offers an in-depth analysis of the ³¹P, ¹H, and ¹³C NMR spectra of this compound, aimed at providing researchers with the expertise to confidently interpret their own spectral data.
The Molecular Structure and its NMR Implications
This compound possesses a phosphorus atom double-bonded to an oxygen atom and single-bonded to two p-tolyl groups and a hydrogen atom. This structure gives rise to a unique set of NMR signals, with characteristic chemical shifts and coupling patterns that are highly informative. The para-substitution on the phenyl rings introduces symmetry, simplifying the aromatic region of the ¹H and ¹³C NMR spectra.
³¹P NMR Spectroscopy: The Phosphorus Hub
The ³¹P NMR spectrum is often the first and most direct method for identifying and assessing the purity of phosphine oxides.
Chemical Shift
For this compound, a secondary phosphine oxide, the ³¹P NMR spectrum is characterized by a single resonance. The chemical shift of this peak is influenced by the electronic environment around the phosphorus atom.[3] Generally, the signal for diarylphosphine oxides appears in a predictable region. For this compound, the ³¹P chemical shift is typically observed in the range of δ 17-21 ppm .[4] This downfield shift, compared to phosphines, is due to the deshielding effect of the electronegative oxygen atom. The oxidation state of phosphorus significantly impacts its chemical shift, with pentavalent phosphorus in phosphine oxides resonating at a lower field than trivalent phosphorus in the corresponding phosphines.[5][6]
Coupling
In a proton-coupled ³¹P NMR spectrum, the signal will appear as a doublet due to coupling with the directly attached proton (P-H). The one-bond coupling constant, ¹J(P,H), is typically large, on the order of 470-490 Hz.[4] This large coupling constant is a definitive feature for identifying secondary phosphine oxides.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum provides detailed information about the hydrogen atoms in the molecule, including those on the tolyl groups and the one directly bonded to the phosphorus atom.
Aromatic Protons
The two p-tolyl groups are chemically equivalent due to the molecule's symmetry. This results in a simplified aromatic region of the spectrum. The para-substitution pattern gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets.[7][8][9]
-
Protons ortho to the phosphorus atom (H_ortho): These protons are deshielded by the electron-withdrawing phosphine oxide group and typically resonate in the range of δ 7.60-7.75 ppm . They appear as a doublet of doublets due to coupling with the adjacent meta-protons (³J(H,H)) and a smaller coupling to the phosphorus atom (³J(P,H)).
-
Protons meta to the phosphorus atom (H_meta): These protons are less affected by the phosphine oxide group and resonate further upfield, typically in the range of δ 7.20-7.35 ppm . They appear as a doublet due to coupling with the adjacent ortho-protons (³J(H,H)).
Methyl Protons
The two methyl groups of the p-tolyl substituents are also equivalent and give rise to a single, sharp singlet in the upfield region of the spectrum, typically around δ 2.30-2.45 ppm .[1]
P-H Proton
The proton directly attached to the phosphorus atom is highly characteristic. It appears as a doublet due to the strong one-bond coupling to the phosphorus atom, with a large coupling constant ¹J(P,H) of approximately 477-486 Hz.[4] The chemical shift of this proton is typically in the range of δ 8.0-8.2 ppm .
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, carbon-carbon coupling is generally not observed.[10][11] However, coupling between carbon and phosphorus atoms provides valuable structural information.
Aromatic Carbons
The symmetry of the two p-tolyl groups results in four distinct signals for the aromatic carbons:
-
C_ipso (Carbon directly bonded to phosphorus): This quaternary carbon is significantly influenced by the phosphorus atom and shows a large one-bond coupling constant, ¹J(C,P), typically in the range of 101-105 Hz.[12] Its chemical shift is generally observed around δ 131-133 ppm .
-
C_ortho: These carbons, ortho to the phosphorus-bearing carbon, exhibit a two-bond coupling to phosphorus, ²J(C,P), which is smaller than the one-bond coupling. Their chemical shift is typically around δ 130-132 ppm .
-
C_meta: The meta carbons show a three-bond coupling to phosphorus, ³J(C,P). They are typically found at approximately δ 128-130 ppm .
-
C_para: This carbon, para to the phosphorus-bearing carbon, is where the methyl group is attached. It shows a four-bond coupling to phosphorus, which may not always be resolved. Its chemical shift is typically around δ 142-144 ppm .
Methyl Carbon
The two equivalent methyl carbons give rise to a single signal in the upfield region of the spectrum, typically at δ 21.0-22.0 ppm .[1]
Summary of NMR Data
| Nucleus | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ³¹P | P=O | 17-21 | d | ¹J(P,H) ≈ 470-490 |
| ¹H | P-H | 8.0-8.2 | d | ¹J(P,H) ≈ 477-486 |
| H_ortho | 7.60-7.75 | dd | ³J(H,H), ³J(P,H) | |
| H_meta | 7.20-7.35 | d | ³J(H,H) | |
| CH₃ | 2.30-2.45 | s | ||
| ¹³C | C_ipso | 131-133 | d | ¹J(C,P) ≈ 101-105 |
| C_ortho | 130-132 | d | ²J(C,P) | |
| C_meta | 128-130 | d | ³J(C,P) | |
| C_para | 142-144 | d | ⁴J(C,P) | |
| CH₃ | 21.0-22.0 | s |
Experimental Protocols
Sample Preparation for NMR Analysis
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for routine analysis.
-
Concentration: Prepare a solution with a concentration of approximately 5-10 mg of this compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added, although modern NMR spectrometers can reference the spectrum to the residual solvent signal.
-
Sample Filtration: If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming problems and ensure high-resolution spectra.
NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of the ¹³C nucleus, a larger number of scans will be required. A typical experiment might involve a 30-45 degree pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.
-
³¹P NMR: Acquire a proton-decoupled ³¹P spectrum. A proton-coupled spectrum can also be acquired to observe the P-H coupling. For quantitative analysis, a longer relaxation delay may be necessary.
Visualization of Key NMR Couplings
The following diagram illustrates the key one-bond and three-bond couplings observed in the NMR spectra of this compound.
Caption: Key J-couplings in this compound.
Conclusion
The comprehensive analysis of ³¹P, ¹H, and ¹³C NMR spectra provides an unambiguous structural confirmation of this compound. By understanding the characteristic chemical shifts and coupling constants, researchers can confidently identify this compound, assess its purity, and gain valuable insights for its application in chemical synthesis and development. This guide serves as a practical reference for the interpretation of these crucial spectral data.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. youtube.com [youtube.com]
- 4. rsc.org [rsc.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 9. m.youtube.com [m.youtube.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. rsc.org [rsc.org]
crystal structure and molecular geometry of bis(p-tolyl)phosphine oxide
An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of Bis(p-tolyl)phosphine Oxide
Authored by: Gemini, Senior Application Scientist
This guide provides a detailed exploration of the structural and geometric properties of this compound, a significant organophosphorus(V) compound. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes crystallographic principles, spectroscopic data, and proven experimental methodologies to offer a comprehensive understanding of this molecule's architecture and its implications in chemical synthesis and materials science.
Introduction: The Significance of this compound
This compound, with the chemical formula C₁₄H₁₅OP, is a tertiary phosphine oxide that has garnered considerable attention in the scientific community.[1] As part of the broader class of organophosphorus(V) compounds, it serves as a crucial intermediate in organic synthesis, a versatile ligand in transition-metal catalysis, and a building block for advanced materials.[1] The central phosphorus atom in its +5 oxidation state and the prominent phosphoryl group (P=O) are defining features that dictate its chemical reactivity, coordination chemistry, and physical properties.[2] Understanding the precise three-dimensional arrangement of its atoms—both as an individual molecule and within a crystalline lattice—is fundamental to harnessing its full potential in various applications, from facilitating complex carbon-carbon bond formations to developing novel organocatalysts.[1]
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound is centered around a tetrahedral phosphorus atom. This core is covalently bonded to one oxygen atom and the carbon atoms of two p-tolyl groups. The geometry is a distorted tetrahedron due to the differing nature of the P=O double bond and the P-C single bonds.
The two p-tolyl groups are not static; they can rotate around the P-C bonds. This rotation gives rise to different spatial arrangements, or conformations. The most stable conformation is one that minimizes steric hindrance between the bulky tolyl groups while optimizing electronic interactions.[2] Computational studies on related aryl phosphine oxides suggest that the molecule likely adopts a "paddle" or propeller-like conformation, where the aromatic rings are angled away from each other to reduce steric clash.[2]
Solid-State Crystal Structure
While a publicly available, fully refined crystal structure for this compound specifically was not identified in the literature survey for this guide, extensive data exists for structurally analogous compounds, such as bis(2,4,6-trimethylphenyl)phosphine oxide.[3] This data provides authoritative insight into the expected bond lengths, angles, and packing motifs.
In the solid state, the molecules arrange themselves into a highly ordered crystalline lattice. This packing is governed by a combination of steric effects and non-covalent intermolecular interactions. Key interactions stabilizing the crystal structure typically include:
-
C-H···O Hydrogen Bonds: The phosphoryl oxygen is a potent hydrogen bond acceptor. Weak hydrogen bonds can form between this oxygen and the hydrogen atoms of the tolyl rings on adjacent molecules.
-
π-π Stacking: The aromatic tolyl rings can engage in π-π stacking interactions, further stabilizing the crystal lattice.
The interplay of these forces determines the final crystal packing, influencing macroscopic properties like melting point, solubility, and stability.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Chemical Formula | C₁₄H₁₅OP | [1][] |
| Molecular Weight | 230.24 g/mol | [1][] |
| Appearance | White to off-white powder or crystals | [2] |
| Melting Point | 96 °C | [1][] |
| Solubility | Slightly soluble in water | [][5][6] |
Table 2: Representative Crystallographic Data (Based on Analog Bis(2,4,6-trimethylphenyl)phosphine oxide)
Note: This data is from a closely related structural analog and serves as a highly probable reference for this compound.
| Parameter | Typical Value | Description |
| P=O Bond Length | ~1.49 Å | The length of the double bond between phosphorus and oxygen. |
| P-C Bond Length | ~1.82 Å | The length of the single bond between phosphorus and the tolyl ring carbon. |
| O=P-C Bond Angle | ~114-117° | The angle formed by the oxygen, phosphorus, and a carbon atom of a tolyl group. |
| C-P-C Bond Angle | ~108° | The angle formed by the two tolyl ring carbons and the central phosphorus atom. |
(Data derived from the analysis of bis(2,4,6-trimethylphenyl)phosphine oxide[3])
Molecular Structure Diagram
Caption: Molecular structure of this compound.
Experimental Methodologies
Synthesis Protocols
Two primary, reliable methods for the synthesis of this compound are the Grignard reaction and the oxidation of the corresponding phosphine.
Protocol 1: Synthesis via Grignard Reaction [2][7]
This method builds the molecule by forming P-C bonds with an organometallic reagent.
-
Preparation of Grignard Reagent: In a flame-dried, three-neck flask under an inert argon atmosphere, react magnesium turnings with p-bromotoluene in anhydrous tetrahydrofuran (THF) to form p-tolylmagnesium bromide.
-
Reaction with Phosphorus Source: Cool the Grignard solution to 0 °C in an ice bath.
-
Addition: Add a solution of diethylphosphite (1 equivalent) in anhydrous THF dropwise to the stirred Grignard solution over 30 minutes.[7]
-
Stirring: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Workup: Cool the mixture to 0 °C and quench the reaction by slowly adding 0.1 N HCl.[7]
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Purification: Combine the organic layers, wash with saturated NaCl solution, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (using ethyl acetate as eluent) to yield pure this compound.[7]
Protocol 2: Synthesis via Oxidation of Bis(p-tolyl)phosphine [2]
This method is effective if the parent phosphine is readily available.
-
Dissolution: Dissolve bis(p-tolyl)phosphine in a suitable organic solvent such as dichloromethane or acetone in a round-bottom flask.
-
Oxidation: Cool the solution in an ice bath. Add hydrogen peroxide (H₂O₂, 30% aqueous solution) dropwise with vigorous stirring. Water is the only byproduct of this clean oxidation.[2]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy until all the starting phosphine has been consumed.
-
Isolation: Once the reaction is complete, remove the solvent under reduced pressure. The resulting solid is typically of high purity.
-
Recrystallization (if necessary): If further purification is needed, recrystallize the solid product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain crystalline this compound.
Single Crystal Growth for X-ray Crystallography
Obtaining high-quality single crystals is paramount for structural elucidation via X-ray diffraction.
-
Purification: Ensure the synthesized this compound is of high purity (>98%), as impurities can inhibit crystal growth.
-
Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent, such as methyl tert-butyl ether (MTBE) or ethyl acetate, with gentle heating.[8]
-
Inducing Crystallization: Add a less polar "anti-solvent," like hexanes, dropwise until the solution becomes slightly turbid.[8]
-
Slow Evaporation/Cooling: Loosely cap the vial and allow the solvent to evaporate slowly over several days at room temperature. Alternatively, the saturated solution can be stored at a low temperature (e.g., 4 °C) to induce slow crystallization.
-
Crystal Harvesting: Once well-formed, prismatic crystals appear, carefully harvest them from the mother liquor and dry them for analysis.
Synthesis and Characterization Workflow
Caption: Experimental workflow for synthesis and structural analysis.
Spectroscopic Characterization
Spectroscopy provides invaluable data for confirming the identity and elucidating the structural features of this compound in solution and the solid state.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is characteristic. It typically shows multiplets for the aromatic protons in the δ 7.1–7.8 ppm range and a distinct singlet for the two equivalent methyl (CH₃) groups around δ 2.4 ppm.[2]
-
¹³C NMR: The carbon spectrum will display a signal for the methyl carbon at approximately δ 21.4 ppm, along with several signals for the aromatic carbons.[2]
-
³¹P NMR: As a definitive technique for phosphorus compounds, the ³¹P NMR spectrum of phosphine oxides shows a characteristic chemical shift. Changes in this shift can be used to study its coordination to metal centers or its involvement in intermolecular interactions.[9]
-
-
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is the strong absorption band corresponding to the P=O stretching vibration. This band is typically observed in the region of 1150-1200 cm⁻¹. The position of this band is sensitive to the electronic environment and can shift upon hydrogen bonding or coordination.
Conclusion
The molecular and crystal structures of this compound are defined by a tetrahedral phosphorus center, conformationally flexible p-tolyl groups, and a dominant phosphoryl moiety that dictates its intermolecular interactions. Through a combination of robust synthetic protocols, careful crystallization techniques, and comprehensive spectroscopic analysis, a detailed understanding of this molecule's architecture can be achieved. This structural knowledge is the foundation upon which its applications in catalysis, organic synthesis, and materials science are built, enabling researchers to rationally design processes and materials with enhanced efficiency and novel properties.
References
- 1. Cas 2409-61-2,this compound | lookchem [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 5. fishersci.ca [fishersci.ca]
- 6. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. This compound | 2409-61-2 [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. mdpi.com [mdpi.com]
The Pivotal Role of Organophosphorus(V) Compounds in Modern Chemistry: A Technical Guide for Researchers and Drug Development Professionals
Foreword
The chemistry of pentavalent organophosphorus compounds represents a cornerstone of modern synthetic and applied chemistry. From life-saving pharmaceuticals to high-performance materials and the intricate dance of asymmetric catalysis, the P(V) moiety imparts unique properties that are both enabling and elegantly complex. This guide is intended for the practicing researcher, scientist, and drug development professional, offering an in-depth exploration of the core principles and practical applications of this versatile class of molecules. We will move beyond a simple recitation of facts to delve into the causality behind experimental choices and the self-validating logic inherent in robust synthetic protocols.
The Foundation: Understanding the P(V) Center
Organophosphorus(V) compounds are characterized by a central phosphorus atom in its highest formal oxidation state (+5), typically featuring a tetrahedral geometry. The defining feature is often the phosphoryl group (P=O), a highly polarized and strong bond that dictates much of the reactivity and physical properties of these molecules.[1][2][3] This bond's formation is a powerful thermodynamic driving force for many of the reactions we will explore.
The substituents around the phosphorus center can be varied extensively, including alkyl (P-C), alkoxy (P-O), amino (P-N), and halo (P-X) groups, leading to a vast and diverse chemical space. This structural diversity gives rise to a wide range of compounds, from phosphate esters to phosphonates, phosphinates, and phosphine oxides.[2][3]
Architects of Molecular Structure: P(V) Reagents in Organic Synthesis
The thermodynamic stability of the phosphine oxide byproduct is a recurring theme and a key driving force in several name reactions that have become indispensable tools for synthetic chemists.
The Wittig and Horner-Wadsworth-Emmons Reactions: Masters of Olefination
The conversion of a carbonyl group to an alkene is a fundamental transformation in organic synthesis. The Wittig reaction utilizes a phosphorus ylide (a P(V) species) to achieve this with excellent regioselectivity. The reaction proceeds through a betaine or, more commonly accepted, an oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine oxide.
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful modification that employs phosphonate carbanions.[4] These carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts, offering several advantages.[4] Notably, the dialkylphosphate byproduct of the HWE reaction is water-soluble, greatly simplifying purification. Furthermore, the HWE reaction typically favors the formation of (E)-alkenes, providing a high degree of stereoselectivity.
Experimental Protocol: Horner-Wadsworth-Emmons Olefination
-
Objective: Synthesis of an (E)-alkene from an aldehyde and a phosphonate.
-
Methodology:
-
Deprotonation: To a solution of the phosphonate (1.0 equiv) in an anhydrous solvent such as tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a strong base like sodium hydride (NaH) (1.1 equiv).
-
Carbanion Formation: Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the phosphonate carbanion.
-
Carbonyl Addition: Cool the reaction mixture to 0 °C and add a solution of the aldehyde (1.0 equiv) in THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by thin-layer chromatography (TLC).
-
Quenching and Extraction: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Workup: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired alkene.
-
Logical Framework for the Horner-Wadsworth-Emmons Reaction
Caption: Workflow of the Horner-Wadsworth-Emmons reaction.
The Mitsunobu Reaction: Inversion of Stereochemistry
The Mitsunobu reaction is a powerful method for the conversion of primary and secondary alcohols to a variety of other functional groups, such as esters, ethers, and azides, with a predictable inversion of stereochemistry.[5][6][7] The reaction relies on the in situ formation of an alkoxyphosphonium salt from the alcohol, triphenylphosphine (a P(III) species), and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This phosphonium salt is an excellent leaving group, which is then displaced by a nucleophile in an Sₙ2 fashion, leading to the observed inversion of configuration. The formation of the stable triphenylphosphine oxide drives the reaction to completion.
Experimental Protocol: Mitsunobu Esterification
-
Objective: Inversion of a secondary alcohol to an ester.
-
Methodology:
-
Reactant Mixture: In a round-bottom flask under an inert atmosphere, dissolve the secondary alcohol (1.0 equiv), carboxylic acid (1.2 equiv), and triphenylphosphine (1.2 equiv) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add DIAD (1.2 equiv) dropwise to the stirred solution. An exothermic reaction is often observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Workup: Concentrate the reaction mixture under reduced pressure. The resulting residue will contain the desired product and triphenylphosphine oxide.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the ester from the phosphine oxide byproduct.[4][8]
-
Mechanism of the Mitsunobu Reaction
Caption: Simplified mechanism of the Mitsunobu reaction.
Enabling Technologies: P(V) Compounds in Catalysis and Materials Science
The influence of organophosphorus(V) compounds extends beyond stoichiometry into the realms of catalysis and advanced materials.
Ligands for Asymmetric Catalysis
While many of the most common phosphorus-based ligands for transition metal catalysis are P(III) compounds (phosphines), chiral organophosphates have emerged as a significant class of ligands in their own right.[9][10][11] These P(V) ligands can coordinate to metal centers and create a chiral environment that directs the stereochemical outcome of a reaction. They have found application in a variety of asymmetric transformations, including hydrogenations and cross-coupling reactions, often achieving high turnover numbers (TON) and excellent enantioselectivities (ee).
Table 1: Performance of Chiral Organophosphorus Ligands in Asymmetric Catalysis
| Reaction | Catalyst/Ligand | Substrate | Catalyst Loading (mol%) | TON | Yield (%) | ee (%) | Reference |
| Asymmetric Hydrogenation | [Rh(COD)₂]BF₄ / MonoPhos | Methyl acetamidoacrylate | 0.01 | 10,000 | >99 | >99 | [12] |
| Asymmetric Hydrogenation | [Ir(COD)Cl]₂ / Pyridine-phosphinite | 3-hydroxy-2-methyl-1-phenylpropene | 1 | 99 | >99 | 92 | [13] |
| Suzuki-Miyaura Coupling | Pd₂(dba)₃ / SPhos | 4-Chloroanisole | 0.05 | 2,000 | 98 | N/A | [14] |
| Suzuki-Miyaura Coupling | Pd(OAc)₂ / Metformin | 4-Bromoanisole | 0.0025 | 40,000 | >95 | N/A | [15] |
Flame Retardants
Organophosphate esters are widely used as flame retardants in a variety of polymers, including polyurethanes, polyesters, and PVCs.[2][3][16] Their mechanism of action can occur in both the condensed phase and the gas phase. In the condensed phase, upon heating, they decompose to form phosphoric acid, which promotes the formation of a protective char layer on the polymer surface. This char layer acts as a barrier, insulating the underlying material from heat and oxygen.[2] In the gas phase, phosphorus-containing radicals can interrupt the combustion cycle. The effectiveness of these flame retardants is often evaluated using standardized tests such as the Limiting Oxygen Index (LOI) and UL 94.
Table 2: Flammability Properties of Polymers with Organophosphorus Flame Retardants
| Polymer | Flame Retardant | Loading (wt%) | LOI (%) | UL 94 Rating | Reference |
| Cotton | Untreated | 0 | 18.3 | N/A | [17] |
| Cotton | DHTP | 20 | 34.0 | N/A | [17] |
| Poly(butylene terephthalate) (PBT) | Untreated | 0 | 22 | V-2 | [18] |
| Poly(butylene terephthalate) (PBT) | Aluminum diethylphosphinate | 20 | 35 | V-0 | [18] |
| Epoxy Resin | Untreated | 0 | 21.6 | N/A | [19] |
| Epoxy Resin | Resorcinol bis(diphenyl phosphate) (RDP) | 15 | 28.5 | V-0 | [19] |
The Biological Sphere: P(V) in Medicinal Chemistry and Agrochemicals
The structural analogy of the phosphonate group to the phosphate group has made organophosphorus(V) compounds a rich area of investigation for therapeutic and agrochemical applications.
Drug Development
Bisphosphonates , such as alendronate and zoledronic acid, are a class of drugs used to treat bone disorders like osteoporosis.[4][5][6] Their P-C-P backbone mimics the P-O-P structure of pyrophosphate, allowing them to bind strongly to hydroxyapatite in bone.[4][6] Nitrogen-containing bisphosphonates act by inhibiting farnesyl pyrophosphate synthase, an enzyme in the mevalonate pathway, which ultimately leads to osteoclast apoptosis and a reduction in bone resorption.[6]
Phosphonate nucleotide analogues , such as tenofovir, are critical antiviral drugs.[8] The phosphonate group serves as a stable bioisostere for the phosphate group, resisting enzymatic cleavage and improving the drug's pharmacokinetic profile.
Currently, several organophosphorus compounds are under investigation in clinical trials for various indications, ranging from cancer to infectious diseases and as antidotes for nerve agent poisoning.[14][17][20][21][22][23][24]
Agrochemicals and Toxicology
Organophosphates have been extensively used as insecticides, such as malathion and parathion.[1] Their primary mechanism of toxicity is the irreversible inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.[1] This leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis. The development of antidotes, such as the oxime pralidoxime, which can reactivate the inhibited enzyme, is an important area of ongoing research.[21]
Conclusion and Future Outlook
The field of organophosphorus(V) chemistry continues to be a vibrant and expanding area of research. The fundamental principles governing the reactivity of the P(V) center have given rise to a powerful toolkit for organic synthesis. The tunability of the substituents around the phosphorus atom allows for the fine-tuning of electronic and steric properties, leading to the development of highly effective catalysts and advanced materials. In the realm of medicinal chemistry, the unique properties of the phosphonate group continue to be exploited in the design of new therapeutics. As our understanding of the biological and material properties of these compounds deepens, we can expect to see even more innovative applications of organophosphorus(V) chemistry in the years to come. The ongoing development of greener and more efficient synthetic methods will also be crucial in ensuring the sustainability of this important field.
References
- 1. Organophosphorus Compounds at 80: Some Old and New Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flame retardants of the future: biobased, organophosphorus, reactive or oligomeric - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.kennesaw.edu [digitalcommons.kennesaw.edu]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Selected organophosphorus compounds with biological activity. Applications in medicine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Asymmetric hydrogenation using monodentate phosphoramidite ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. arkat-usa.org [arkat-usa.org]
- 14. A phase II clinical trial to assess the safety of clonidine in acute organophosphorus pesticide poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biomonitoring.ca.gov [biomonitoring.ca.gov]
- 17. A phase II clinical trial to assess the safety of clonidine in acute organophosphorus pesticide poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. xometry.pro [xometry.pro]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. Recent Advances in the Treatment of Organophosphorous Poisonings - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Methodological & Application
The Strategic Application of Bis(p-tolyl)phosphine Oxide in Suzuki-Miyaura Cross-Coupling: A Technical Guide for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond a Simple Ligand—The Dual Role of Bis(p-tolyl)phosphine Oxide
In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura reaction stands as a cornerstone for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures integral to pharmaceuticals and materials science. The efficiency and scope of this transformation are critically dependent on the choice of phosphine ligand. This compound, a secondary phosphine oxide (SPO), has emerged as a highly effective and versatile pre-ligand for these reactions. Its utility transcends that of a simple spectator ligand, actively participating in the formation of the catalytically active species and influencing the overall reaction kinetics. This guide provides an in-depth analysis of the mechanistic role of this compound, detailed protocols for its application, and a comparative perspective on its performance, empowering researchers to leverage its unique properties for challenging synthetic targets.
The Mechanistic Nuances: A Tale of Tautomerism and In Situ Catalyst Activation
The efficacy of this compound in Suzuki-Miyaura coupling is rooted in its chemical equilibrium and its interaction with the palladium precursor. Unlike tertiary phosphines, SPOs exist in a tautomeric equilibrium between the pentavalent phosphine oxide form and the trivalent phosphinous acid form.[1] It is the phosphinous acid tautomer, di(p-tolyl)phosphinous acid, that serves as the actual coordinating ligand to the palladium center.
This equilibrium is pivotal for the in situ generation of the active Pd(0) catalyst from a stable Pd(II) precursor, such as palladium(II) acetate (Pd(OAc)₂). The phosphinous acid can act as a reducing agent, converting Pd(II) to Pd(0) while being oxidized itself.[1] This obviates the need for the handling of air-sensitive Pd(0) sources.
The catalytic cycle, when employing this compound with a Pd(II) source, can be conceptualized as follows:
-
Ligand Formation: this compound is in equilibrium with its phosphinous acid tautomer.
-
Pd(II) Complexation and Reduction: The phosphinous acid coordinates to the Pd(II) precursor. An excess of the phosphinous acid or another reducing agent present in the reaction mixture (such as the boronic acid) reduces the Pd(II) complex to a Pd(0) species.
-
Oxidative Addition: The generated, coordinatively unsaturated Pd(0) complex, stabilized by the di(p-tolyl)phosphinous acid ligand, undergoes oxidative addition with the aryl halide (Ar-X). This step is often rate-limiting and is facilitated by electron-rich, bulky ligands.
-
Transmetalation: The arylboronic acid, activated by a base, transfers its aryl group to the palladium center, displacing the halide.
-
Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
The bulky and electron-donating nature of the tolyl groups on the phosphinous acid ligand is crucial for promoting both the oxidative addition and the final reductive elimination steps, thereby enhancing the overall efficiency of the catalytic cycle.[2]
Visualizing the Catalytic Cycle
Caption: Catalytic cycle of Suzuki-Miyaura coupling using this compound as a pre-ligand.
Application Notes and Protocols
While this compound has demonstrated utility, specific, published Suzuki-Miyaura protocols detailing its use are less common than for more conventional tertiary phosphines. The following protocols are representative and constructed based on established principles for Suzuki-Miyaura reactions utilizing bulky, electron-rich phosphine ligands and other secondary phosphine oxides.[1][2] These should serve as an excellent starting point for reaction optimization.
General Protocol for the Suzuki-Miyaura Coupling of Aryl Bromides and Chlorides
This protocol is suitable for the coupling of a range of aryl and heteroaryl bromides and chlorides with arylboronic acids.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Base (e.g., K₃PO₄, Cs₂CO₃, or K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF, 0.1-0.2 M)
-
Inert atmosphere (Argon or Nitrogen)
Experimental Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂ (1-2 mol%), this compound (2-4 mol%), the aryl halide (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (2.0-3.0 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Experimental Workflow Visualization
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Key Considerations and Causality in Experimental Design
-
Ligand to Palladium Ratio: A ligand-to-palladium ratio of 2:1 is a common starting point. This ensures sufficient ligand to stabilize the palladium catalyst and prevent the formation of palladium black.
-
Choice of Base: The base plays a crucial role in activating the boronic acid for transmetalation. For many Suzuki-Miyaura reactions, potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are effective. For more challenging couplings, stronger bases like cesium carbonate (Cs₂CO₃) may be required.
-
Solvent Selection: The choice of solvent can significantly impact the reaction rate and yield. Aprotic solvents like toluene, dioxane, and THF are commonly used. The solubility of the reagents and the reaction temperature are key factors in solvent selection.
-
Temperature: While some highly active catalyst systems can operate at room temperature, many Suzuki-Miyaura reactions, particularly those involving less reactive aryl chlorides, require elevated temperatures (80-110 °C) to proceed at a reasonable rate.
-
Substrate Scope: Catalyst systems derived from this compound are expected to be effective for a broad range of aryl and heteroaryl bromides. For the more challenging aryl chlorides, optimization of the reaction conditions (e.g., higher catalyst loading, stronger base, higher temperature) may be necessary.
Comparative Performance and Advantages
While comprehensive head-to-head comparative data for this compound against other common ligands is not extensively documented in a single source, its advantages can be inferred from the broader class of bulky, electron-rich phosphine-based ligands and SPOs:
| Feature | Advantage of this compound System |
| Catalyst Activation | In situ generation of the active Pd(0) catalyst from air-stable Pd(II) precursors simplifies experimental setup. |
| Air Stability | The phosphine oxide form is more air-stable than its corresponding tertiary phosphine, making it easier to handle and store. |
| Reactivity | The bulky and electron-rich nature of the di(p-tolyl)phosphinous acid ligand promotes high catalytic activity, particularly for challenging substrates like aryl chlorides. |
| Cost-Effectiveness | As a relatively simple molecule, it can be a more cost-effective alternative to some of the more complex, proprietary ligands. |
Conclusion: A Versatile Tool for Modern Synthesis
This compound represents a valuable and practical pre-ligand for Suzuki-Miyaura cross-coupling reactions. Its ability to facilitate the in situ formation of a highly active palladium catalyst from air-stable precursors, combined with the favorable steric and electronic properties of its phosphinous acid tautomer, makes it a powerful tool for the synthesis of a wide array of biaryl compounds. By understanding the underlying mechanistic principles and employing the robust protocols outlined in this guide, researchers in drug discovery and materials science can effectively harness the potential of this compound to accelerate their synthetic endeavors.
References
Application Notes and Protocols: Bis(p-tolyl)phosphine Oxide as a Pre-Ligand for Palladium Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Phosphine Oxide Pre-Ligands in Palladium Catalysis
In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. The efficacy of these transformations is critically dependent on the nature of the ligand coordinating to the palladium center. While traditional phosphine ligands have been the workhorses in this field, their sensitivity to air and moisture often necessitates stringent handling conditions. Bis(p-tolyl)phosphine oxide emerges as a robust and versatile pre-ligand, offering a practical solution to these challenges. As an air-stable solid, it simplifies experimental setup without compromising catalytic activity.[1] This document serves as a comprehensive guide to the application of this compound in palladium-catalyzed cross-coupling reactions, providing detailed protocols and mechanistic insights for researchers in academia and industry.
Organophosphorus(V) compounds, such as this compound, are integral to various fields of chemical science, including organic synthesis and catalysis.[2] The phosphoryl oxygen's Lewis basicity allows these compounds to function as effective ligands, modulating the reactivity and selectivity of catalytic processes.[2]
The Pre-Ligand Concept: In Situ Generation of the Active Catalyst
The term "pre-ligand" refers to a ligand precursor that is converted into the active ligand under the reaction conditions. This compound functions as a pre-ligand for the corresponding bis(p-tolyl)phosphine, which is the active ligand that coordinates to the palladium(0) center in the catalytic cycle. The in situ reduction of the phosphine oxide to the phosphine is a key step in the activation of the catalyst. This approach offers the significant advantage of using an air-stable solid, simplifying reaction setup and improving reproducibility.
The activation process involves the reduction of the Pd(II) pre-catalyst in the presence of the phosphine oxide. Mechanistic studies have shown that the mono-oxidation of bis-phosphine ligands can be critical for successful transformations in some palladium-catalyzed reactions.[3][4][5][6] Well-defined bis-phosphine mono-oxide (BPMO) ligated Pd(II) pre-catalysts have been designed to ensure reliable and complete activation to the active Pd(0) species, leading to lower catalyst loadings and increased reaction robustness.[2][3][6]
Visualizing the Activation Pathway
References
- 1. Air-Stable Secondary Phosphine Oxide as Preligand for Palladium-Catalyzed Intramolecular α-Arylations with Chloroarenes [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. A rational pre-catalyst design for bis-phosphine mono-oxide palladium catalyzed reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A rational pre-catalyst design for bis-phosphine mono-oxide palladium catalyzed reactions - Chemical Science (RSC Publishing) DOI:10.1039/C6SC05472B [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. A rational pre-catalyst design for bis-phosphine mono-oxide palladium catalyzed reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Hirao Reaction Utilizing Phosphine Oxide Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Hirao Reaction in Modern Synthesis
The Hirao reaction is a palladium-catalyzed cross-coupling reaction that forms a phosphorus-carbon (P-C) bond, typically between an aryl or vinyl halide and a P(O)-H compound such as a secondary phosphine oxide, H-phosphinate, or dialkyl phosphite.[1][2][3] This reaction has become a cornerstone in organophosphorus chemistry for synthesizing a wide array of valuable compounds, including tertiary phosphine oxides, phosphinates, and phosphonates.[1][2][3] These products serve as crucial intermediates, ligands for catalysis, and possess applications in materials science and medicinal chemistry.[1]
Initially developed by Toshikazu Hirao and his colleagues in the early 1980s, the reaction has undergone significant evolution.[4][5] Modern iterations often employ more robust and efficient catalytic systems than the original tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].[1][2] A noteworthy advancement is the use of phosphine oxides, not just as products, but as ligands that can significantly influence the reaction's efficacy.
The Strategic Advantage of Phosphine Oxide Ligands
While traditional cross-coupling reactions rely on phosphine ligands, the corresponding phosphine oxides have emerged as surprisingly effective additives.[6] Initially, their presence was thought to be a result of in-situ oxidation of phosphine ligands.[6] However, deliberate use of phosphine oxides has demonstrated several key advantages:
-
Catalyst Stabilization : Phosphine oxides can act as labile ligands, weakly coordinating to the palladium catalyst. This interaction is crucial for preventing the agglomeration and precipitation of palladium nanoparticles (palladium black), which is a common catalyst deactivation pathway.[6] By maintaining a consistent concentration of the active catalyst throughout the reaction, phosphine oxides lead to more reproducible yields and faster reaction rates.[6]
-
Enhanced Reaction Rates : In several cross-coupling reactions, the addition of phosphine oxides has been shown to dramatically increase the reaction rate compared to their phosphine counterparts or even "ligandless" conditions.[6]
-
In-Situ Ligand Generation : In what are often termed "ligand-free" Hirao reactions, an excess of the secondary phosphine oxide reagent can serve as the precursor to the actual ligand.[7][8][9] A portion of the secondary phosphine oxide reduces the Pd(II) precatalyst to the active Pd(0) species, and another portion, in its trivalent tautomeric form (>P-OH), coordinates to the palladium center to form the active catalyst.[7][8][10]
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Hirao reaction mirrors that of other palladium-catalyzed cross-coupling reactions, proceeding through a series of well-defined steps.[1][5][7] The involvement of the phosphine oxide as a ligand is a key feature of the catalytic cycle.
The catalytic cycle can be visualized as follows:
Caption: Catalytic cycle of the Hirao reaction with phosphine oxide ligands.
-
Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (Ar-X), leading to the formation of a Pd(II) complex. This step is often the rate-determining step of the reaction.[7]
-
Ligand Exchange : The secondary phosphine oxide, R₂P(O)H, displaces the halide anion (X⁻) from the palladium center. It is understood that the trivalent tautomeric form of the phosphine oxide, R₂POH, is the species that participates in this step.[1] A base is required to facilitate this process.
-
Reductive Elimination : The final step involves the formation of the new P-C bond and the regeneration of the active Pd(0) catalyst. The desired tertiary phosphine oxide product is released from the coordination sphere of the palladium.[1][7]
Detailed Experimental Protocol
This protocol describes a general and robust method for the Hirao cross-coupling of an aryl bromide with a secondary phosphine oxide, utilizing an excess of the phosphine oxide as the in-situ ligand source.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Palladium(II) Acetate [Pd(OAc)₂] | Catalyst grade | Major suppliers | Store under an inert atmosphere. |
| Diarylphosphine Oxide (e.g., Ph₂P(O)H) | Reagent grade | Major suppliers | Should be a dry, crystalline solid. |
| Aryl Bromide | Reagent grade | Major suppliers | Liquid substrates should be distilled or passed through a plug of alumina. Solid substrates should be pure. |
| Triethylamine (Et₃N) | Anhydrous | Major suppliers | Distill from CaH₂ before use. |
| Ethanol (EtOH) | Anhydrous, 200 proof | Major suppliers | Use from a sealed bottle or dry over molecular sieves. |
| Toluene | Anhydrous | Major suppliers | For reactions requiring higher temperatures. |
| Dichloromethane (DCM) | ACS grade | Major suppliers | For workup and chromatography. |
| Saturated aq. NH₄Cl | In-house prep. | For quenching the reaction. | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent grade | Major suppliers | For drying the organic phase. |
| Silica Gel | 60 Å, 230-400 mesh | Major suppliers | For column chromatography. |
| Microwave Reactor Vials | For microwave-assisted reactions. |
Experimental Workflow
The following diagram outlines the general workflow for performing the Hirao reaction.
Caption: General experimental workflow for the Hirao reaction.
Step-by-Step Procedure
-
Reaction Setup : To a dry microwave reaction vial equipped with a magnetic stir bar, add palladium(II) acetate (e.g., 5 mol%), the diarylphosphine oxide (1.15 equivalents), and the aryl bromide (1.0 equivalent).[7]
-
Expert Insight: The use of 1.15 equivalents of the diarylphosphine oxide is based on the dual role it plays: ~0.10 equivalents act as a ligand for the palladium catalyst, ~0.05 equivalents serve to reduce the Pd(II) precatalyst to the active Pd(0) species, and the remaining 1.0 equivalent is the coupling partner.[8]
-
-
Addition of Solvent and Base : Add anhydrous ethanol (to achieve a concentration of ~0.5 M with respect to the aryl bromide). Then, add triethylamine (1.1 equivalents) via syringe.
-
Degassing : Seal the vial with a cap and purge the reaction mixture with argon for 5-10 minutes. It is crucial to ensure an inert atmosphere to prevent oxidation of the active Pd(0) catalyst.
-
Heating and Reaction Monitoring :
-
Microwave-Assisted Method : Place the vial in a microwave reactor and heat to 120 °C for 15-60 minutes.[7][9] Reaction times are typically shorter with microwave heating.[8]
-
Conventional Heating Method : Alternatively, the reaction can be heated in a sealed tube in an oil bath at 80-120 °C for several hours (2-24 h).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed.
-
-
Workup :
-
Once the reaction is complete, cool the vial to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Troubleshooting Note: If an emulsion forms during extraction, adding more brine or filtering the mixture through a pad of Celite can help break it.[11]
-
-
Purification :
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tertiary phosphine oxide.
-
-
Characterization : Characterize the final product by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry to confirm its identity and purity.
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (Pd(II) not reduced or Pd(0) oxidized). | Ensure rigorous degassing and use of anhydrous solvents. Check the quality of the Pd(OAc)₂. |
| Insufficiently reactive aryl halide. | Aryl iodides are more reactive than bromides, which are more reactive than chlorides.[7] For less reactive halides, consider using a more electron-donating ligand or higher reaction temperatures.[5] | |
| Base is not strong enough or has degraded. | Use freshly distilled triethylamine. For very challenging couplings, a stronger base like K₂CO₃ or Cs₂CO₃ might be necessary, though solvent choice would need to be reconsidered (e.g., DMF, Dioxane).[1] | |
| Formation of Palladium Black | Catalyst decomposition/agglomeration. | This is precisely the issue phosphine oxide ligands help to mitigate.[6] If it still occurs, ensure the phosphine oxide is present and consider slightly increasing its excess. |
| Side Reactions/Byproducts | Homocoupling of the aryl halide or phosphine oxide. | Optimize reaction temperature and time; over-heating can sometimes promote side reactions. |
| Reduction of the aryl halide. | Ensure the base is not overly strong or used in large excess. | |
| Difficulty in Product Isolation | Product is water-soluble. | If the product has polar functional groups, it may partition into the aqueous layer. Check the aqueous layer by TLC before discarding it.[11] |
| Product co-elutes with starting material or byproducts during chromatography. | Try a different solvent system for chromatography or consider recrystallization as an alternative purification method. |
References
- 1. New Developments on the Hirao Reactions, Especially from “Green” Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hirao coupling - Wikipedia [en.wikipedia.org]
- 6. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Microwave-Assisted Synthesis of Aryl Phosphonates and Tertiary Phosphine Oxides by the Hirao Reaction [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. How To [chem.rochester.edu]
Application of Bis(p-tolyl)phosphine Oxide in Multicomponent Reactions: A Guide for Synthetic and Medicinal Chemists
Abstract
Multicomponent reactions (MCRs) are powerful tools in modern synthetic chemistry, enabling the construction of complex molecular architectures in a single, convergent step. This efficiency is particularly valuable in drug discovery and development, where rapid library synthesis is paramount. This application note provides a detailed guide to the use of bis(p-tolyl)phosphine oxide as a key phosphorus-containing building block in MCRs, with a primary focus on its application in the catalyst-free, microwave-assisted Kabachnik–Fields reaction for the synthesis of α-aminophosphine oxides. These products are notable as stable analogues of α-amino acids and serve as valuable precursors to bioactive compounds and chiral ligands. This guide will cover reaction mechanisms, provide detailed experimental protocols, and present data on reaction scope and yields, offering researchers a comprehensive resource for leveraging this versatile reagent.
Introduction: The Strategic Advantage of MCRs and this compound
Multicomponent reactions, by their nature, are highly atom-economical processes where three or more reactants combine in a one-pot reaction to form a single product incorporating substantial portions of all starting materials.[1] The Kabachnik–Fields reaction, a cornerstone MCR in organophosphorus chemistry, facilitates the synthesis of α-aminophosphonates and their derivatives, which are recognized for their potential as enzyme inhibitors, antibiotics, and herbicides.[2][3]
This compound is a bench-stable, solid secondary phosphine oxide. Its utility in the Kabachnik–Fields reaction stems from the reactivity of the P-H bond, which can add across a C=N double bond (imine) formed in situ. The resulting α-aminophosphine oxides are valuable synthetic intermediates for several reasons:
-
Bioisosteres: They serve as mimics of α-amino acids, where the planar carboxyl group is replaced by a tetrahedral phosphinoyl moiety, a substitution that can profoundly alter biological activity and metabolic stability.[3]
-
Ligand Precursors: The phosphine oxide can be reduced to the corresponding phosphine, making α-aminophosphine oxides precursors to novel chiral P,N-ligands for asymmetric catalysis.[4]
-
Synthetic Versatility: The reaction is often high-yielding and can be performed without catalysts, frequently accelerated by microwave irradiation, aligning with the principles of green chemistry.[4]
This note will focus on the practical application of this compound in this powerful transformation.
Reaction Mechanism: The Kabachnik-Fields Pathway
The mechanism of the Kabachnik–Fields reaction is dependent on the specific nature of the reactants, particularly the amine.[4] Two primary pathways are generally considered, as depicted below: the "imine pathway" and the "α-hydroxyphosphonate pathway".[4]
-
Pathway A (Imine Intermediate): The amine and the carbonyl compound (typically an aldehyde or ketone) first condense to form an imine intermediate (a Schiff base), with the elimination of water. The secondary phosphine oxide then undergoes nucleophilic addition to the imine's C=N bond. This pathway is generally favored, especially when using primary amines.[4]
-
Pathway B (α-Hydroxyphosphonate Intermediate): Alternatively, the phosphine oxide can first add to the carbonyl group of the aldehyde/ketone to form an α-hydroxyphosphine oxide. This intermediate then undergoes a nucleophilic substitution by the amine to yield the final product. This route may be more prevalent with more nucleophilic amines, like aliphatic amines.[4]
For most applications, including those with this compound, the reaction is believed to proceed predominantly through the imine intermediate, which is formed reversibly in situ.
Experimental Protocols & Workflow
The catalyst-free, microwave-assisted approach represents a highly efficient and green method for synthesizing α-aminophosphine oxides using this compound.
General Experimental Workflow
The workflow for this multicomponent reaction is straightforward, minimizing handling and purification steps.
Protocol 1: Synthesis of N,N-Bis[(di-p-tolylphosphinoyl)methyl]ethanolamine
This protocol is adapted from the double Kabachnik–Fields reaction described by Tajti, Á. et al. and demonstrates the formation of a bis-adduct.[1]
Materials:
-
Ethanolamine (1.0 mmol, 61 mg)
-
Paraformaldehyde (3.0 mmol, 90 mg)
-
This compound (3.0 mmol, 691 mg)
-
Acetonitrile (3 mL)
-
Microwave reactor vial (10 mL) with a magnetic stirrer
Procedure:
-
To a 10 mL microwave reactor vial, add ethanolamine (1.0 mmol), paraformaldehyde (3.0 mmol), this compound (3.0 mmol), and a magnetic stir bar.
-
Add acetonitrile (3 mL) to the vial.
-
Seal the vial and place it in the cavity of a microwave reactor.
-
Irradiate the reaction mixture at 120°C for 60 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is purified by flash column chromatography on silica gel to yield the pure product.
Expected Outcome: The N,N-bis[(di-p-tolylphosphinoyl)methyl]ethanolamine product is typically isolated as a solid with a high yield (e.g., 93%).[1]
Protocol 2: Representative Synthesis of an (Acetamidomethyl)di(p-tolyl)phosphine Oxide
This protocol is based on the methodology for reacting less nucleophilic amides, as reported by Keglevich, G. et al., showcasing the reaction's versatility.[5]
Materials:
-
Acetamide (5.0 mmol, 295 mg)
-
Paraformaldehyde (1.5 mmol, 45 mg)
-
This compound (1.0 mmol, 230 mg)
-
1,4-Dioxane (3 mL)
-
Microwave reactor vial (10 mL) with a magnetic stirrer
Procedure:
-
Combine acetamide (5.0 mmol, used in excess due to lower reactivity), paraformaldehyde (1.5 mmol), and this compound (1.0 mmol) in a 10 mL microwave vial equipped with a stir bar.
-
Add 1,4-dioxane (3 mL) as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 180°C for 45 minutes.
-
After cooling, transfer the reaction mixture to a round-bottom flask.
-
Concentrate the mixture in vacuo.
-
Purify the resulting crude material by flash column chromatography to afford the pure acylated α-aminophosphine oxide.
Data Presentation: Reaction Scope and Yields
The utility of this compound is demonstrated by its successful application in the Kabachnik-Fields reaction with various amine components, including less reactive amides. The following data, adapted from the literature, highlights the robustness of the microwave-assisted protocol.[5]
| Entry | Amide Component | Aldehyde Component | Product | Yield (%) |
| 1 | Acetamide | Paraformaldehyde | (Acetamidomethyl)di(p-tolyl)phosphine oxide | 93 |
| 2 | Propionamide | Paraformaldehyde | (Propionamidomethyl)di(p-tolyl)phosphine oxide | 82 |
| 3 | Benzamide | Paraformaldehyde | (Benzamidomethyl)di(p-tolyl)phosphine oxide | 72 |
Table 1: Yields for the microwave-assisted Kabachnik-Fields reaction of various amides with paraformaldehyde and this compound. Conditions: Amide (5 equiv), Paraformaldehyde (1.5 equiv), Phosphine Oxide (1 equiv), 1,4-Dioxane, MW Irradiation.[5]
Troubleshooting and Optimization
-
Low Yields: If yields are low, ensure all reagents are dry, as water can inhibit the formation of the crucial imine intermediate. For less reactive amines or aldehydes, increasing the microwave temperature or reaction time may be beneficial. An excess of the amine or aldehyde component can also drive the reaction to completion.
-
Side Reactions: In reactions with primary amines and paraformaldehyde, the formation of bis-adducts is a common side reaction if stoichiometry is not carefully controlled.[1] Monitor the reaction by ³¹P NMR spectroscopy to track the consumption of the starting phosphine oxide and the formation of product(s).
-
Purification Challenges: The polarity of α-aminophosphine oxides can make purification difficult. A gradient elution during column chromatography, starting with a non-polar solvent system and gradually increasing polarity, is often effective.
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of α-aminophosphine oxides via the Kabachnik–Fields multicomponent reaction. The development of catalyst-free, microwave-assisted protocols has rendered this transformation a rapid, efficient, and environmentally friendly method for generating molecular complexity. The resulting products are of significant interest to the pharmaceutical and materials science sectors. The detailed protocols and data provided herein serve as a practical guide for researchers looking to incorporate this powerful synthetic tool into their research and development programs.
References
Application Notes and Protocols for Bis(p-tolyl)phosphine Oxide as a Photoinitiator for Polymerization
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive technical guide on the utilization of bis(p-tolyl)phosphine oxide as a photoinitiator for various polymerization applications. This document delves into the fundamental principles governing its function, offers detailed experimental protocols, and explores its utility in advanced applications such as dental resins and 3D printing.
Introduction to this compound: A Type I Photoinitiator
This compound is an organic phosphorus compound that serves as a highly efficient photoinitiator for free-radical polymerization.[1][2] It belongs to the class of acylphosphine oxides, which are renowned for their exceptional photoinitiating capabilities.[3][4] Unlike many other photoinitiators, this compound does not necessitate a co-initiator to induce polymerization, simplifying formulation processes.[3]
Upon exposure to ultraviolet (UV) or near-visible light, this compound undergoes a Norrish Type I cleavage, a photochemical reaction involving the homolytic cleavage of the carbon-phosphorus bond.[5][6] This process generates two distinct radical species: a phosphinoyl radical and a tolyl radical. Both of these radicals are capable of initiating the polymerization of a wide array of monomers, particularly acrylates and methacrylates.[3][7] This dual radical generation contributes to its high efficiency in converting liquid monomers into solid polymers.
The tolyl groups in the molecule influence its solubility and photophysical properties. While specific absorption data for this compound is not extensively documented in readily available literature, its structural similarity to other acylphosphine oxides suggests that it primarily absorbs in the UV-A region of the electromagnetic spectrum, with potential absorption extending into the near-visible range.[8][9] This characteristic makes it suitable for curing thicker and pigmented systems.[5]
Mechanism of Photoinitiation
The photoinitiation process using this compound can be delineated into the following key steps:
-
Photoexcitation: Upon absorption of a photon of appropriate energy (typically in the UV-A or near-visible range), the this compound molecule transitions from its ground state to an electronically excited singlet state. It then rapidly undergoes intersystem crossing to a more stable triplet state.
-
Norrish Type I Cleavage (α-Cleavage): The excited triplet state molecule possesses sufficient energy to induce the homolytic cleavage of the relatively weak carbon-phosphorus bond. This α-cleavage results in the formation of a phosphinoyl radical and a tolyl radical.[5][6]
-
Initiation of Polymerization: The generated free radicals, being highly reactive, attack the double bonds of monomer units (e.g., acrylates, methacrylates), thereby initiating the polymerization chain reaction.
-
Propagation: The newly formed monomer radical then reacts with subsequent monomer molecules, rapidly propagating the polymer chain.
-
Termination: The polymerization process ceases when two growing polymer chains combine or disproportionate, or when they react with an inhibitor.
Diagram of the Photoinitiation Pathway
Caption: Photoinitiation mechanism of this compound.
Quantitative Data and Physicochemical Properties
While exhaustive photophysical data for this compound is not as prevalent as for more common industrial photoinitiators, the following table summarizes its known physical properties and provides estimated photophysical characteristics based on analogous acylphosphine oxide compounds.
| Property | Value | Reference |
| Chemical Formula | C₁₄H₁₅OP | [2] |
| Molecular Weight | 230.24 g/mol | [2] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 96 °C | [10] |
| Solubility | Soluble in most organic solvents and monomers; slightly soluble in water. | [11][12] |
| Typical Concentration | 0.1 - 5.0 wt% | [4][13] |
| Estimated Absorption Maxima (λmax) | ~350 - 400 nm | [9] |
| Estimated Molar Extinction Coefficient (ε) | Moderate to high in the near-UV range | [3] |
| Estimated Quantum Yield of Photolysis (Φ) | 0.2 - 0.8 | [9] |
Note: The photophysical data are estimations based on the properties of structurally similar acylphosphine oxide photoinitiators and should be experimentally verified for precise applications.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in photopolymerization. Researchers should optimize these protocols based on their specific monomer system, desired polymer properties, and available equipment.
Protocol 1: General Photopolymerization of an Acrylate Formulation
This protocol describes a standard procedure for the UV curing of a simple acrylate-based resin.
Materials:
-
This compound
-
Acrylate monomer or oligomer (e.g., Trimethylolpropane triacrylate, TMPTA)
-
Solvent (if necessary, e.g., acetone or dichloromethane for dissolution)
-
UV curing system (e.g., mercury lamp or LED with appropriate wavelength)
-
Glass slides or molds
-
Micropipettes and spatulas
-
Analytical balance
Procedure:
-
Preparation of the Photocurable Resin:
-
In a light-protected container (e.g., an amber vial), accurately weigh the desired amount of acrylate monomer/oligomer.
-
Add this compound to the monomer/oligomer at a concentration typically ranging from 0.1 to 2.0 wt%. For initial experiments, a concentration of 0.5 wt% is recommended.
-
If the photoinitiator does not readily dissolve, gentle warming (to no more than 50°C) or the addition of a minimal amount of a suitable solvent can be employed. Ensure the solvent is fully evaporated before curing if a solvent-free system is desired.
-
Mix the components thoroughly until a homogenous solution is obtained.
-
-
Sample Preparation and Curing:
-
Apply a thin film of the prepared resin onto a glass slide using a drawdown bar or place a defined volume into a mold.
-
Place the sample under the UV light source. The distance from the light source and the irradiation time will depend on the light intensity and the reactivity of the formulation.
-
For a typical medium-pressure mercury lamp, an exposure time of a few seconds to a minute is usually sufficient. For LED sources (e.g., 365 nm, 385 nm, or 395 nm), the curing time may vary.[3]
-
Monitor the curing process by observing the transition from a liquid to a solid state. The surface should be tack-free upon complete curing.
-
-
Characterization of the Cured Polymer:
-
Assess the degree of conversion using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy by monitoring the disappearance of the acrylate double bond peak (around 1635 cm⁻¹).
-
Evaluate the mechanical properties of the cured polymer, such as hardness, tensile strength, and modulus, using appropriate instrumentation (e.g., nanoindenter, universal testing machine).
-
Thermal properties, such as the glass transition temperature (Tg), can be determined using Differential Scanning Calorimetry (DSC).
-
Experimental Workflow Diagram
Caption: General workflow for photopolymerization experiments.
Protocol 2: Formulation of a Model Dental Resin
This protocol outlines the preparation of an experimental dental composite using this compound.
Materials:
-
This compound
-
Bisphenol A glycidyl methacrylate (Bis-GMA)
-
Triethylene glycol dimethacrylate (TEGDMA)
-
Silanized glass filler particles
-
Dental mixing spatula and pad
-
Dental light-curing unit (typically emitting blue light, ~400-500 nm)
-
Molds for sample preparation (e.g., Teflon molds)
Procedure:
-
Preparation of the Resin Matrix:
-
In a light-protected container, prepare a monomer mixture of Bis-GMA and TEGDMA, typically in a weight ratio of 60:40 or 70:30.
-
Dissolve this compound into the monomer mixture at a concentration of 0.2 to 1.0 mol%.[14]
-
Mix thoroughly until the photoinitiator is completely dissolved.
-
-
Incorporation of Filler:
-
Gradually add the silanized glass filler to the resin matrix while mixing continuously. The filler loading can be in the range of 50-75 wt%.
-
Continue mixing until a uniform paste-like composite is formed.
-
-
Curing and Evaluation:
-
Place the uncured composite into a mold of the desired dimensions.
-
Irradiate the sample with a dental light-curing unit for 20-40 seconds, as recommended for commercial composites.
-
Remove the cured sample from the mold and evaluate properties such as depth of cure, degree of conversion, and mechanical strength according to dental material standards (e.g., ISO 4049).[15]
-
Advanced Applications
3D Printing (Vat Photopolymerization)
This compound and its analogues are well-suited for vat photopolymerization technologies like stereolithography (SLA) and digital light processing (DLP).[16][17] Its high reactivity allows for rapid layer-by-layer curing, enabling the fabrication of complex three-dimensional objects.
Formulation Considerations for 3D Printing Resins:
-
Monomer Selection: A combination of monomers is often used to achieve the desired properties of the final printed object, such as flexibility, hardness, and thermal stability.
-
Photoinitiator Concentration: The concentration of this compound is a critical parameter that influences the cure depth and printing resolution.[18] Typical concentrations range from 0.1 to 1.0 wt%.[4][16]
-
Light Source: The light source of the 3D printer (e.g., 385 nm or 405 nm LED) should have an emission spectrum that overlaps with the absorption spectrum of the photoinitiator.[4]
Free-Radical Promoted Cationic Polymerization
While this compound itself is a free-radical photoinitiator, the phosphinoyl radicals it generates can be oxidized by onium salts (e.g., diphenyliodonium hexafluorophosphate) to produce cationic species. These cations can then initiate the polymerization of monomers like epoxides and vinyl ethers. This "free-radical promoted cationic polymerization" expands the utility of acylphosphine oxide photoinitiators to a broader range of polymer systems.
Troubleshooting and Expert Insights
-
Incomplete Curing: This can be due to insufficient light exposure, low photoinitiator concentration, or oxygen inhibition at the surface. Increasing the irradiation time or photoinitiator concentration can help. For surface cure issues, working in an inert atmosphere (e.g., nitrogen) can be beneficial.
-
Yellowing of the Cured Polymer: Phosphine oxide photoinitiators are known for their low yellowing properties compared to some other types of photoinitiators. However, excessive photoinitiator concentration or prolonged light exposure can sometimes lead to slight discoloration.
-
Solubility Issues: If this compound does not dissolve readily in the monomer system, gentle heating or the use of a co-solvent can be effective. Ensure that any solvent is removed before curing if it is not intended to be part of the final formulation.
Conclusion
This compound is a versatile and efficient Type I photoinitiator for radical polymerization. Its ability to generate two initiating radicals per molecule upon photolysis, coupled with its suitability for a range of light sources, makes it a valuable tool for researchers and professionals in materials science, drug delivery, and advanced manufacturing. The protocols and insights provided in these application notes serve as a robust starting point for the successful implementation of this compound in various photopolymerization applications.
References
- 1. (2,4,6-Trimethylbenzoyl)bis(o-tolyl)phosphine oxide | C24H25O2P | CID 20201894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. radtech.org [radtech.org]
- 4. US20210371597A1 - Photocurable resin for high-resolution 3-d printing - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. chembk.com [chembk.com]
- 11. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. fishersci.ca [fishersci.ca]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxicity, Colour Stability and Dimensional Accuracy of 3D Printing Resin with Three Different Photoinitiators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Curing efficiency of dental resin composites formulated with camphorquinone or trimethylbenzoyl-diphenyl-phosphine oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rdw.rowan.edu [rdw.rowan.edu]
- 17. uvebtech.com [uvebtech.com]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis and Application of Transition Metal Complexes with Bis(p-tolyl)phosphine Oxide
Introduction: The Emergence of Secondary Phosphine Oxides in Modern Catalysis
In the landscape of transition metal catalysis, the design and selection of ligands are paramount to controlling reactivity, selectivity, and catalyst stability. While tertiary phosphines have long been the workhorses of this field, a more nuanced and highly versatile class of ligands has gained prominence: secondary phosphine oxides (SPOs). Bis(p-tolyl)phosphine oxide, an air-stable and easily handled solid, stands as an exemplary member of this class. Once considered mere byproducts, SPOs are now recognized as exceptional "pre-ligands" for a host of transition metals, including palladium, nickel, and rhodium.[1][2]
This guide provides researchers, synthetic chemists, and drug development professionals with a comprehensive overview of the unique coordination chemistry of this compound. It details robust protocols for the synthesis of its transition metal complexes and demonstrates their application in catalysis, grounding every step in established chemical principles.
The Foundational Principle: Tautomerism and Ligand Activation
The efficacy of this compound as a pre-ligand is rooted in its existence within a crucial tautomeric equilibrium.[3][4] In its stable, pentavalent state (the phosphine oxide), it is unreactive as a ligand for low-valent transition metals. However, in solution, it exists in equilibrium with its trivalent tautomer, bis(p-tolyl)phosphinous acid. The coordination of a metal center shifts this equilibrium, favoring the phosphinous acid form, which then binds to the metal through its soft phosphorus atom, behaving like a conventional phosphine ligand.[3] This dynamic behavior is the key to its utility, allowing an air-stable compound to generate a highly active, air-sensitive ligand in situ.
Caption: Tautomeric equilibrium and metal coordination pathway.
General Synthetic Strategies
Two primary strategies are employed for generating catalytically active complexes from this compound:
-
In Situ Generation (Common for Catalysis): The metal precursor (e.g., Pd(OAc)₂, PdCl₂) and the this compound pre-ligand are added directly to the reaction vessel along with the substrates and a base. The active phosphinous acid-metal complex forms under the reaction conditions. This is the most common approach for high-throughput screening and general catalytic applications.[5]
-
Synthesis of a Defined Pre-catalyst: A well-defined complex, such as Bis[bis(p-tolyl)phosphinous acid]palladium(II) dichloride, is synthesized and isolated beforehand. This approach offers greater control and reproducibility, as the exact nature and concentration of the active catalyst are known. This is preferred for detailed mechanistic studies and process optimization.
The following protocols focus on the second strategy, providing methods for isolating well-defined palladium and nickel complexes.
Detailed Protocol: Synthesis of Bis[bis(p-tolyl)phosphinous acid]palladium(II) Dichloride
This protocol describes the synthesis of a common Pd(II) pre-catalyst. The methodology is adapted from established procedures for analogous triarylphosphine complexes, providing a reliable route to the desired product.[6]
Caption: Workflow for the synthesis of a Palladium(II) pre-catalyst.
Materials & Reagents:
-
Palladium(II) chloride (PdCl₂)
-
This compound
-
Toluene or Benzonitrile (anhydrous, degassed)
-
Ethanol (anhydrous)
-
Diethyl ether (anhydrous)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line glassware
Procedure:
-
Preparation: To a 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) chloride (177 mg, 1.0 mmol).
-
Ligand Addition: Add this compound (482 mg, 2.1 mmol, 2.1 equivalents).
-
Inerting: Seal the flask and purge thoroughly with argon or nitrogen for 15-20 minutes. Maintain a positive pressure of inert gas throughout the synthesis.
-
Solvent Addition: Under a positive flow of inert gas, add 30 mL of degassed toluene or benzonitrile via cannula or syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C. Stir the suspension vigorously. The reaction is typically complete when the dark brown PdCl₂ has fully dissolved to form a clear, yellow solution (usually 2-4 hours).
-
Precipitation: Remove the flask from the oil bath and allow it to cool slowly to room temperature. Continue stirring the mixture at room temperature overnight to ensure complete precipitation of the product.
-
Isolation: Filter the resulting yellow solid using a Büchner or Schlenk filter funnel under an inert atmosphere.
-
Washing: Wash the collected solid with small portions of cold, degassed ethanol (2 x 10 mL) followed by degassed diethyl ether (2 x 10 mL) to remove any unreacted starting materials and residual solvent.
-
Drying: Dry the bright yellow solid under high vacuum to a constant weight. The product, Bis[bis(p-tolyl)phosphinous acid]palladium(II) dichloride, should be stored under an inert atmosphere.
Detailed Protocol: Synthesis of Bis[bis(p-tolyl)phosphinous acid]nickel(II) Dichloride
A similar procedure can be used to synthesize the analogous nickel(II) complex, a valuable catalyst for a different spectrum of cross-coupling reactions. This protocol is adapted from general methods for preparing NiCl₂(PR₃)₂ complexes.
Materials & Reagents:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) or anhydrous Nickel(II) chloride (NiCl₂)
-
This compound
-
2-Propanol or Ethanol (anhydrous, degassed)
-
Diethyl ether (anhydrous, degassed)
Procedure:
-
Preparation: In a Schlenk flask, dissolve NiCl₂·6H₂O (238 mg, 1.0 mmol) in 15 mL of degassed 2-propanol. If using anhydrous NiCl₂, a suspension will be formed.
-
Ligand Addition: In a separate flask, dissolve this compound (482 mg, 2.1 mmol) in 10 mL of warm, degassed 2-propanol.
-
Reaction: Add the ligand solution dropwise to the stirring nickel salt solution at room temperature. A colored precipitate (typically red, blue, or green) should form immediately or upon stirring.
-
Completion: Stir the mixture at room temperature for 2-3 hours to ensure complete complexation.
-
Isolation: Isolate the solid product by filtration under an inert atmosphere.
-
Washing: Wash the product with degassed diethyl ether (3 x 10 mL) to remove impurities.
-
Drying: Dry the complex under high vacuum. Store the final product, Bis[bis(p-tolyl)phosphinous acid]nickel(II) dichloride, under an inert atmosphere.
Characterization: A Self-Validating System
Proper characterization is essential to confirm the identity and purity of the synthesized complexes. The following techniques are critical.
-
³¹P NMR Spectroscopy: This is the most informative technique. Upon coordination to a metal center like Pd(II), the phosphorus signal of the phosphinous acid tautomer will show a significant downfield shift compared to the free secondary phosphine oxide pre-ligand. The observation of a single, sharp resonance confirms the formation of a single, well-defined complex.
-
¹H NMR Spectroscopy: The aromatic protons of the tolyl groups will appear as complex multiplets, and the methyl protons will be a sharp singlet. Integration of the aromatic region versus the methyl region should confirm the ligand structure.
-
FT-IR Spectroscopy: The strong P=O stretching vibration (typically ~1180-1200 cm⁻¹) present in the free phosphine oxide ligand will be absent or significantly diminished in the spectrum of the complex, while a broad O-H stretch may appear, confirming coordination via the phosphinous acid tautomer.
-
Elemental Analysis: Provides confirmation of the bulk purity and empirical formula of the isolated complex.
| Technique | Free this compound | Expected Data for Pd(II) Complex | Rationale for Change |
| ³¹P NMR (ppm) | ~ δ 25-30 | ~ δ 45-60 | Deshielding of the phosphorus nucleus upon coordination to the electropositive metal center. |
| ¹H NMR (ppm) | ~ δ 2.3 (s, 6H), 7.1-7.6 (m, 8H) | ~ δ 2.4 (s, 12H), 7.0-8.0 (m, 16H) | Protons on the ligand remain, but may experience slight shifts due to the new electronic environment. |
| FT-IR (cm⁻¹) | Strong P=O stretch ~1190 | P=O stretch absent; Broad O-H stretch may appear ~3000-3400 | Confirms tautomerization to phosphinous acid (P-OH) upon coordination; the P=O bond is no longer present. |
Application in Catalysis: The Suzuki-Miyaura Cross-Coupling
Complexes derived from this compound are highly effective catalysts for C-C bond formation. The Suzuki-Miyaura coupling of an aryl halide with an organoboron reagent is a classic example where these catalysts excel, particularly with challenging substrates like aryl chlorides.[2]
The general catalytic cycle involves:
-
Reductive Elimination: The Pd(II) pre-catalyst is reduced in situ to the active Pd(0) species.
-
Oxidative Addition: The Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II)-aryl intermediate.
-
Transmetalation: The organoboron reagent transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic fragments couple, forming the new C-C bond and regenerating the active Pd(0) catalyst.
Caption: Generalized Suzuki-Miyaura cross-coupling cycle.
Safety and Handling
-
Reagents: Palladium and nickel salts are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. Organophosphorus compounds should be handled with care.
-
Inert Atmosphere: The synthesized complexes are air- and moisture-sensitive and should be handled exclusively under an inert atmosphere (glovebox or Schlenk line) to prevent decomposition.
-
Solvents: Anhydrous and degassed solvents are crucial for successful synthesis and to prevent catalyst deactivation. Handle flammable solvents with appropriate precautions.
References
- 1. Air-stable secondary phosphine oxide as preligand for palladium-catalyzed intramolecular alpha-arylations with chloroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Air-Stable Secondary Phosphine Oxide or Chloride (Pre)Ligands for Cross-Couplings of Unactivated Alkyl Chlorides [organic-chemistry.org]
- 3. CN102786551A - Preparation method of bis-triphenylphosphine palladium dichloride - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. Air-Stable Secondary Phosphine Oxide as Preligand for Palladium-Catalyzed Intramolecular α-Arylations with Chloroarenes [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Catalytic C-N Bond Formation Reactions
Introduction: The Central Role of the C-N Bond
The carbon-nitrogen (C-N) bond is a fundamental linkage in the architecture of life and modern technology. It is a cornerstone of molecules ranging from amino acids and nucleic acids to a vast array of pharmaceuticals, agrochemicals, and advanced organic materials.[1] Consequently, the development of efficient, robust, and selective methods for constructing these bonds is a paramount objective in organic synthesis.[2]
Historically, the synthesis of aryl amines was often relegated to harsh methods like the Goldberg reaction or classical nucleophilic aromatic substitution, which suffered from high temperatures, limited substrate scope, and poor functional group tolerance.[3][4] The advent of transition-metal catalysis has revolutionized this field, providing powerful tools that operate under milder conditions with unprecedented efficiency and scope.[2]
This guide provides an in-depth exploration of three major classes of catalytic C-N bond formation: the Palladium-catalyzed Buchwald-Hartwig amination, the Copper-catalyzed Ullmann condensation, and the emerging field of direct C-H amination. Designed for researchers, scientists, and drug development professionals, this document offers not just protocols, but also the mechanistic rationale and practical insights required for successful application and troubleshooting.
Section 1: Palladium-Catalyzed Buchwald-Hartwig Amination
First reported in its modern form in the mid-1990s by Professors Stephen Buchwald and John Hartwig, this reaction has become one of the most powerful and widely used methods for forming C(aryl)-N bonds.[3] It involves the palladium-catalyzed coupling of an aryl halide or pseudohalide with a primary or secondary amine in the presence of a base.[5]
The Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism is critical for rational optimization and troubleshooting. The generally accepted catalytic cycle proceeds through three key stages: oxidative addition, ligand exchange/deprotonation, and reductive elimination.[3][5][6]
-
Active Catalyst Formation: The cycle begins with a Pd(0) species, often generated in situ from a more stable Pd(II) precatalyst like Pd(OAc)₂ or from a dedicated Pd(0) source such as Pd₂(dba)₃.[7] Modern, well-defined "precatalysts" have been developed to ensure the efficient and reliable formation of the active monoligated Pd(0) species, L-Pd(0).[7][8]
-
Oxidative Addition: The active L-Pd(0) catalyst reacts with the aryl electrophile (Ar-X) in an oxidative addition step, forming a Pd(II) intermediate.[5][9] The reactivity of the aryl halide generally follows the trend Ar-I > Ar-Br > Ar-OTf > Ar-Cl, although modern bulky, electron-rich phosphine ligands have made the coupling of even challenging aryl chlorides routine.[5][8]
-
Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the Pd(II) center. In the presence of a stoichiometric base (e.g., NaOt-Bu, K₂CO₃), the coordinated amine is deprotonated to form a palladium amido complex.[5][10] The choice of base is critical and must be strong enough to deprotonate the amine but not so harsh as to decompose sensitive functional groups on the substrates.[6]
-
Reductive Elimination: This is the final, product-forming step. The aryl group and the amido group couple, forming the desired C-N bond and regenerating the active L-Pd(0) catalyst, which re-enters the catalytic cycle.[6][9] This step is often accelerated by the use of sterically hindered, electron-donating ligands.[8]
Visualization: Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Key Experimental Parameters & Causality
The success of a Buchwald-Hartwig reaction hinges on the careful selection of its components.
| Component | Common Choices | Rationale & Causality |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Precatalysts (e.g., G3-XPhos) | Pd(II) sources require in situ reduction. Pd(0) sources are more direct but can be air-sensitive. Modern precatalysts are often air-stable and provide reliable, rapid initiation of the active L-Pd(0) catalyst.[7] |
| Ligand | Biarylphosphines (XPhos, RuPhos), Ferrocenylphosphines (dppf), NHCs | Bulky, electron-rich ligands promote the formation of the active monoligated Pd(0) species, accelerate oxidative addition to less reactive halides (e.g., Ar-Cl), and facilitate the final reductive elimination step.[8] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | The base must be strong enough to deprotonate the amine-Pd complex but compatible with other functional groups. Weaker bases like carbonates are often used for sensitive substrates but may require higher temperatures.[6][11] |
| Solvent | Toluene, Dioxane, THF, t-BuOH | Aprotic, non-coordinating solvents are preferred. Solubility of all components, especially the base and resulting salts, is crucial. Toluene is often chosen as it helps precipitate inhibitory iodide salts when using Ar-I substrates.[6][10] |
Application Protocol: Synthesis of N-Phenylmorpholine
This protocol describes the coupling of bromobenzene with morpholine, a common transformation in medicinal chemistry.
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Bromobenzene
-
Morpholine
-
Anhydrous Toluene
-
Schlenk flask or reaction vial with stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%) and XPhos (e.g., 0.044 mmol, 4.4 mol%).
-
Reagent Addition: Add sodium tert-butoxide (1.4 mmol).
-
Solvent & Substrates: Add anhydrous toluene (2 mL). Stir the mixture for 1 minute, then add bromobenzene (1.0 mmol) followed by morpholine (1.2 mmol).
-
Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. A typical reaction time is 4-24 hours.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium black.
-
Purification: Concentrate the filtrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired N-phenylmorpholine.
Self-Validation: The protocol's integrity is validated by monitoring. Incomplete conversion may suggest issues with catalyst activity, base strength, or reagent purity. The formation of side products like biphenyl (from homocoupling) or hydrodehalogenated starting material can indicate off-cycle pathways, often addressed by adjusting the ligand-to-metal ratio or degassing the solvent more thoroughly.[11][12]
Section 2: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for forming C-N and C-O bonds, traditionally requiring harsh conditions (high temperatures, stoichiometric copper).[13] Modern protocols, however, utilize catalytic amounts of copper salts in conjunction with ligands, enabling the reaction to proceed under much milder conditions with a broader substrate scope.[14]
The Catalytic Cycle: A Modern Perspective
While the precise mechanism can be substrate-dependent, a commonly proposed cycle for the ligand-assisted Cu(I)-catalyzed N-arylation involves a Cu(I)/Cu(III) redox couple.[14][15]
-
Ligand Association: The ligand (often a diamine or phenanthroline) coordinates to the Cu(I) source (e.g., CuI, CuBr).[13][14]
-
Nucleophile Coordination: The amine displaces the halide on the copper, often with the help of a base, to form a copper(I)-amidate complex. This is a key resting state of the catalyst.[4]
-
Oxidative Addition: The aryl halide adds to the copper(I)-amidate complex, forming a transient Cu(III) intermediate. This is often the rate-determining step.[16][17]
-
Reductive Elimination: The Cu(III) species undergoes reductive elimination to form the C-N bond of the product and regenerate a Cu(I) species, which can then re-enter the catalytic cycle.[13]
Visualization: Modern Ullmann C-N Coupling Cycle
Caption: A proposed catalytic cycle for the modern Ullmann C-N condensation.
Application Protocol: N-Arylation of Imidazole
This protocol details a ligand-accelerated Ullmann coupling, a valuable reaction for synthesizing N-aryl heterocycles.
Materials:
-
Copper(I) Iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Potassium Carbonate (K₂CO₃)
-
Iodobenzene
-
Imidazole
-
Anhydrous Dimethylformamide (DMF) or Dioxane
-
Reaction vial with stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry reaction vial under an inert atmosphere, add CuI (e.g., 0.05 mmol, 5 mol%) and anhydrous K₂CO₃ (2.0 mmol).
-
Reagent Addition: Add imidazole (1.2 mmol).
-
Solvent & Substrates: Add anhydrous DMF (2 mL), followed by DMEDA (0.1 mmol, 10 mol%) and iodobenzene (1.0 mmol).
-
Reaction: Seal the vial and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate in vacuo. Purify the crude product by flash column chromatography to yield 1-phenyl-1H-imidazole.
Self-Validation: The protocol's success is confirmed by the clean formation of the N-arylated product. The presence of unreacted starting materials may indicate insufficient catalyst activity or base strength. Homocoupling of the aryl halide (to form biphenyl) is a potential side reaction, which can sometimes be suppressed by adjusting the ligand or temperature.[18]
Section 3: The Frontier: Direct C-H Amination
Direct C-H amination represents a paradigm shift in C-N bond formation. By activating a C-H bond directly, it circumvents the need for pre-functionalized starting materials (like aryl halides), offering a more atom- and step-economical synthetic route.[19][20] These reactions are often catalyzed by rhodium, palladium, or copper complexes and can proceed through various mechanisms, including C-H activation/functionalization or nitrene insertion.[21][22][23]
Conceptual Workflow: C-H Amination vs. Cross-Coupling
The strategic advantage of C-H amination lies in its synthetic efficiency.
Caption: Comparison of synthetic routes: Cross-Coupling vs. C-H Amination.
Application Protocol: Rh(III)-Catalyzed C-H Amidation of Acetanilide
This protocol is a representative example of a directed C-H functionalization, where an existing functional group guides the catalyst to a specific C-H bond.
Materials:
-
[RhCpCl₂]₂ (Cp = pentamethylcyclopentadienyl)
-
Silver Hexafluoroantimonate (AgSbF₆)
-
1-Chloro-1,2-benziodoxol-3(1H)-one (an oxidant)
-
Acetanilide
-
Dichloromethane (DCM)
-
Reaction vial with stir bar
Procedure:
-
Vessel Preparation: To a reaction vial, add acetanilide (0.5 mmol), [RhCp*Cl₂]₂ (0.0125 mmol, 2.5 mol%), and AgSbF₆ (0.05 mmol, 10 mol%).
-
Reagent Addition: Add the oxidant (e.g., 1.0 mmol).
-
Solvent: Add anhydrous DCM (2 mL).
-
Reaction: Seal the vial and stir at room temperature for 12 hours. Monitor the reaction by LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a short plug of silica gel, eluting with ethyl acetate.
-
Purification: Concentrate the filtrate and purify by flash column chromatography to yield the ortho-amidated product.
Self-Validation: Regioselectivity is the key validation metric. The directing group (the acetamido group) should ensure high selectivity for the ortho C-H bond. The presence of other isomers or starting material indicates a potential issue with the catalyst's directing ability or reactivity.[19][24]
Conclusion
The catalytic formation of C-N bonds has transformed the landscape of organic synthesis, enabling the construction of vital nitrogen-containing molecules with remarkable efficiency and precision. The Buchwald-Hartwig amination and modern Ullmann condensations are now indispensable tools in the synthetic chemist's arsenal, offering reliable and versatile pathways to aryl amines. Looking forward, the continued development of direct C-H amination strategies promises to further enhance synthetic efficiency, reducing waste and simplifying access to complex molecular architectures.[21][25] A deep understanding of the underlying mechanisms and careful attention to protocol details, as outlined in this guide, will empower researchers to fully harness the potential of these powerful catalytic transformations.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. reddit.com [reddit.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Deciphering the mechanism of copper-catalyzed N-arylation between aryl halides and nitriles: a DFT study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Ullmann Reaction [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Catalytic C–H amination at its limits: challenges and solutions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 25. Catalytic C–N bond formation strategies for green amination of biomass-derived molecules - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Metal-Free Hydrophosphonylation of Alkynes with Phosphine Oxides
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: A Paradigm Shift in C-P Bond Formation
Vinylphosphonates and their derivatives are crucial structural motifs in medicinal chemistry, materials science, and synthetic organic chemistry. Traditionally, the synthesis of these compounds via the hydrophosphonylation of alkynes has been heavily reliant on transition metal catalysis. While effective, these methods often present challenges, including the cost and toxicity of the metal catalysts, as well as the potential for metal contamination in the final products—a significant concern in drug development.[1][2]
The development of metal-free hydrophosphonylation methods represents a significant advancement, offering a more sustainable and cost-effective approach to this important transformation.[3][4] These methods provide access to a diverse range of vinylphosphine oxides with high regio- and stereoselectivity, often under mild reaction conditions. This guide provides a comprehensive overview of the prevailing metal-free strategies for the hydrophosphonylation of alkynes with phosphine oxides, complete with mechanistic insights and detailed experimental protocols.
Mechanistic Pathways: The Driving Force Behind Metal-Free Hydrophosphonylation
Several distinct mechanistic pathways have been elucidated for the metal-free hydrophosphonylation of alkynes. Understanding these mechanisms is critical for selecting the appropriate reaction conditions and predicting the outcome for a given set of substrates.
The Quaternary Phosphirenium Salt (QPrS) Pathway
A prominent and versatile metal-free strategy proceeds through the formation of a quaternary phosphirenium salt (QPrS) intermediate.[5][6][7] This pathway is initiated by the activation of a secondary phosphine oxide with a strong electrophile, such as triflic anhydride (Tf₂O), to generate a highly reactive electrophilic phosphorus species. This species then reacts with an alkyne to form the cyclic QPrS intermediate. The subsequent nucleophilic ring-opening of the QPrS by a suitable nucleophile, which can be the counterion or an added reagent, dictates the final product structure.
The regio- and stereoselectivity of the ring-opening step are key features of this method. Generally, the attack of the nucleophile occurs at the more sterically accessible carbon of the phosphirenium ring, leading to the anti-addition product.
Diagram of the Quaternary Phosphirenium Salt (QPrS) Pathway:
References
- 1. researchgate.net [researchgate.net]
- 2. All Kinds of Reactivity: Recent Breakthroughs in Metal-Catalyzed Alkyne Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in transition metal-free catalytic hydroelementation (E = B, Si, Ge, and Sn) of alkynes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Regio- and stereoselective access to highly substituted vinylphosphine oxides via metal-free electrophilic phosphonoiodination of alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regio- and stereoselective access to highly substituted vinylphosphine oxides via metal-free electrophilic phosphonoiodination of alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Nickel-Catalyzed P-Arylation of Secondary Phosphine Oxides
Introduction: A Modern Approach to C–P Bond Formation
The construction of carbon-phosphorus (C–P) bonds is a cornerstone in the synthesis of a diverse array of organophosphorus compounds, which are integral to pharmaceuticals, agrochemicals, material science, and as ligands in catalysis. Historically, the P-arylation of secondary phosphine oxides (SPOs) has been dominated by palladium-catalyzed methods. However, the expense and lower earth abundance of palladium have driven the development of more sustainable alternatives. Nickel, being more abundant and cost-effective, has emerged as a powerful catalyst for these transformations.[1] Nickel catalysis often exhibits unique reactivity and selectivity profiles compared to palladium, sometimes enabling transformations that are challenging for its heavier congener.[2][3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the nickel-catalyzed P-arylation of secondary phosphine oxides. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and discuss the critical experimental parameters that ensure successful and reproducible outcomes.
The "Why": Mechanistic Insights into Nickel-Catalyzed P-Arylation
Understanding the catalytic cycle is paramount to troubleshooting and optimizing the P-arylation reaction. While several mechanistic pathways can be operative depending on the specific nickel precursor, ligands, and additives, a general catalytic cycle is illustrated below. A key feature of nickel catalysis is the accessibility of multiple oxidation states (e.g., Ni(0), Ni(I), Ni(II), Ni(III)), which can lead to complex but highly efficient catalytic pathways.
The Catalytic Cycle
The generally accepted mechanism for the nickel-catalyzed P-arylation of secondary phosphine oxides with aryl halides proceeds through a Ni(0)/Ni(II) cycle, although pathways involving Ni(I) and Ni(III) intermediates have also been proposed, particularly in reductive coupling scenarios.
Caption: Generalized catalytic cycle for Ni-catalyzed P-arylation.
1. Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (Ar-X) to a low-valent nickel(0) species, forming a Ni(II) intermediate. The reactivity order for the aryl halide is typically I > Br > Cl, with aryl chlorides often requiring more specialized catalytic systems.
2. Ligand Exchange/Deprotonation: The secondary phosphine oxide (SPO) coordinates to the nickel center. In the presence of a base, the SPO is deprotonated to form a phosphinito ligand. This step is crucial as it generates the nucleophilic phosphorus species required for the subsequent coupling. The choice of base is critical and can influence the reaction rate and efficiency.
3. Reductive Elimination: This is the key C–P bond-forming step. The aryl and phosphinito groups on the nickel center couple, and the desired tertiary phosphine oxide product is eliminated from the coordination sphere of the nickel. This process regenerates the active Ni(0) catalyst, which can then re-enter the catalytic cycle.
The Role of Ligands: More Than Just Spectators
Ligands play a multifaceted role in nickel-catalyzed cross-coupling reactions. They are not merely spectators but actively participate in the catalytic cycle, influencing the catalyst's stability, solubility, and reactivity. In the context of P-arylation, both phosphine-based and nitrogen-based ligands are commonly employed.
-
Phosphine Ligands: The electronic and steric properties of phosphine ligands are critical. Electron-rich and sterically bulky phosphines can promote the oxidative addition step and stabilize the low-valent nickel species. However, excessively bulky ligands can hinder the coordination of the reactants. The choice of a monodentate versus a bidentate phosphine ligand can also significantly impact the catalytic activity.[2]
-
Nitrogen-Based Ligands: Bipyridine and phenanthroline derivatives are effective ligands for nickel-catalyzed cross-couplings. They can stabilize the nickel catalyst and are often used in systems where phosphine ligands might lead to side reactions.
-
Secondary Phosphine Oxides as Pre-ligands: An interesting aspect of this reaction is that the secondary phosphine oxide reactant itself can act as a ligand precursor.[4] In its phosphinous acid tautomeric form, the SPO can coordinate to the nickel center, potentially obviating the need for an external phosphine ligand in some systems.
Experimental Protocols
The following protocols are designed to be robust and adaptable. It is crucial to note that optimization of reaction conditions (catalyst loading, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates.
Protocol 1: General Procedure for Nickel-Catalyzed P-Arylation of Secondary Phosphine Oxides with Aryl Bromides and Iodides
This protocol is a good starting point for a wide range of aryl bromides and iodides.
Materials:
-
Nickel(II) acetylacetonate (Ni(acac)₂)
-
Ligand (e.g., 1,1'-bis(diphenylphosphino)ferrocene (dppf), triphenylphosphine (PPh₃), or a suitable N-heterocyclic carbene (NHC) ligand)
-
Secondary phosphine oxide (SPO)
-
Aryl halide (bromide or iodide)
-
Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium tert-butoxide (NaOtBu))
-
Anhydrous solvent (e.g., toluene, dioxane, or DMF)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Experimental Workflow:
References
- 1. mdpi.com [mdpi.com]
- 2. Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxyphosphine Ligand for Nickel-Catalyzed Cross-Coupling through Nickel/Magnesium Bimetallic Cooperation [organic-chemistry.org]
- 4. Coordination chemistry and catalysis with secondary phosphine oxides - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
synthesis of pharmaceutical intermediates with bis(p-tolyl)phosphine oxide
Application Note & Protocol Guide
Topic: The Strategic Application of Bis(p-tolyl)phosphine Oxide in the Synthesis of Pharmaceutical Intermediates
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is an organophosphorus compound that has transitioned from a synthetic byproduct to a cornerstone reagent in modern medicinal chemistry and process development.[1] Its utility is twofold: as a highly effective pre-ligand in transition-metal catalysis for constructing complex molecular scaffolds and as a functional moiety for direct incorporation into drug candidates to modulate physicochemical properties.[2][3] This guide provides an in-depth exploration of the scientific rationale behind its application, focusing on its role in palladium-catalyzed cross-coupling reactions. We present a detailed, field-proven protocol for the synthesis of a biaryl intermediate, illustrating the practical advantages and experimental nuances of employing this compound to accelerate pharmaceutical research and development.
Core Principles: Why this compound?
The selection of a reagent in pharmaceutical synthesis is a decision driven by efficiency, reliability, and the ultimate properties of the target molecule. This compound, a secondary phosphine oxide (SPO), offers a compelling combination of features that address these needs.[1]
Causality Behind Experimental Utility:
-
The Phosphoryl Group (P=O): The defining feature is the highly polar P=O bond. The Lewis basic oxygen atom serves as an excellent coordination site for metal centers, making it a powerful ligand in catalysis.[1] This same polarity is exploited by medicinal chemists; when incorporated into a drug molecule, the P=O group acts as a strong hydrogen bond acceptor, which can dramatically increase aqueous solubility and improve metabolic stability.[3][4]
-
Pre-Ligand Versatility: this compound is a pre-ligand, meaning it is activated in situ to form the catalytically active species.[1] This circumvents the need to synthesize, handle, and store more sensitive phosphine ligands, streamlining the experimental setup.
-
Steric and Electronic Tuning: The two p-tolyl groups provide specific steric bulk that influences the coordination sphere of the metal catalyst. This steric hindrance can facilitate the reductive elimination step in cross-coupling reactions, often leading to higher yields and faster reaction times. The electron-donating nature of the methyl groups on the tolyl rings also modulates the electronic properties of the phosphorus center, enhancing catalytic activity.
-
Chemical Stability: As an oxide, the compound is significantly more resistant to air oxidation compared to its corresponding phosphine, simplifying handling and storage.[1][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2409-61-2 | [6] |
| Molecular Formula | C₁₄H₁₅PO | [7] |
| Molecular Weight | 230.24 g/mol | - |
| Appearance | White to off-white powder | [6][8] |
| Melting Point | 146-148 °C | [7] |
| Solubility | Soluble in most organic solvents; slightly soluble in water. | [5][7][8] |
Application Focus: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The formation of carbon-carbon bonds is the backbone of pharmaceutical synthesis. The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a preeminent method for creating biaryl structures—a motif prevalent in countless approved drugs.[2] The performance of this reaction is critically dependent on the ligand bound to the palladium catalyst. This compound has proven to be an exceptional ligand for this transformation.
Mechanistic Insight:
The catalytic cycle begins with the in situ formation of a Pd(0)-phosphine oxide complex. This active catalyst undergoes oxidative addition with the organohalide. Subsequent transmetalation with the activated boronic acid and final reductive elimination yields the desired biaryl product and regenerates the Pd(0) catalyst, allowing the cycle to continue. The phosphine oxide ligand remains coordinated to the palladium center throughout, stabilizing the various intermediates and facilitating each key step.[9]
Caption: Catalytic cycle for Suzuki-Miyaura coupling using a Pd-phosphine oxide catalyst.
Protocol: Synthesis of a 4-Aryl-1H-pyrazole Intermediate
This protocol describes the synthesis of a biaryl pyrazole, a common scaffold in kinase inhibitors and other targeted therapies.
Objective: To synthesize 4-(4-methoxyphenyl)-1H-pyrazole from 4-iodo-1H-pyrazole and (4-methoxyphenyl)boronic acid using a palladium/bis(p-tolyl)phosphine oxide catalytic system.
Materials and Reagents:
| Reagent | CAS No. | M.W. | Amount | Moles | Equiv. |
| 4-Iodo-1H-pyrazole | 3469-69-0 | 193.98 | 1.00 g | 5.16 mmol | 1.0 |
| (4-Methoxyphenyl)boronic acid | 5720-07-0 | 151.96 | 0.94 g | 6.19 mmol | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 23 mg | 0.103 mmol | 0.02 |
| This compound | 2409-61-2 | 230.24 | 47 mg | 0.206 mmol | 0.04 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.14 g | 15.48 mmol | 3.0 |
| 1,4-Dioxane | 123-91-1 | - | 20 mL | - | - |
| Water | 7732-18-5 | - | 5 mL | - | - |
Equipment:
-
100 mL Schlenk flask
-
Magnetic stirrer and heat block
-
Schlenk line with Argon or Nitrogen supply
-
Standard laboratory glassware (syringes, needles, separatory funnel, etc.)
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Experimental Procedure:
-
Inert Atmosphere Setup: Assemble the 100 mL Schlenk flask containing a magnetic stir bar. Connect it to the Schlenk line and purge with argon for 10-15 minutes to ensure an inert atmosphere. This is crucial to prevent the degradation of the active Pd(0) species.
-
Reagent Addition: To the flask, add 4-iodo-1H-pyrazole (1.00 g), (4-methoxyphenyl)boronic acid (0.94 g), potassium carbonate (2.14 g), palladium(II) acetate (23 mg), and this compound (47 mg). The order of solid addition is generally not critical.
-
Solvent Addition: Degas the 1,4-dioxane and water by bubbling argon through them for 20 minutes. Add 20 mL of degassed 1,4-dioxane and 5 mL of degassed water to the Schlenk flask via syringe.
-
Reaction Execution: Place the flask in the preheated heat block set to 80 °C. Stir the reaction mixture vigorously. The mixture will typically turn dark brown or black, indicating the formation of the Pd(0) catalyst.
-
Monitoring Progress: Monitor the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent. Spot the starting material (4-iodo-1H-pyrazole) and the reaction mixture. The reaction is complete when the starting iodide spot has been fully consumed (typically 2-4 hours).
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Add 50 mL of ethyl acetate and 50 mL of water.
-
Transfer the mixture to a separatory funnel and shake well. Separate the organic layer.
-
Extract the aqueous layer two more times with 25 mL of ethyl acetate.
-
Combine all organic layers, wash with 50 mL of brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the sodium sulfate and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes.
-
-
Characterization and Validation:
-
Combine the pure fractions and remove the solvent to yield the product, 4-(4-methoxyphenyl)-1H-pyrazole, as a white or off-white solid.
-
Expected Yield: 80-90%.
-
Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Caption: Experimental workflow for the synthesis of a biaryl pharmaceutical intermediate.
Safety and Handling
-
This compound may cause skin, eye, and respiratory irritation.[5]
-
Always handle this chemical in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Store in a cool, dry place away from oxidizing agents.[5]
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.
References
- 1. benchchem.com [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]
- 4. Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. nbinno.com [nbinno.com]
- 7. chembk.com [chembk.com]
- 8. This compound CAS 2409-61-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 9. A rational pre-catalyst design for bis-phosphine mono-oxide palladium catalyzed reactions - Chemical Science (RSC Publishing) DOI:10.1039/C6SC05472B [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Palladium Pre-catalyst Activation with Phosphine Oxides
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the activation of palladium pre-catalysts, with a specific focus on the often-complex role of phosphine oxides. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to help you navigate challenges in your catalytic cross-coupling reactions.
Section 1: Frequently Asked Questions (FAQs) - The Role of Phosphine Oxides
This section addresses fundamental questions about the involvement of phosphine oxides in palladium-catalyzed reactions. Understanding their dual nature—sometimes beneficial, sometimes detrimental—is key to effective troubleshooting.
Q1: Are phosphine oxides simply inert byproducts of ligand degradation?
A: Not necessarily. While phosphine oxides can form from the undesirable oxidation of phosphine ligands, which can deactivate the catalyst, they can also play a beneficial role in catalysis.[1][2] Research has shown that phosphine oxides can act as stabilizing ligands for palladium nanoparticles, preventing their aggregation into inactive palladium black.[3][4] This stabilization helps maintain a consistent concentration of the active catalyst throughout the reaction, leading to better reaction rates and reproducibility.[3]
Q2: How can phosphine oxides stabilize a palladium catalyst?
A: Phosphine oxides can weakly coordinate to the palladium center.[3] This weak interaction is crucial; it's strong enough to prevent the palladium nanoparticles from clumping together (agglomeration) but labile enough not to inhibit the catalytic cycle.[3] In non-coordinating solvents like toluene, where solvent stabilization is unlikely, the phosphine oxide can serve as a labile ligand, protecting the catalyst from decomposition via oxidation or agglomeration.[3]
Q3: Can a phosphine oxide be part of the active catalytic species?
A: Yes, particularly in the case of bisphosphine mono-oxides (BPMOs). When using Pd(II) pre-catalysts with bisphosphine ligands, an internal redox reaction can occur, leading to the formation of a Pd(0) species and the corresponding BPMO.[5] This in situ generated BPMO can be a crucial component of the active catalyst. The phosphine oxide arm of the BPMO is considered "hemilabile," meaning it can dissociate to allow substrate binding, which is a key step in many catalytic cycles.[5]
Q4: When is the presence of phosphine oxide detrimental?
A: The primary detrimental effect occurs when the parent phosphine ligand, which is essential for the catalytic cycle, is oxidized to the corresponding phosphine oxide.[1][2] This is a common issue with air-sensitive, electron-rich phosphines.[1][6] The resulting phosphine oxide may not have the correct electronic or steric properties to effectively participate in the catalytic cycle, leading to catalyst deactivation.[1] The formation of palladium black can be an indicator that the phosphine ligand concentration is too low to stabilize the active palladium species.[1]
Section 2: Common Troubleshooting Scenarios
This section provides a structured approach to diagnosing and resolving common issues encountered during palladium pre-catalyst activation and cross-coupling reactions where phosphine oxides may be implicated.
Scenario 1: Low or No Product Yield
Issue: The reaction shows minimal or no conversion of starting materials to the desired product.
Possible Causes & Troubleshooting Steps:
-
Inefficient Pre-catalyst Activation: The reduction of the Pd(II) pre-catalyst to the active Pd(0) species may be incomplete.
-
Solution: Ensure rigorous exclusion of oxygen and moisture, as these can interfere with the reduction process.[1][2] Consider using a well-defined pre-catalyst that has a more reliable activation profile.[7][8] Some pre-catalysts are designed for easier activation, for instance, through an in situ Suzuki-Miyaura reaction with an arylboronic acid partner.[8]
-
-
Ligand Oxidation: The phosphine ligand may have been oxidized to the phosphine oxide before or during the reaction, rendering it ineffective.
-
Incorrect Ligand-to-Palladium Ratio: An improper stoichiometric ratio can lead to the formation of inactive palladium species or catalyst decomposition.
-
Solution: Carefully verify the stoichiometry of your ligand and palladium source. The optimal ratio can be substrate and reaction-dependent, so a small screen of ratios may be necessary.
-
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
Scenario 2: Reaction Stalls or is Irreproducible
Issue: The reaction begins but does not go to completion, or results vary significantly between runs.
Possible Causes & Troubleshooting Steps:
-
Catalyst Decomposition: The active Pd(0) species may be unstable under the reaction conditions, leading to the formation of palladium black.[1][3]
-
Variable Oxygen Contamination: Inconsistent exclusion of air can lead to variable rates of ligand oxidation and catalyst decomposition.[3]
-
Solution: Standardize your degassing and inert atmosphere techniques. A "freeze-pump-thaw" cycle for solvents is generally more effective than sparging with an inert gas.
-
-
Inhibitory Effects of Byproducts: In some reactions, such as the Buchwald-Hartwig amination, byproducts like iodide can inhibit the catalyst.[9]
-
Solution: If using aryl iodides, consider switching to aryl bromides or chlorides, which may have different reactivity profiles and avoid the inhibitory iodide byproduct.[9]
-
Quantitative Impact of Phosphine Oxide Additive
| Reaction Conditions | Conversion (%) after 30 min | Reproducibility | Reference |
| "Ligandless" (no phosphine oxide) | Stalled, Pd black formed | Poor | [3] |
| With Triphenylphosphine Oxide | Near complete conversion | Good | [3][4] |
Scenario 3: Formation of Palladium Black
Issue: A black precipitate forms in the reaction mixture, indicating catalyst agglomeration.[1]
Possible Causes & Troubleshooting Steps:
-
Insufficient Ligand Concentration: There may not be enough phosphine ligand present to stabilize the mononuclear Pd(0) species, leading to aggregation.
-
Solution: Ensure the correct ligand-to-palladium ratio is used.[1] In some cases, a slight excess of the ligand can be beneficial.
-
-
Ligand Degradation: The phosphine ligand is degrading over the course of the reaction.
-
High Reaction Temperature: Elevated temperatures can accelerate catalyst decomposition pathways.
-
Solution: Optimize the reaction temperature. It's possible that a lower temperature will still provide a reasonable reaction rate while minimizing catalyst deactivation.
-
Catalyst Stabilization Pathway
Caption: The stabilizing effect of phosphine oxides on Pd(0).
Section 3: Analytical Protocols for Monitoring Catalyst Activation
To effectively troubleshoot, it is often necessary to analyze the state of the palladium catalyst.
Protocol 1: ³¹P NMR Spectroscopy to Monitor Ligand Oxidation
-
Objective: To quantify the ratio of phosphine to phosphine oxide in a reaction mixture.
-
Procedure:
-
Carefully take an aliquot of the reaction mixture under an inert atmosphere.
-
Quench the reaction if necessary (e.g., by cooling or adding a suitable quenching agent).
-
Prepare the sample for NMR analysis in a deuterated solvent.
-
Acquire a ³¹P NMR spectrum. The chemical shift of the phosphine ligand will be significantly different from its corresponding phosphine oxide, allowing for integration and quantification.
-
-
Interpretation: An increase in the phosphine oxide signal over time indicates ongoing ligand degradation.
Protocol 2: Monitoring Palladium Species by X-ray Absorption Spectroscopy (XAS)
-
Objective: To determine the oxidation state and coordination environment of palladium.[11][12]
-
Procedure: This is a specialized technique typically performed at synchrotron facilities. It allows for in situ monitoring of the palladium species in the reaction slurry.[11]
-
Interpretation: XAS can provide direct evidence of the conversion of a Pd(II) pre-catalyst to a Pd(0) active species and can help identify the formation of different palladium complexes or nanoparticles throughout the reaction.[11]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. gessnergroup.com [gessnergroup.com]
- 7. Synthesis and Application of Air-Stable Secondary Phosphine Oxide, Oxime, and Amine-Phosphine Palladium(II) Complexes in Transfer Hydrogenation and Cross-Coupling Reactions [ir.ua.edu]
- 8. A rational pre-catalyst design for bis-phosphine mono-oxide palladium catalyzed reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
optimizing solvent and temperature for phosphine oxide-mediated reactions
Welcome to the technical support center for phosphine oxide-mediated reactions. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and optimize your experimental outcomes. This guide is structured to address specific issues you might encounter, explaining the causality behind our troubleshooting suggestions to ensure your protocols are robust and self-validating.
Phosphine oxides, once considered mere byproducts of reactions like the Wittig and Mitsunobu, have emerged as powerful pre-catalysts.[1][2] Their use in catalytic cycles, where they are reduced in situ to the active phosphine(III) species, represents a significant advance in atom economy and sustainable chemistry.[1][3] However, the efficiency of these systems is highly dependent on reaction parameters, primarily solvent and temperature. This guide will focus on troubleshooting and optimizing these critical variables.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems in a question-and-answer format, providing both a diagnosis and a detailed remedial protocol.
Q1: My reaction is sluggish or not proceeding to completion. How can I improve the rate and conversion?
A1: Low conversion is a frequent issue, often stemming from inefficient catalyst activation or suboptimal reaction kinetics. Phosphine oxides are typically pre-catalysts that must be reduced to the active phosphine(III) catalyst, a step that is highly dependent on both temperature and the reaction environment.[1][3]
Core Causality:
-
Insufficient Pre-Catalyst Activation: The reduction of the stable P=O bond in the phosphine oxide to the active P(III) species by a reducing agent (commonly a silane) is often the rate-limiting step and generally requires thermal energy.[4] Many silane-mediated reductions require temperatures of 80–120 °C to proceed efficiently.[4]
-
Poor Solvation of Intermediates: The reaction mechanism involves polar or charged intermediates. A solvent that cannot adequately stabilize these species will slow the reaction down.
-
Low Temperature: Standard reaction kinetics dictate that lower temperatures lead to slower reaction rates. While beneficial for selectivity, the temperature may be too low for the reaction to proceed at a practical rate.
Troubleshooting Workflow & Protocol:
Caption: Troubleshooting workflow for low reaction conversion.
Step-by-Step Optimization Protocol:
-
Temperature Screen: Set up a series of small-scale parallel reactions. Maintain identical reagent concentrations but vary the temperature (e.g., Room Temperature, 50 °C, 80 °C, 110 °C). Monitor by TLC or LCMS. This will identify the minimum temperature required for catalyst activation and reaction turnover.
-
Solvent Screen: If higher temperatures do not resolve the issue or lead to decomposition, perform a solvent screen at the optimal temperature identified. Choose solvents with varying polarities. A good starting point is to compare a non-polar solvent (e.g., Toluene), a moderately polar ether (e.g., THF or Dioxane), and a polar aprotic solvent (e.g., Acetonitrile or DMF).
-
Analyze Results: Use the data to find a balance. The ideal conditions will provide the highest conversion with the fewest byproducts in the shortest amount of time.
Q2: I am observing significant byproduct formation. How can I use solvent and temperature to improve selectivity?
A2: Byproduct formation is typically caused by side reactions or decomposition of reagents or intermediates. Temperature is the most common culprit, as higher temperatures can provide the activation energy for undesired reaction pathways.
Core Causality:
-
Thermal Decomposition: Substrates, reagents (especially silanes), or the catalyst itself may be unstable at elevated temperatures. Silane reductants, for example, can undergo side reactions that consume them and generate impurities.[5]
-
Solvent-Mediated Side Reactions: The solvent is not always an innocent bystander. Protic solvents can react with sensitive intermediates, and highly polar solvents can sometimes promote undesired elimination or rearrangement pathways.
-
Lack of Selectivity: Some reactions can proceed through multiple pathways. The energy difference between these pathways can be small, and changing the solvent or temperature can alter which pathway is favored.
Mitigation Strategies:
-
Reduce Temperature: This is the first and most effective step. Run the reaction at the lowest temperature that still provides an acceptable rate. If you identified 80 °C as optimal for rate in Q1 but see byproducts, try running the reaction at 50-60 °C for a longer period.
-
Solvent Selection: The polarity of the solvent can dramatically influence selectivity.
-
Non-polar solvents (e.g., Toluene, Hexane) can disfavor the formation of highly polar byproducts.
-
Aprotic polar solvents (e.g., THF, CH₃CN) are generally good starting points as they solvate ions well without directly participating in the reaction.
-
-
Controlled Addition: Instead of adding all reagents at once, consider the slow addition of a key reagent at the optimized temperature. This keeps the instantaneous concentration of the reagent low, which can suppress side reactions.
Table 1: Solvent Properties and Their Influence on Phosphine Oxide-Mediated Reactions
| Solvent | Dielectric Constant (Polarity) | Boiling Point (°C) | Common Characteristics & Applications |
| Toluene | 2.4 (Low) | 111 | Good for high-temperature reactions. Poor solubility for polar salts. Can favor less polar transition states. |
| Tetrahydrofuran (THF) | 7.6 (Medium) | 66 | Excellent general-purpose solvent. Good at solvating many organic compounds and some salts. Avoid in reactions sensitive to peroxides. |
| Acetonitrile (MeCN) | 37.5 (High) | 82 | Polar aprotic. Good for reactions involving ionic intermediates. Can coordinate to metal centers. |
| N,N-Dimethylformamide (DMF) | 36.7 (High) | 153 | High-boiling polar aprotic solvent. Excellent solvating power for a wide range of substrates. Can be difficult to remove. |
| 1,4-Dioxane | 2.2 (Low) | 101 | Higher boiling point ether than THF. Often used when higher temperatures are needed with a moderately polar solvent. |
Frequently Asked Questions (FAQs)
What is the primary role of a phosphine oxide in these reactions?
Phosphine oxides (R₃P=O) are typically used as pre-catalysts .[1] In the presence of a stoichiometric reducing agent, such as a silane (e.g., PhSiH₃), the phosphine oxide is reduced in situ to the catalytically active tertiary phosphine (R₃P). This phosphine then participates in the desired chemical transformation (e.g., Wittig, Mitsunobu), generating the product and regenerating the phosphine oxide byproduct, which then re-enters the catalytic cycle.[3][6]
Caption: Catalytic cycle of a phosphine oxide-mediated reaction.
How do I select an initial solvent and temperature for a new reaction?
A prudent approach is to start under mild conditions and increase intensity as needed.
-
Initial Temperature: Begin at room temperature (20-25 °C). If no reaction occurs after a few hours, increase the temperature to 50 °C, then to 80 °C. Most phosphine oxide reductions and subsequent catalytic cycles are efficient between 50-110 °C.[4]
-
Initial Solvent: Tetrahydrofuran (THF) is an excellent starting point. Its moderate polarity, ability to solvate a wide range of organic molecules, and relatively low boiling point make it a versatile choice. If THF fails, consider screening toluene (for higher temperatures and less polar reactions) and acetonitrile (for more polar reactions).
Why are anhydrous solvents important for these reactions?
Water can interfere in several ways:
-
Reaction with Reducing Agents: Silanes can react with water, consuming the reducing agent and reducing the efficiency of phosphine oxide recycling.
-
Hydrolysis of Intermediates: Many organic reactions involve intermediates that are sensitive to hydrolysis.
-
Inhibition of Catalysis: Water can sometimes coordinate to catalytic species or alter the solvation sphere around intermediates, inhibiting the reaction.
Always use freshly dried solvents and perform reactions under an inert atmosphere (e.g., Nitrogen or Argon) for best results.
References
Technical Support Center: Prevention of In-Situ Oxidation of Phosphine Ligands
Welcome to the Technical Support Center for handling and preventing the in-situ oxidation of phosphine ligands. Phosphine ligands are indispensable in modern synthetic chemistry, particularly in transition-metal-catalyzed reactions. However, their susceptibility to oxidation can lead to catalyst deactivation, resulting in compromised reaction yields and reproducibility.[1] This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions, and detailed protocols to mitigate the challenges associated with phosphine ligand oxidation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing explanations and actionable solutions.
Issue 1: My reaction is sluggish or fails to go to completion, and I suspect ligand oxidation.
Q1: What are the primary indicators of phosphine ligand oxidation in my reaction?
A1: The most common indicator of ligand oxidation is the formation of the corresponding phosphine oxide (R₃P=O).[2][3] This can manifest in several ways:
-
Formation of Palladium Black: In palladium-catalyzed reactions, the oxidation of the phosphine ligand can destabilize the active Pd(0) species, leading to its aggregation and precipitation as palladium black.[4]
-
Inconsistent Results: Poor reproducibility between reaction batches can often be traced back to inconsistent handling of air-sensitive phosphine ligands.[4]
-
Analytical Evidence: ³¹P NMR spectroscopy is a powerful tool to monitor ligand integrity. A downfield shift of 20-40 ppm is typically observed for the phosphine oxide compared to the parent phosphine.[5]
Q2: What factors influence the rate of phosphine ligand oxidation?
A2: The susceptibility of a phosphine ligand to oxidation is primarily governed by two main factors:
-
Electronic Properties: Electron-rich phosphines, such as trialkylphosphines, are more nucleophilic and thus more readily oxidized than electron-poorer triarylphosphines.[1][4][6][7][8][9]
-
Steric Hindrance: Bulky substituents around the phosphorus atom create a protective shield, kinetically hindering the approach of molecular oxygen and thereby increasing the ligand's air stability.[1][5][7]
Q3: How can I definitively confirm that ligand oxidation is the cause of my reaction failure?
A3: To confirm ligand oxidation, you can perform the following diagnostic experiment:
Protocol: Monitoring Phosphine Ligand Oxidation via ³¹P NMR [1][5]
-
Sample Preparation: At various time points during your reaction, carefully extract a small aliquot of the reaction mixture under an inert atmosphere.
-
Quenching (Optional): If the reaction is ongoing, you may need to quench the aliquot to prevent further changes.
-
NMR Sample Preparation: In a glovebox or under a stream of inert gas, prepare an NMR tube with the aliquot, diluted in a suitable deuterated solvent.[1]
-
Spectrum Acquisition: Acquire a ³¹P NMR spectrum.
-
Analysis: Compare the chemical shifts of the phosphorus signals to known values for your starting phosphine ligand and its corresponding phosphine oxide. The appearance and growth of the phosphine oxide peak over time confirm in-situ oxidation.
Issue 2: I am unsure about the best practices for handling and storing my phosphine ligands to prevent oxidation.
Q4: What is the difference between using a glovebox and a Schlenk line, and when should I use each?
A4: Both gloveboxes and Schlenk lines are crucial for handling air-sensitive compounds, but they serve different primary purposes.[4][10]
-
Glovebox: A glovebox provides a sealed, static inert atmosphere (e.g., nitrogen or argon) with very low levels of oxygen and moisture.[4][11][12] It is ideal for weighing and handling solids, preparing stock solutions, and storing air-sensitive reagents.[4][10][13]
-
Schlenk Line: A Schlenk line is a vacuum-gas manifold that allows for the manipulation of air-sensitive materials in glassware under a dynamic inert atmosphere.[14] It is particularly well-suited for conducting reactions, transferring solvents, and performing filtrations under inert conditions.[4][14]
For optimal results, a combination of both is often employed. For instance, a solid phosphine ligand can be weighed out in a glovebox, and the subsequent reaction can be performed on a Schlenk line.[4]
Q5: What are the correct procedures for storing solid and solution-based phosphine ligands?
A5: Proper storage is critical to maintaining the integrity of your phosphine ligands.
-
Solid Ligands: Store solid phosphine ligands in a cool, dark place, ideally within a glovebox or a desiccator under an inert atmosphere.[4] After each use, the container should be tightly sealed and purged with an inert gas.[4]
-
Ligand Solutions: Solutions of phosphine ligands should be prepared using thoroughly degassed solvents and stored under an inert atmosphere in a sealed flask, preferably in a freezer to slow down potential decomposition pathways.[4]
Q6: My lab doesn't have a glovebox. How can I safely handle solid, air-sensitive phosphine ligands?
A6: While a glovebox is ideal, you can handle air-sensitive solids using a Schlenk line with careful technique.
Protocol: Handling Air-Sensitive Solids without a Glovebox
-
Prepare the Flask: Oven-dry a Schlenk flask and allow it to cool under a stream of inert gas.
-
Establish Inert Atmosphere: Connect the flask to the Schlenk line and perform at least three "evacuate-refill" cycles to remove the laboratory atmosphere and replace it with an inert gas.[4][14]
-
Positive Pressure: Maintain a positive pressure of inert gas flowing out of the flask.
-
Quick Addition: Briefly remove the stopper and quickly add the pre-weighed solid phosphine ligand to the flask against the outward flow of inert gas.
-
Reseal: Immediately reseal the flask.
Issue 3: I am performing a reaction that is known to be sensitive to trace amounts of oxygen, and I need to ensure my solvents and reagents are rigorously deoxygenated.
Q7: What are the most effective methods for degassing solvents?
A7: The choice of degassing method depends on the solvent's volatility and the level of deoxygenation required.
-
Freeze-Pump-Thaw: This is the most rigorous method for removing dissolved gases.[11][14] It involves freezing the solvent, evacuating the headspace under high vacuum, and then thawing the solvent to release dissolved gases. This cycle is typically repeated three times.[14]
-
Sparging: Bubbling an inert gas (e.g., argon or nitrogen) through the solvent for an extended period (15-30 minutes) can effectively displace dissolved oxygen.[6] This method is simpler but generally less effective than freeze-pump-thaw.
-
Solvent Purification Systems (SPS): Many modern labs use SPS, which pass solvents through columns of activated alumina and other materials to remove water and oxygen. This provides a convenient source of anhydrous, deoxygenated solvent.[6]
Q8: Can I use "air-stable" phosphine ligands without taking inert atmosphere precautions?
A8: While some phosphine ligands, particularly bulky triarylphosphines, are considered "air-stable" as solids, it is always best practice to handle them under an inert atmosphere, especially when preparing solutions or setting up reactions.[4] Their stability in solution can be significantly lower than in the solid state.
Frequently Asked Questions (FAQs)
Q: Are there any chemical additives that can prevent phosphine oxidation?
A: Recent research has shown that certain compounds can act as antioxidants to protect phosphines. For example, ferrocene has been demonstrated to inhibit the oxidation of phosphines by quenching singlet oxygen.[15] This approach offers a potential alternative to stringent inert atmosphere techniques.
Q: My phosphine ligand has already oxidized. Can I purify it?
A: Yes, it is often possible to remove the phosphine oxide byproduct. Common methods include:
-
Chromatography: Phosphine oxides are generally more polar than their corresponding phosphines, allowing for separation by column chromatography.[16]
-
Precipitation/Complexation: Triphenylphosphine oxide can be selectively precipitated by forming insoluble complexes with metal salts like zinc chloride (ZnCl₂).[16]
-
Reduction: The phosphine oxide can be chemically reduced back to the phosphine, although this adds extra steps to your synthesis and often requires harsh reducing agents.[17][18]
Q: How does temperature affect the rate of phosphine oxidation?
A: Higher temperatures generally accelerate the rate of chemical reactions, including the oxidation of phosphine ligands.[4][6] If you suspect oxidation is occurring, consider running your reaction at a lower temperature, though this may require longer reaction times.[4]
Q: Can I protect my phosphine ligand from oxidation during synthesis?
A: Yes, a common strategy is to protect the phosphine as a borane adduct (R₃P-BH₃) or as a phosphine oxide.[6][17][19] The protecting group can then be removed in a later step. The phosphine oxide can be a useful protecting group as it is generally more stable to purification, and can be reduced back to the phosphine in a final step.[17]
Visualizing Workflows and Concepts
Decision Tree for Troubleshooting Low Reaction Yield
This diagram outlines a systematic approach to diagnosing issues that may be related to phosphine ligand instability.
Caption: A decision tree to troubleshoot low catalytic turnover.[5]
Workflow for Handling Air-Sensitive Reagents
This workflow illustrates the key steps for setting up a reaction using standard inert atmosphere techniques.
Caption: Workflow for a typical reaction using a Schlenk line.[10]
Data Summary
Table 1: Qualitative Air Stability of Common Phosphine Ligands
The stability of phosphine ligands to air oxidation is influenced by their electronic and steric properties. Electron-rich phosphines are generally more susceptible to oxidation.[4]
| Ligand Type | General Air Stability (as solids) | Examples | Susceptibility to Oxidation |
| Trialkylphosphines | Low to Moderate | P(Cy)₃, P(tBu)₃ | High |
| Triarylphosphines | Generally Good | PPh₃ | Low to Moderate |
| Bulky Biarylphosphines | Good to Excellent | Buchwald & Josiphos Ligands | Low |
Note: While some phosphines are considered "air-stable" as solids, it is always best practice to handle them under an inert atmosphere, especially when preparing solutions or setting up reactions.[4]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scribd.com [scribd.com]
- 3. Phosphine oxides - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 9. Phosphine Ligands | OpenOChem Learn [learn.openochem.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. molan.wdfiles.com [molan.wdfiles.com]
- 12. ucd.ie [ucd.ie]
- 13. ossila.com [ossila.com]
- 14. Tips and Tricks for the Lab: Air-Sensitive Techniques (2) - ChemistryViews [chemistryviews.org]
- 15. Protecting Phosphines from Oxidation in Air - ChemistryViews [chemistryviews.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. reddit.com [reddit.com]
Technical Support Center: Managing the Stability of Bis(p-tolyl)phosphine Oxide
Welcome to the technical support center for bis(p-tolyl)phosphine oxide. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. Here, we move beyond standard protocols to address the nuanced stability challenges that can arise when this compound interacts with various reagents. Our focus is on providing causal explanations and actionable troubleshooting strategies to ensure the integrity of your experiments.
Core Stability Profile of this compound
This compound, with the chemical formula (CH₃C₆H₄)₂P(O)H, is a secondary phosphine oxide (SPO). Organophosphorus(V) compounds like this are generally stable and are key intermediates in organic synthesis.[1] The core of its reactivity lies in the phosphorus-oxygen double bond (P=O) and the phosphorus-hydrogen (P-H) bond. While considered robust, its stability can be compromised under specific chemical environments.
Key Structural Features & Reactivity:
-
P=O Bond: The phosphoryl group is a key feature, influencing the compound's chemical reactivity and physical properties.[1] It is a strong hydrogen bond acceptor and can be targeted by strong reducing agents.
-
P-H Bond: The hydrogen atom attached to phosphorus is acidic and can be removed by bases, forming a phosphinite anion. This anion is a potent nucleophile.
-
Aromatic Rings: The two p-tolyl groups are electron-donating, which influences the electron density at the phosphorus center.[1] These rings are generally stable but can undergo reactions under harsh conditions.
-
Tautomerism: A critical aspect of SPO chemistry is the tautomeric equilibrium between the pentavalent phosphine oxide form and the trivalent phosphinous acid form. For this compound, the electron-donating tolyl groups heavily favor the stable pentavalent oxide form.[1]
Troubleshooting Guides: A Question & Answer Approach
This section directly addresses common issues encountered during experiments involving this compound.
Issue 1: Reaction Failure or Low Yield with Strong Bases
Question: I am attempting to deprotonate this compound with n-butyllithium to form the nucleophile for a subsequent reaction, but I am seeing a complex mixture of byproducts and a low yield of my desired product. What is happening?
Answer:
This is a common issue arising from the multi-faceted reactivity of organolithium reagents. While n-BuLi can deprotonate the P-H bond as intended, several competing side reactions can occur:
-
Benzylic Deprotonation: The methyl groups on the tolyl rings have acidic protons. Strong bases like n-BuLi can deprotonate these benzylic positions, creating an undesired carbanion. This new nucleophile can then react with your electrophile or other species in the reaction mixture, leading to a complex array of byproducts.
-
Nucleophilic Attack at Phosphorus: Organolithium reagents can act as nucleophiles and attack the electrophilic phosphorus center.[1] This can lead to the displacement of a tolyl group or other degradation pathways, especially at elevated temperatures.
-
Over-deprotonation: In the presence of excess strong base, it's possible to deprotonate both the P-H bond and a benzylic proton, leading to a dianion and further complicating the reaction profile.
Troubleshooting & Recommendations:
-
Choice of Base: Switch to a non-nucleophilic, sterically hindered base. Lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) are excellent alternatives. These bases are strong enough to deprotonate the P-H bond but are too bulky to readily attack the phosphorus center or deprotonate the less accessible benzylic protons.
-
Temperature Control: Perform the deprotonation at low temperatures (e.g., -78 °C). This minimizes the rate of unwanted side reactions, favoring the kinetically preferred P-H deprotonation.
-
Order of Addition: Add the organolithium reagent slowly to a cooled solution of the this compound. This "inverse addition" maintains a low concentration of the base, reducing the likelihood of side reactions.
-
Reaction Monitoring: Use ³¹P NMR spectroscopy to monitor the deprotonation. The chemical shift of the phosphorus atom will change significantly upon deprotonation. A clean, single new peak indicates successful and selective deprotonation.
Issue 2: Unwanted Reduction of the Phosphine Oxide
Question: I am performing a reaction that uses a hydride reducing agent (e.g., LiAlH₄) to act on another functional group in my molecule. However, I am observing the formation of bis(p-tolyl)phosphine. Why is my phosphine oxide being reduced?
Answer:
The P=O bond in phosphine oxides is thermodynamically stable but can be reduced to a phosphine by powerful reducing agents. Most common reduction reactions of phosphine oxides require strong, and often harsh, reagents.[2]
-
Mechanism of Reduction: Strong hydride reagents like lithium aluminum hydride (LAH) and diisobutylaluminum hydride (DIBAL-H) are capable of reducing phosphine oxides.[2][3] The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic phosphorus atom, followed by coordination of the oxygen to the aluminum species and eventual cleavage of the P-O bond.
Troubleshooting & Recommendations:
-
Select a Milder Reducing Agent: If your substrate allows, switch to a more chemoselective reducing agent that will not attack the phosphine oxide. Options include:
-
Sodium borohydride (NaBH₄): Generally not strong enough to reduce phosphine oxides.
-
Catalytic Hydrogenation (H₂/Pd, Pt, etc.): Typically will not reduce a P=O bond under standard conditions unless a specialized catalyst system is used.
-
-
Protecting Group Strategy: If a strong reducing agent is unavoidable, consider if another synthetic route is possible where the phosphine oxide functionality is introduced after the reduction step.
-
Reagent Stoichiometry and Temperature: Using the exact stoichiometric amount of the reducing agent and maintaining low temperatures can sometimes minimize the unwanted reduction of the phosphine oxide, though this can be difficult to control.
| Reagent | Compatibility with P=O | Potential Issues |
| LiAlH₄, DIBAL-H | Poor | Readily reduces the P=O bond to a phosphine.[2][3] |
| NaBH₄ | Good | Generally does not reduce phosphine oxides. |
| H₂ with Pd/C or PtO₂ | Good | Typically compatible under standard conditions. |
| Trichlorosilane (HSiCl₃) | Poor | A known reagent for phosphine oxide reduction.[2] |
Issue 3: Decomposition under Acidic Conditions
Question: I am using a strong acid catalyst (e.g., triflic acid) in my reaction, and I am noticing the formation of unidentifiable phosphorus-containing impurities. Is this compound unstable to strong acids?
Answer:
While generally stable to mild aqueous acids, strong Brønsted or Lewis acids can lead to degradation.
-
Protonation and Cleavage: The oxygen of the P=O bond is basic and can be protonated by a strong acid. This protonation makes the phosphorus atom even more electrophilic and susceptible to nucleophilic attack by the counter-ion of the acid or other nucleophiles present in the mixture. This can potentially lead to P-C bond cleavage under forcing conditions.
-
Rearrangement Reactions: In the presence of superacids, complex rearrangements of phosphine oxides have been observed, though this is rare under typical synthetic conditions.
Troubleshooting & Recommendations:
-
Use Milder Acids: If possible, substitute strong acids with milder alternatives like acetic acid, p-toluenesulfonic acid (p-TsOH), or acidic resins.
-
Control Temperature: If a strong acid is necessary, run the reaction at the lowest possible temperature to minimize the rate of decomposition.
-
Monitor by ³¹P NMR: Follow the reaction progress using ³¹P NMR. The appearance of new signals will alert you to the onset of degradation, allowing you to adjust conditions before the main reaction is compromised. The typical ³¹P NMR chemical shift for diarylphosphine oxides is in the range of δ 20-40 ppm.[4] Deviation from this range or the appearance of multiple peaks can indicate a problem.
Experimental Protocols
Protocol 1: Monitoring Stability by ³¹P NMR Spectroscopy
This protocol provides a method to quickly assess the stability of this compound in the presence of a new reagent.
-
Prepare a Stock Solution: Dissolve a known quantity of this compound (e.g., 23 mg, 0.1 mmol) in a deuterated solvent (e.g., 0.5 mL of CDCl₃) in an NMR tube.
-
Acquire an Initial Spectrum: Run a standard ³¹P{¹H} NMR spectrum. You should observe a single sharp peak corresponding to the starting material. Note its precise chemical shift.[5]
-
Introduce the Reagent: Add a stoichiometric amount of the reagent to the NMR tube.
-
Monitor Over Time: Acquire ³¹P NMR spectra at regular intervals (e.g., 5 min, 30 min, 2 hours, 24 hours) at the intended reaction temperature.
-
Analyze the Spectra: Compare the spectra over time.
-
Stable: The initial peak remains singular and unchanged in chemical shift and intensity.
-
Unstable: The appearance of new peaks, a decrease in the intensity of the starting material peak, or a significant change in its chemical shift indicates a reaction or decomposition is occurring.[5]
-
Workflow for Troubleshooting Reaction Failures
The following diagram outlines a logical workflow for diagnosing issues when using this compound.
Caption: Troubleshooting decision tree for this compound reactions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store this compound? A: It should be stored in a tightly closed container under an inert atmosphere (nitrogen or argon) in a cool, dry place.[6][7] Although it is an oxide and less sensitive than its corresponding phosphine, long-term storage should minimize exposure to air and moisture.
Q2: How can I purify this compound if I suspect it is impure? A: The most common method for purification is recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). Alternatively, column chromatography on silica gel can be effective. Phosphine oxides are generally more stable and easier to purify via chromatography than their phosphine precursors.[1]
Q3: Is this compound air-stable? A: Yes, as a phosphine oxide, it is significantly more stable to air oxidation than the corresponding phosphine, bis(p-tolyl)phosphine.[1] While phosphines can be sensitive to air, phosphine oxides are the product of such oxidation and are stable in this regard.[8]
Q4: My reaction involves a palladium catalyst. Can the phosphine oxide act as a ligand? A: Yes, phosphine oxides can act as ligands for transition metals, including palladium.[1][9] The oxygen atom is a hard donor, which can coordinate to the metal center. This coordination can influence the catalytic activity and stability of the complex.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
- 5. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 6. lookchem.com [lookchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Selective Air Oxidation of Bis- and Trisphosphines Adsorbed on Activated Carbon Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A rational pre-catalyst design for bis-phosphine mono-oxide palladium catalyzed reactions - Chemical Science (RSC Publishing) DOI:10.1039/C6SC05472B [pubs.rsc.org]
Technical Support Center: Chromatographic Purification of Products from Phosphine Oxide Byproducts
For researchers, scientists, and drug development professionals, the frequent use of phosphine-mediated reactions like the Wittig, Mitsunobu, and Staudinger is a double-edged sword.[1][2] While indispensable for constructing complex molecules, these reactions generate stoichiometric amounts of phosphine oxide byproducts, which are notoriously difficult to remove from reaction mixtures.[1] The high polarity of triphenylphosphine oxide (TPPO), the most common byproduct, often leads to co-elution with desired products during chromatographic purification, resulting in time-consuming and costly separation processes.[1] This guide provides a comprehensive technical support center with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of products from phosphine oxide byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing phosphine oxide impurities like TPPO?
The main strategies for removing phosphine oxides depend on the properties of your target compound. The most common methods include:
-
Chromatography: Techniques like standard column chromatography or filtration through a silica plug are effective for separating the highly polar phosphine oxide from less polar products.[3]
-
Precipitation/Crystallization: This method takes advantage of the different solubilities of the phosphine oxide and the desired product. This can be achieved by adding a non-polar "anti-solvent" or by forming an insoluble metal salt complex with the phosphine oxide.[1][3]
-
Chemical Conversion: In some instances, the phosphine oxide can be chemically reduced back to the parent phosphine, which is particularly useful for recovering valuable ligands.[3]
Q2: How do I choose the best removal method for my specific compound?
The ideal method depends on your product's polarity and solubility. For non-polar products, a simple filtration through a silica plug is often sufficient.[3][4][5] For more polar products where chromatographic separation is challenging, precipitating the phosphine oxide as a metal salt complex is a highly effective, chromatography-free alternative.[3][6][7]
Q3: Can I use the same methods to remove unreacted triphenylphosphine (PPh₃)?
While some methods might partially remove PPh₃, it is generally more effective to first intentionally oxidize the remaining phosphine to its corresponding oxide (TPPO).[3] This can be accomplished by bubbling air through the reaction mixture or by a gentle wash with a dilute oxidizing agent like hydrogen peroxide.[3][6][7] Once converted to the more polar phosphine oxide, the removal techniques described here can be applied more effectively.[3]
Q4: How can I visualize phosphine oxides on a TLC plate?
Phosphine oxides can be visualized on a TLC plate using a few different methods:
-
UV Light (254 nm): If the phosphine oxide has a chromophore (like in TPPO), it will appear as a dark spot on a fluorescent TLC plate.[8]
-
Potassium Permanganate (KMnO₄) Stain: This is an oxidative stain that will react with the phosphine oxide, appearing as a yellow or white spot on a purple background.[9]
-
Phosphomolybdic Acid (PMA) Stain: This is a general stain that can visualize many organic compounds, including phosphine oxides, typically as blue or green spots on a yellow-green background after heating.[10][11]
Troubleshooting Guide for Chromatographic Purification
This section addresses common problems encountered during the chromatographic removal of phosphine oxide byproducts.
Problem 1: Product is contaminated with phosphine oxide after silica gel chromatography.
Possible Cause: The product and the phosphine oxide have similar polarities, leading to co-elution.[1][3]
Suggested Solutions:
-
Optimize the Eluent System:
-
Gradient Elution: Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This can improve the separation between your product and the highly polar phosphine oxide.[12]
-
Alternative Solvents: Experiment with different solvent mixtures. For example, using dichloromethane/methanol or toluene/acetone might provide better selectivity.[12]
-
-
Pre-Purification by Precipitation: Before loading the crude mixture onto the column, remove the bulk of the phosphine oxide by precipitation.
-
Metal Salt Complexation: A highly effective method is to precipitate TPPO as a metal salt complex. Adding zinc chloride (ZnCl₂) to an ethanolic solution of the crude mixture will form an insoluble ZnCl₂(TPPO)₂ adduct that can be filtered off.[6][7][13][14][15][16][17] This method is compatible with a range of polar solvents like ethyl acetate and THF.[6][7][15]
-
Anti-Solvent Precipitation: If your product is soluble in a moderately polar solvent like dichloromethane, you can add a non-polar "anti-solvent" such as hexanes or pentane to selectively precipitate the less soluble TPPO.[3][14][17][18]
-
-
Change the Stationary Phase:
-
Alumina: Consider using alumina (neutral, acidic, or basic) as the stationary phase, which can offer different selectivity compared to silica gel.[12]
-
Reverse-Phase Silica Gel: For very polar products, reverse-phase chromatography (e.g., C18) can be effective. In this case, the elution order is reversed, and the non-polar compounds are retained more strongly.[12]
-
Problem 2: Significant tailing or streaking of the phosphine oxide on the TLC plate and column.
Possible Cause: Strong interactions between the highly polar phosphine oxide and active sites on the silica gel.
Suggested Solutions:
-
Modify the Mobile Phase:
-
Add a Polar Modifier: Adding a small amount of a very polar solvent like methanol or a few drops of acetic acid to your eluent can help to block the active sites on the silica gel and improve the peak shape.
-
Use a Basic Modifier: For basic products, adding a small amount of triethylamine (~0.1-1%) to the eluent can prevent tailing caused by interactions with acidic silica.
-
-
Use a Deactivated Stationary Phase:
-
Neutral Alumina: Switching to neutral alumina can sometimes reduce tailing for certain compounds.
-
Treated Silica Gel: Consider using silica gel that has been treated to be less acidic.
-
Experimental Protocols
Protocol 1: Rapid Removal of TPPO using a Silica Gel Plug
This method is ideal for non-polar to moderately polar products and is much faster than a full column.
Workflow:
Caption: Silica Plug Filtration Workflow for TPPO Removal
Step-by-Step Methodology:
-
Concentrate the crude reaction mixture to obtain a residue.[4]
-
Suspend the residue in a minimal amount of a non-polar solvent system, such as pentane/ether or hexane/ether.[4][5][13]
-
Prepare a short plug of silica gel in a fritted funnel or a wide column.
-
Pass the suspension of the crude product through the silica plug.
-
Wash the plug with the same non-polar solvent to elute all of the desired product. The highly polar TPPO will remain adsorbed to the top of the silica.[4][5][13]
-
Collect the filtrate and concentrate it to obtain the purified product.
Protocol 2: Chromatography-Free Removal of TPPO by Precipitation with Zinc Chloride
This method is particularly useful for polar products where chromatographic separation is difficult.[6][7]
Workflow:
Caption: ZnCl₂ Precipitation Workflow for TPPO Removal
Step-by-Step Methodology:
-
If the reaction was not performed in a polar solvent, dissolve the crude mixture in a solvent like ethanol.[6][7][13]
-
Prepare a 1.8 M solution of ZnCl₂ in warm ethanol.[6][7][13]
-
Add the ZnCl₂ solution to the ethanolic solution of the crude product at room temperature. A 2:1 molar ratio of ZnCl₂ to TPPO is often effective.[6][13]
-
Stir the mixture. Scraping the inside of the flask can help induce precipitation of the white ZnCl₂(TPPO)₂ adduct.[6][7][13]
-
The remaining residue can be further purified by slurrying with a solvent like acetone to remove any excess, insoluble zinc chloride.[6][7][13]
Data Presentation
Table 1: Comparison of TPPO Removal Methods
| Method | Product Polarity | Advantages | Disadvantages |
| Silica Gel Plug | Non-polar to moderately polar | Fast, simple, uses minimal solvent. | Not effective for polar products that co-elute with TPPO. |
| Column Chromatography | Wide range | Can achieve high purity. | Can be time-consuming and require large volumes of solvent, especially for large-scale reactions.[2] |
| Precipitation (Anti-Solvent) | Moderately polar | Simple, no chromatography needed. | Product may co-precipitate if not sufficiently soluble in the chosen solvent system. |
| Precipitation (ZnCl₂) | Polar | Highly effective for polar products, chromatography-free, scalable.[6][7] | Requires an additional reagent (ZnCl₂) and subsequent removal of its excess. |
Conclusion
The removal of phosphine oxide byproducts, particularly TPPO, is a common challenge in organic synthesis. However, by understanding the properties of both the desired product and the phosphine oxide, an effective purification strategy can be developed. This guide provides a starting point for troubleshooting common issues and offers reliable protocols for both chromatographic and non-chromatographic purification methods. For complex separations, a combination of techniques, such as precipitation followed by a quick silica plug filtration, can often yield the best results.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. shenvilab.org [shenvilab.org]
- 5. Workup [chem.rochester.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. TLC stains [reachdevices.com]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. scribd.com [scribd.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. echemi.com [echemi.com]
- 15. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
Technical Support Center: Reducing Catalyst Loading in Palladium-BPMO Systems
Welcome to the technical support center for researchers, scientists, and drug development professionals working with palladium-BPMO (Bis-Phosphine Mono-Oxide) catalyst systems. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to optimize your reactions, reduce catalyst loading, and achieve robust and reproducible results.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each problem is analyzed from a mechanistic perspective, with actionable solutions provided.
Issue 1: Low or No Reaction Yield
A low or non-existent yield is one of the most common challenges in catalytic reactions. In palladium-BPMO systems, this can often be traced back to issues with catalyst activation or stability.
Potential Causes & Solutions:
-
Inefficient Pre-catalyst Activation: The active Pd(0)-BPMO species may not be forming efficiently from the Pd(II) pre-catalyst.[1][2][3]
-
Explanation: Many reactions start with a more stable Pd(II) source (e.g., Pd(OAc)₂), which must be reduced in situ to the active Pd(0) state. In the presence of certain reagents or impurities, this reduction can be incomplete or lead to the formation of inactive palladium complexes.[1][2] Studies have shown that the activation of a Pd(OAc)₂/(R,R)-QuinoxP* pre-catalyst can be inefficient, leading to the competitive formation of a less active complex.[1][2]
-
Solution: Consider using a rationally designed, pre-formed Pd(II)-BPMO pre-catalyst. These pre-catalysts are specifically designed for reliable and complete activation, which can be critical for reducing catalyst loading and improving reaction robustness.[1][2]
-
-
Catalyst Inhibition by Substrates or Reagents: The lone pair of electrons on nitrogen-containing substrates (like pyridines) can coordinate to the palladium center, leading to catalyst inhibition.[4][5]
-
Explanation: This coordination can block the active site of the catalyst, preventing it from participating in the catalytic cycle.
-
Solution: The choice of ligand is crucial. Bulky, electron-rich BPMO ligands can help shield the palladium center and mitigate inhibition.[5] Additionally, optimizing the stoichiometry of reagents is important.
-
-
Presence of Impurities: Water, oxygen, and other impurities in reagents or solvents can deactivate the catalyst.[6]
-
Explanation: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[5] Water can interfere with certain coupling partners, such as boronic acids, leading to side reactions like protodeboronation.[5] Peroxides in ethereal solvents are particularly detrimental.[6]
-
Solution: Ensure all solvents are rigorously dried and degassed.[6][7] Use high-purity reagents and maintain a strictly inert atmosphere (argon or nitrogen) throughout the experiment using a glovebox or Schlenk line.[4][7][8]
-
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or concentration can lead to poor yields.[4]
-
Explanation: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[5][7]
-
Solution: Systematically screen reaction parameters such as temperature, solvent, and base.[9][10][11][12] A lower reaction temperature may improve catalyst stability, potentially requiring a longer reaction time.[7]
-
Issue 2: Catalyst Deactivation and Formation of Palladium Black
The appearance of a black precipitate (palladium black) is a clear indicator of catalyst decomposition and a common reason for reactions stalling.
Potential Causes & Solutions:
-
Insufficient Ligand-to-Palladium Ratio: The BPMO ligand is essential for stabilizing the active Pd(0) species.
-
High Reaction Temperature: As mentioned, excessive heat can promote catalyst decomposition.[5][7]
-
Explanation: Thermal stress can lead to ligand dissociation and subsequent palladium aggregation.
-
Solution: Optimize the reaction temperature. It's often a trade-off between reaction rate and catalyst stability.
-
-
Presence of Oxygen: Exposure to air will lead to the oxidation of the Pd(0) catalyst.[5][7]
-
Explanation: The resulting Pd(II) species are generally less active or inactive and can be more prone to precipitation.
-
Solution: Rigorously exclude air from the reaction mixture by using proper degassing techniques and maintaining an inert atmosphere.[7]
-
Issue 3: Poor Selectivity
Achieving high selectivity (chemo-, regio-, or stereoselectivity) is a critical aspect of many organic transformations.
Potential Causes & Solutions:
-
Incorrect Ligand Choice: The structure of the BPMO ligand plays a paramount role in determining selectivity.
-
Explanation: The steric and electronic properties of the ligand influence the geometry of the transition states in the catalytic cycle, thereby dictating the selectivity of the reaction.
-
Solution: Screen a library of BPMO ligands with varying steric bulk and electronic properties to identify the optimal ligand for your specific transformation.
-
-
Suboptimal Reaction Conditions: Temperature and solvent can significantly impact selectivity.
-
Explanation: Lower temperatures often lead to higher enantioselectivity because the energy difference between diastereomeric transition states becomes more pronounced.[6] The solvent can influence the conformation of the catalyst-substrate complex.[6]
-
Solution: Carefully optimize the reaction temperature and screen a range of solvents with different polarities and coordinating abilities.[6]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the specific role of the mono-oxide in BPMO ligands?
A: The mono-oxidation of the bis-phosphine ligand to a bis-phosphine mono-oxide (BPMO) is critical for the success of many transformations.[1][2] The phosphine oxide moiety acts as a hemilabile coordinating group. This unique electronic and steric environment around the palladium center can enhance catalytic activity and influence selectivity in ways that traditional bis-phosphine ligands cannot.
Q2: How can I best handle and store my air-sensitive palladium-BPMO catalysts?
A: Proper handling and storage are crucial for maintaining catalyst activity.
-
Handling: Always handle palladium-BPMO catalysts and their precursors in an inert atmosphere, such as in a glovebox or using a Schlenk line.[7][8][13] This prevents exposure to oxygen and moisture, which can lead to catalyst deactivation.[6][7]
-
Storage: Store catalysts in a cool, dry, and well-ventilated area, away from heat and flames.[14] Ensure containers are tightly sealed to prevent exposure to air.[14]
Q3: What analytical techniques are most useful for characterizing my palladium-BPMO catalyst and monitoring the reaction?
A: A combination of techniques is often necessary for a comprehensive understanding.
-
Catalyst Characterization:
-
NMR Spectroscopy (¹H, ¹³C, ³¹P): Essential for confirming the structure and purity of the BPMO ligand and the palladium complex.[15][16][17]
-
X-ray Crystallography: Provides definitive structural information of the catalyst.[15]
-
X-ray Photoelectron Spectroscopy (XPS): Can be used to determine the oxidation state of the palladium.[18][19]
-
-
Reaction Monitoring:
-
TLC, GC, or LC-MS: Used to track the progress of the reaction by monitoring the consumption of starting materials and the formation of the product.[7]
-
Q4: I'm observing significant batch-to-batch inconsistency. What could be the cause?
A: Inconsistent results are often traced back to subtle variations in experimental conditions or reagent quality.
-
Reagent Purity: Ensure the purity of all reagents and solvents. Impurities can act as catalyst poisons.[4][6][14]
-
Inert Atmosphere: Inconsistent exclusion of air and moisture can lead to variable levels of catalyst deactivation.[4][7]
-
Catalyst Source and Handling: Variations in the quality or handling of the palladium precursor or BPMO ligand can significantly impact results.[20]
Section 3: Experimental Protocols & Data
Protocol: General Procedure for a Palladium-BPMO Catalyzed Cross-Coupling Reaction
This protocol outlines a general workflow for a typical cross-coupling reaction. Note that specific conditions will need to be optimized for each unique transformation.
-
Apparatus Setup:
-
Assemble an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser.
-
Connect the flask to a Schlenk line and ensure all joints are properly sealed.[7]
-
-
Establishing an Inert Atmosphere:
-
Evacuate the flask and backfill with a high-purity inert gas (e.g., argon or nitrogen).
-
Repeat this "evacuate-refill" cycle at least three times to ensure a completely inert atmosphere.[7]
-
-
Addition of Solids:
-
Addition of Solvent and Liquid Reagents:
-
Add the anhydrous, degassed solvent via syringe.[4]
-
If any other reagents are liquids, add them via syringe.
-
-
Reaction Execution:
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature before exposing it to air.[7]
-
Dilute the reaction mixture with an appropriate organic solvent and wash with water and/or brine.[4]
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.[4]
-
-
Purification:
-
Purify the crude product by a suitable method, such as flash column chromatography.[4]
-
Table 1: Example of Reaction Parameter Screening for Yield Optimization
| Entry | Pd Pre-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | 1.0 | 1.2 | K₂CO₃ | Toluene | 80 | 45 |
| 2 | 0.5 | 0.6 | K₂CO₃ | Toluene | 80 | 30 |
| 3 | 1.0 | 1.2 | Cs₂CO₃ | Toluene | 80 | 65 |
| 4 | 1.0 | 1.2 | K₂CO₃ | Dioxane | 80 | 55 |
| 5 | 1.0 | 1.2 | Cs₂CO₃ | Toluene | 100 | 75 |
| 6 | 0.5 | 0.6 | Cs₂CO₃ | Toluene | 100 | 72 |
This table illustrates a hypothetical optimization study where different parameters are varied to improve the reaction yield, ultimately allowing for a reduction in catalyst loading (Entry 6).
Section 4: Visualizing Key Concepts
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
Diagram 2: Catalyst Deactivation Pathways
Caption: Common pathways leading to catalyst deactivation.
References
- 1. A rational pre-catalyst design for bis-phosphine mono-oxide palladium catalyzed reactions - Chemical Science (RSC Publishing) DOI:10.1039/C6SC05472B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.dk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ess.xray.aps.anl.gov [ess.xray.aps.anl.gov]
- 14. honrel.com [honrel.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. nanochemres.org [nanochemres.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. briefs.techconnect.org [briefs.techconnect.org]
- 20. youtube.com [youtube.com]
Technical Support Center: The Impact of Bis(p-tolyl)phosphine Oxide Purity on Catalytic Performance
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purity of bis(p-tolyl)phosphine oxide and its direct influence on catalytic performance. As a versatile secondary phosphine oxide (SPO) pre-ligand, its efficacy in critical reactions such as Hirao and Suzuki cross-couplings is intrinsically linked to its purity.[1][2][3][4] This resource is designed to help you diagnose and resolve common issues encountered during your experiments, ensuring reproducible and optimal results.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your catalytic reactions, linking them to potential purity issues with your this compound.
Q1: My Hirao/Suzuki cross-coupling reaction shows low or no yield. Could the purity of my this compound be the cause?
A1: Absolutely. While several factors can lead to low yields in cross-coupling reactions, the purity of the phosphine oxide pre-ligand is a critical parameter often overlooked.[1][2] The most common and detrimental impurity is the unoxidized precursor, bis(p-tolyl)phosphine .
Causality: this compound is a pre-ligand; under reaction conditions, it can exist in equilibrium with its tautomeric phosphinous acid form, which is believed to be the active ligand that coordinates to the palladium center.[5] However, residual bis(p-tolyl)phosphine, a P(III) species, is a strong ligand for palladium and can interfere with the catalytic cycle in several ways:
-
Formation of Off-Cycle, Inactive Complexes: The phosphine can bind too strongly to the Pd(0) center, forming stable, coordinatively saturated complexes that are reluctant to participate in the crucial oxidative addition step of the catalytic cycle.[6][7]
-
Alteration of Catalyst Activity: The electronic and steric properties of the phosphine are significantly different from the phosphinous acid derived from the phosphine oxide. This can alter the reactivity and stability of the catalytic species, potentially slowing down the reaction or leading to catalyst decomposition into inactive palladium black.[1][6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Q2: My reaction starts well but then stalls, and I observe the formation of palladium black. What's happening?
A2: This is a classic sign of catalyst decomposition, which can be exacerbated by impurities in your this compound. While phosphine oxides can act as stabilizing ligands for palladium nanoparticles, preventing their agglomeration into inactive palladium black, the presence of the corresponding phosphine can disrupt this delicate balance.[8]
Causality: The active catalyst in these reactions is a Pd(0) species. This species is inherently unstable and prone to aggregation, forming palladium black. The phosphinous acid tautomer of this compound helps to stabilize the active catalytic species.[8] However, if residual bis(p-tolyl)phosphine is present, it can lead to the formation of less stable palladium complexes that are more susceptible to decomposition, especially at the elevated temperatures often required for these reactions.
Preventative Measures:
-
Ensure High Purity: Always use this compound with a purity of >98%, with minimal detectable phosphine precursor.
-
Proper Storage: Store the phosphine oxide in a cool, dry place under an inert atmosphere to prevent any potential degradation, although it is generally considered air-stable.[9][10]
Q3: I'm observing unexpected side products in my reaction. Can impurities be the cause?
A3: Yes, impurities originating from the synthesis of this compound can lead to unwanted side reactions.
Causality: this compound is often synthesized from the reaction of a phosphorus source with a Grignard reagent, such as p-tolylmagnesium bromide.[11] Potential impurities could include:
-
Residual Grignard Reagents or their Byproducts: If the workup and purification of the phosphine oxide are incomplete, residual magnesium salts or other byproducts could interfere with the base-sensitive steps of your catalytic reaction.
-
Other Organophosphorus Compounds: Depending on the synthetic route, other phosphorus-containing species could be present and act as competing ligands, leading to a mixture of active catalysts and potentially different reaction pathways.
Recommendations:
-
Source High-Quality Reagents: Purchase this compound from reputable suppliers who provide a certificate of analysis detailing the purity and analytical methods used.[12]
-
Purify if in Doubt: If you suspect contamination from synthetic byproducts, purification by recrystallization is recommended (see Protocol 2.1).
Section 2: Experimental Protocols & Methodologies
Protocol 2.1: Purity Assessment of this compound by ³¹P NMR Spectroscopy
³¹P NMR is the most effective technique for quantifying the primary impurity, bis(p-tolyl)phosphine, in your phosphine oxide sample.[13]
Methodology:
-
Sample Preparation: Accurately weigh approximately 20-30 mg of your this compound sample and dissolve it in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. A sufficient number of scans should be taken to obtain a good signal-to-noise ratio.
-
Analysis:
-
The signal for this compound (a P(V) species) will appear in the approximate range of δ 25-35 ppm.
-
The signal for the impurity, bis(p-tolyl)phosphine (a P(III) species), will be significantly upfield, typically in the negative ppm range.
-
Integrate both signals. The relative percentage of the phosphine impurity can be calculated from the integration values.
-
Data Interpretation:
| Species | Typical ³¹P Chemical Shift Range (ppm) | Implication for Catalysis |
| This compound | +25 to +35 | Desired pre-ligand |
| Bis(p-tolyl)phosphine | -5 to -15 | Detrimental impurity |
Protocol 2.2: Purification of this compound by Recrystallization
If ³¹P NMR analysis reveals significant phosphine impurities, purification by recrystallization is necessary.
Methodology:
-
Solvent Selection: Choose a solvent system in which the phosphine oxide is highly soluble at elevated temperatures and poorly soluble at room or lower temperatures. A common and effective solvent system for diaryl phosphine oxides is a mixture of a good solvent and an anti-solvent. Toluene/hexane or ethanol/water are good starting points.[14]
-
Dissolution: In a flask, dissolve the impure this compound in a minimum amount of the hot "good" solvent (e.g., toluene or ethanol).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add the "anti-solvent" (e.g., hexane or water) to the hot solution until it becomes slightly cloudy. Then, allow the solution to cool slowly to room temperature, and subsequently in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
-
Purity Confirmation: Re-analyze the purified product by ³¹P NMR to confirm the removal of the phosphine impurity.
References
- 1. benchchem.com [benchchem.com]
- 2. Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hirao coupling - Wikipedia [en.wikipedia.org]
- 4. Focusing on the Catalysts of the Pd- and Ni-Catalyzed Hirao Reactions [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nbinno.com [nbinno.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Air-Stable Secondary Phosphine Oxide as Preligand for Palladium-Catalyzed Intramolecular α-Arylations with Chloroarenes [organic-chemistry.org]
- 10. Synthesis and Application of Air-Stable Secondary Phosphine Oxide, Oxime, and Amine-Phosphine Palladium(II) Complexes in Transfer Hydrogenation and Cross-Coupling Reactions [ir.ua.edu]
- 11. benchchem.com [benchchem.com]
- 12. nbinno.com [nbinno.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. experts.umn.edu [experts.umn.edu]
Technical Support Center: Developing an Effective Work-up Procedure to Remove Phosphine Oxide
Introduction: The Persistent Challenge of Phosphine Oxide Byproducts
For chemists engaged in drug discovery and development, phosphine-mediated reactions such as the Wittig, Mitsunobu, Staudinger, and Appel reactions are indispensable tools for molecular construction.[1][2] However, these powerful transformations come with a significant and persistent challenge: the stoichiometric generation of phosphine oxide byproducts, most commonly triphenylphosphine oxide (TPPO).[2][3] The removal of TPPO is notoriously difficult, particularly on a large scale where traditional column chromatography is often impractical and economically unviable.[3][4]
The difficulty in separating TPPO stems from its physicochemical properties: it is a highly polar, crystalline solid that frequently exhibits similar solubility profiles to the desired reaction products, leading to co-purification.[2][5] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of effective strategies for TPPO removal. We will explore the chemical principles behind various purification techniques, offer detailed experimental protocols, and provide troubleshooting advice to streamline your workflow and enhance purification efficiency.
Frequently Asked Questions (FAQs)
Q1: Why is triphenylphosphine oxide (TPPO) so challenging to remove from reaction mixtures?
A1: The removal of TPPO is a common bottleneck in organic synthesis due to several factors.[4] Its high polarity can cause it to co-elute with polar products during column chromatography.[2] Furthermore, TPPO is soluble in a wide range of common organic solvents, making straightforward precipitation or extraction difficult unless the desired product has significantly different solubility properties.[6][7][8] On a large, industrial scale, the economic and time constraints of chromatography make it an unfeasible option, necessitating alternative, more scalable purification strategies.[3][9]
Q2: What are the primary strategies for removing TPPO?
A2: The main approaches to TPPO removal can be broadly categorized based on their underlying chemical or physical principles:
-
Precipitation & Crystallization: This strategy leverages the poor solubility of TPPO in non-polar solvents.[2] It can be highly effective if the desired product is soluble in such solvents.
-
Complexation with Metal Salts: TPPO is a Lewis base and can form insoluble coordination complexes with various metal salts, which can then be removed by simple filtration.[10][11]
-
Chromatographic Methods: This includes traditional column chromatography, but more practical for this problem is a rapid filtration through a plug of silica gel.[12][13]
-
Scavenging Resins: These are solid-supported reagents that chemically bind to TPPO, allowing for its removal by filtration.[14][15][16]
Q3: How do I select the best TPPO removal method for my specific experiment?
A3: The optimal method depends on several critical factors: the properties of your desired product (polarity, solubility, stability), the solvent used in the reaction, and the scale of the synthesis. The decision-making process can be guided by a systematic evaluation of these parameters.
Decision-Making Workflow for TPPO Removal
Caption: Decision tree for selecting a TPPO removal method.
Troubleshooting and Optimization Guide
Q4: I tried to precipitate TPPO by adding hexane, but my product crashed out as well. What should I do?
A4: This is a common issue when the polarity and solubility of the product and TPPO are too similar. Here are some optimization strategies:
-
Solvent System Tuning: Instead of straight hexane, try a mixed solvent system. Slowly add a non-polar "anti-solvent" like hexane or pentane to a solution of your crude mixture in a minimal amount of a solvent like dichloromethane or diethyl ether.[10][11] This gradual change in solvent polarity can allow for the selective precipitation of TPPO.
-
Temperature Control: After adding the anti-solvent, cool the mixture slowly. A gradual decrease in temperature, for instance by placing the flask in a cold room overnight rather than a -78°C bath, can improve the selectivity of crystallization.[3]
Q5: The metal salt precipitation method isn't working; nothing is precipitating. What could be wrong?
A5: The efficacy of metal salt precipitation is highly dependent on the solvent and the presence of water.
-
Solvent Choice is Key: Metal salt complexation is not universally effective in all solvents. For example, ZnCl₂ precipitation works well in ethanol, ethyl acetate, and isopropanol, but is inefficient in methanol, acetonitrile, or dichloromethane.[17][18] MgCl₂ is effective in less polar solvents like toluene.[4] Anhydrous CaBr₂ has been shown to be uniquely effective in ethereal solvents like THF and 2-MeTHF.[1] You may need to perform a solvent swap before adding the metal salt.
-
Ensure Anhydrous Conditions: The presence of water can interfere with the formation of the TPPO-metal complex by competing for coordination to the metal ion. Ensure your solvents are anhydrous and, if possible, use an anhydrous form of the metal salt.[5]
Q6: I'm using a silica plug, but the TPPO is eluting with my product. How can I improve the separation?
A6: This indicates that the eluent is too polar, causing the TPPO to move down the silica instead of remaining adsorbed at the top.
-
Start with a Non-Polar Eluent: Begin by eluting with a very non-polar solvent like pentane or hexane.[12][19] This should wash your non-polar product through the plug while the highly polar TPPO remains strongly adsorbed to the silica.
-
Use a "Dry Load" Technique: Instead of dissolving the crude mixture and applying it as a liquid, pre-adsorb it onto a small amount of silica gel. To do this, dissolve your crude product in a volatile solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Place this powder on top of your silica plug. This technique often leads to better separation.
-
Repeat the Filtration: In some cases, a single pass is not enough. It may be necessary to repeat the silica plug filtration two or three times to achieve the desired purity.[12][13][19][20]
In-Depth Technical Protocols
Protocol 1: Precipitation of TPPO with Zinc Chloride (ZnCl₂)
This method is particularly effective for removing TPPO from polar solvent systems and is scalable.[17][18] The underlying principle is the formation of a stable, insoluble 2:1 TPPO:ZnCl₂ complex.[17]
-
Applicability: Best for reactions in or products soluble in polar solvents like ethanol (EtOH), ethyl acetate (EtOAc), or isopropyl alcohol (iPrOH).[18]
-
Causality: ZnCl₂ acts as a Lewis acid, coordinating to the Lewis basic oxygen atom of TPPO. This complex, ZnCl₂(TPPO)₂, is poorly soluble in these specific polar organic solvents and precipitates out of the solution, allowing for removal by filtration.[17]
Step-by-Step Methodology:
-
Solvent Adjustment: If your reaction was not conducted in a suitable solvent, concentrate the crude mixture in vacuo. Redissolve the residue in ethanol.
-
Prepare ZnCl₂ Solution: Prepare a 1.8 M solution of anhydrous ZnCl₂ in warm ethanol. Note: Zinc chloride is hygroscopic; handle accordingly.
-
Precipitation: To the ethanolic solution of your crude product at room temperature, add 2 equivalents of the ZnCl₂ solution (relative to the initial amount of triphenylphosphine used in the reaction).[5]
-
Stir and Induce Crystallization: Stir the mixture at room temperature for 1-2 hours. A heavy, white precipitate of the ZnCl₂(TPPO)₂ adduct should form.[18][21] If precipitation is slow, gently scraping the inside of the flask with a glass rod can initiate crystallization.
-
Filtration: Collect the precipitate by vacuum filtration through a Büchner funnel.
-
Work-up: Wash the filter cake with a small amount of cold ethanol to recover any occluded product. The filtrate now contains your purified product.[5]
-
Removal of Excess ZnCl₂ (if necessary): Concentrate the filtrate. If excess soluble zinc salts are a concern for downstream steps, the residue can be slurried in acetone. Most organic products are soluble in acetone, while excess ZnCl₂ is not. Filter off the insoluble zinc salts.[18]
Protocol 2: Rapid Removal via Silica Plug Filtration
This is the method of choice for non-polar products that are stable on silica gel.[12][13] It exploits the large polarity difference between a non-polar target molecule and the very polar TPPO.
-
Applicability: Ideal for non-polar products.
-
Causality: Silica gel is a highly polar stationary phase. The polar P=O bond in TPPO leads to strong adsorption onto the silica surface, while a non-polar product will have minimal interaction and will be eluted quickly with a non-polar solvent.[10]
Step-by-Step Methodology:
-
Concentration: Concentrate the crude reaction mixture to a minimal volume, obtaining a thick oil or solid.[12]
-
Suspension: Suspend the residue in a minimal amount of a highly non-polar solvent, such as pentane, hexane, or a hexane/diethyl ether mixture.[10][12]
-
Plug Preparation: Prepare a short, wide column (a "plug") of silica gel in a sintered glass funnel or a standard chromatography column. The amount of silica should be roughly 5-10 times the weight of the crude material. Equilibrate the plug with the non-polar solvent you used for the suspension.
-
Loading and Elution: Carefully add the suspension of your crude product to the top of the silica plug. Elute the product using the same non-polar solvent, collecting the filtrate. The TPPO will remain adsorbed at the very top of the silica plug.[13]
-
Monitor Elution: Monitor the fractions being collected by TLC to ensure all of the desired product has been eluted.
Protocol 3: Scavenging with Merrifield Resin
This technique uses a solid-supported scavenger to covalently bind TPPO, allowing for its removal by simple filtration. It is particularly useful when other methods fail or are incompatible with the product.
-
Applicability: Broadly applicable, especially for sensitive products where metal salts or silica gel might cause degradation.
-
Causality: High-loading chloromethylated polystyrene (Merrifield resin) is converted in situ to the more reactive iodomethylated form. Triphenylphosphine and TPPO, being nucleophilic, react with this electrophilic resin to form a polymer-bound phosphonium salt, effectively removing them from the solution phase.
Step-by-Step Methodology:
-
Resin Activation: In a flask, combine high-loading Merrifield resin (e.g., 4.4 mmol Cl/g) and sodium iodide (1 equivalent relative to the resin's loading capacity) in a solvent like acetone. Stir for 30-60 minutes to generate the iodinated resin.[5]
-
Scavenging: Add the crude reaction mixture containing the product and TPPO to the resin slurry.
-
Stirring: Allow the mixture to stir at room temperature. Reaction times can vary, but 12-18 hours is often sufficient for complete scavenging.
-
Filtration: Filter the mixture through a sintered glass funnel to remove the resin, which now has the TPPO covalently bound to it.
-
Washing: Wash the resin thoroughly with a suitable solvent (e.g., THF, acetone) to recover any adsorbed product.
-
Product Isolation: Combine the filtrate and the washings, and concentrate in vacuo to obtain the purified product.[5]
Data Summary Tables
Table 1: Solubility of Triphenylphosphine Oxide (TPPO) in Common Solvents
| Solvent Class | Solvents | TPPO Solubility | Reference(s) |
| Non-Polar | Deionized Water, Cyclohexane, Petroleum Ether, Hexane, Pentane | Almost Insoluble / Poorly Soluble | [3][6][7][9][22] |
| Ethereal | Diethyl Ether | Poorly Soluble (especially when cold) | [22] |
| Polar Aprotic | Dichloromethane (DCM), Ethyl Acetate (EtOAc), Toluene, Benzene, DMSO, DMF | Readily Soluble | [6][7][23] |
| Polar Protic | Ethanol (EtOH), Methanol (MeOH), Isopropyl Alcohol (IPA), Acetic Acid | Readily Soluble | [6][8][9] |
Table 2: Comparison of Common TPPO Removal Methods
| Method | Principle | Advantages | Disadvantages | Best For | Reference(s) |
| Silica Plug Filtration | Adsorption | Fast, simple, inexpensive | Only for non-polar products; may require multiple passes | Non-polar, stable products | [12][13][19] |
| Solvent Precipitation | Differential Solubility | Chromatography-free, scalable | Product may co-precipitate; requires significant solubility difference | Products soluble in non-polar solvents | [2][3][9] |
| Metal Salt Precipitation | Lewis Acid-Base Complexation | Highly efficient, scalable, works in polar solvents | Product may be sensitive to metal salts; solvent choice is critical | Products stable to Lewis acids | [1][4][17][18] |
| Scavenger Resins | Covalent Sequestration | High selectivity, mild conditions | Resin can be expensive; may require longer reaction times | Sensitive or valuable products | [5][14] |
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. (414e) Development a Workup for Removing Triphenylphosphine Oxide from a Mitsunobu Coupling | AIChE [proceedings.aiche.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. shenvilab.org [shenvilab.org]
- 13. Workup [chem.rochester.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. silicycle.com [silicycle.com]
- 16. silicycle.com [silicycle.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chem.rochester.edu [chem.rochester.edu]
- 20. researchgate.net [researchgate.net]
- 21. echemi.com [echemi.com]
- 22. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to ³¹P NMR Analysis for Characterizing Phosphine Oxide Metal Complexes
For: Researchers, scientists, and drug development professionals.
Introduction: The Pivotal Role of Phosphine Oxide Metal Complexes and the Need for Robust Characterization
Phosphine oxides (R₃P=O) are a versatile class of ligands in coordination chemistry, forming stable complexes with a wide range of metals. These complexes are integral to various applications, from catalysis and materials science to medicinal chemistry. The nature of the metal-phosphine oxide bond, the stoichiometry of the complex, and its solution-state behavior are all critical parameters that dictate its function. Consequently, the precise and comprehensive characterization of these complexes is paramount.
This guide provides an in-depth exploration of ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy as a primary analytical tool for the characterization of phosphine oxide metal complexes. We will delve into the principles of the technique, compare its utility against other common analytical methods, and provide a practical, step-by-step guide to acquiring and interpreting high-quality ³¹P NMR data.
A Comparative Overview of Analytical Techniques for Phosphine Oxide Metal Complex Characterization
While ³¹P NMR is a powerful technique, a multi-faceted approach to characterization often yields the most comprehensive understanding of a new complex. Below is a comparison of common analytical techniques, highlighting their strengths and weaknesses in the context of phosphine oxide metal complex analysis.
| Technique | Information Provided | Advantages | Disadvantages |
| ³¹P NMR Spectroscopy | Solution-state structure, ligand coordination, complex purity, stoichiometry, dynamic behavior. | High sensitivity due to 100% natural abundance of ³¹P[1], provides detailed information about the phosphorus environment, non-destructive. | Provides information on the local environment of the phosphorus atom, but not the overall molecular structure in the same way as X-ray crystallography. |
| X-ray Crystallography | Solid-state molecular structure, bond lengths and angles. | Provides an unambiguous, high-resolution three-dimensional structure. | Requires a single, high-quality crystal, which can be difficult to obtain; the solid-state structure may not be representative of the solution-state structure.[2] |
| Infrared (IR) Spectroscopy | Information on the P=O bond strength and coordination. | Relatively simple and inexpensive, provides quick confirmation of coordination. | The P=O stretching frequency can be influenced by factors other than coordination, making interpretation complex at times.[3][4][5] |
| Mass Spectrometry (MS) | Molecular weight of the complex, fragmentation patterns. | High sensitivity, can confirm the mass of the intact complex and provide structural information through fragmentation.[6] | Can be challenging for certain complexes that are unstable under ionization conditions; derivatization may be necessary.[6] |
Deep Dive into ³¹P NMR Spectroscopy: Principles and Applications
³¹P NMR spectroscopy is a highly effective method for probing the electronic environment of phosphorus nuclei.[7] The ³¹P nucleus has a spin of ½ and a natural abundance of 100%, making it a highly sensitive nucleus for NMR experiments.[1]
The Significance of Chemical Shift (δ)
The chemical shift in ³¹P NMR is paramount for characterizing phosphine oxide metal complexes. The coordination of the phosphine oxide's oxygen atom to a metal center causes a change in the electron density around the phosphorus nucleus, resulting in a shift in its resonance frequency. This "coordination shift" (Δδ), the difference in chemical shift between the free ligand and the complex, provides direct evidence of complex formation.[8]
Generally, upon coordination to a Lewis acidic metal center, a downfield shift (to a more positive ppm value) is observed for the ³¹P nucleus of the phosphine oxide. The magnitude of this shift can provide insights into the strength of the metal-oxygen interaction.
Illustrative ³¹P NMR Data for Phosphine Oxide Metal Complexes
The following table presents representative ³¹P NMR chemical shift data for various phosphine oxide ligands and their corresponding metal complexes, illustrating the concept of the coordination shift.
| Ligand | Free Ligand δ (ppm) | Metal Complex | Complex δ (ppm) | Coordination Shift (Δδ, ppm) |
| Triphenylphosphine oxide (Ph₃PO) | ~29 | [ZnCl₂(Ph₃PO)₂] | ~41 | +12 |
| Tricyclohexylphosphine oxide (Cy₃PO) | ~50 | [TiCl₄(Cy₃PO)₂] | ~65 | +15 |
| Tri-n-butylphosphine oxide (Bu₃PO) | ~41 | [CoBr₂(Bu₃PO)₂] | ~75 | +34 |
Note: Chemical shifts can be influenced by solvent and concentration. Data is compiled for illustrative purposes from typical ranges found in the literature.
Coupling Constants (J): Unraveling Connectivity
In addition to the chemical shift, coupling between the ³¹P nucleus and other NMR-active nuclei (e.g., ¹H, ¹³C, or another metal with a nuclear spin) can provide valuable structural information. For instance, observing coupling between the phosphorus nucleus and a metal nucleus (e.g., ¹⁹⁵Pt, ¹¹⁹Sn) can definitively confirm the presence of a through-bond interaction.
Experimental Workflow for ³¹P NMR Analysis
The following diagram illustrates a typical workflow for the characterization of a phosphine oxide metal complex using ³¹P NMR.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Solution and solid-state structures of phosphine adducts of monomeric zinc bisphenoxide complexes. Importance of these derivatives in CO2/epoxide copolymerization processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Transition metal complexes of phosphine oxides - Wikipedia [en.wikipedia.org]
- 6. Single-Crystal (31)P NMR and X-ray Diffraction Study of a Molybdenum Phosphine Complex: (5-Methyldibenzophosphole)pentacarbonylmolybdenum(0) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. magritek.com [magritek.com]
- 8. Coordination chemistry with phosphine and phosphine oxide-substituted hydroxyferrocenes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
The Tolylphosphine Ligand Family: A Comparative Performance Guide in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the judicious selection of a phosphine ligand is a critical determinant for success in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical comparison of the tolylphosphine ligand family—specifically the ortho-, meta-, and para-isomers of tri(tolyl)phosphine—in cornerstone cross-coupling reactions. By synthesizing experimental data and mechanistic principles, this document aims to equip the reader with the insights necessary to make informed decisions in catalyst system design.
Introduction: The Pivotal Role of Phosphine Ligands in Cross-Coupling
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, have become indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. The efficacy of these transformations is profoundly influenced by the phosphine ligand coordinated to the palladium center. The ligand's steric and electronic properties directly impact the key steps of the catalytic cycle: oxidative addition, transmetalation (in the case of Suzuki-Miyaura), and reductive elimination.[1]
Tolylphosphines, a class of bulky and electron-rich triarylphosphine ligands, have long been utilized in this field. The seemingly subtle variation in the position of the methyl group on the tolyl substituent—ortho (o), meta (m), or para (p)—imparts distinct steric and electronic characteristics to the ligand, which in turn modulates its performance in catalysis.[1]
Steric and Electronic Properties of Tolylphosphine Isomers
The catalytic behavior of a phosphine ligand is largely dictated by its steric bulk and electron-donating ability. These properties are often quantified by the Tolman cone angle (θ) and the Tolman electronic parameter (ν), respectively.
-
Tri(o-tolyl)phosphine (P(o-tol)₃): The methyl groups in the ortho position create significant steric hindrance around the phosphorus atom. This bulkiness promotes the formation of monoligated palladium(0) species (L-Pd), which are often the active catalysts, by facilitating ligand dissociation.[1] This can accelerate both the oxidative addition of the aryl halide to the palladium center and the final reductive elimination step to release the product.[1][2]
-
Tri(p-tolyl)phosphine (P(p-tol)₃): With the methyl group in the para position, the steric bulk around the phosphorus atom is considerably less than its ortho counterpart. However, the para-methyl group is an electron-donating group, which increases the electron density on the phosphorus atom. This enhanced electron-donating ability can facilitate the oxidative addition step of the catalytic cycle.[3]
-
Tri(m-tolyl)phosphine (P(m-tol)₃): The meta-isomer represents an intermediate case in terms of steric bulk and electronic effects compared to the ortho and para isomers.[4]
A general trend is that increased steric bulk can accelerate reductive elimination, while increased electron-donating character can speed up oxidative addition. The optimal balance of these properties is highly dependent on the specific cross-coupling reaction and the substrates involved.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)–C(sp²) bonds. The performance of tolylphosphine ligands in this reaction is well-documented, with the ortho-substituted variants often showing superior activity, particularly with challenging substrates.
A comparative study on the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid highlights the efficacy of ortho-tolylphosphines. The results demonstrate that even subtle changes in the number of ortho-tolyl groups can influence the reaction outcome.
| Ligand | Catalyst Loading (mol%) | Time (h) | Conversion (%) |
| P(o-tolyl)Ph₂ | 0.1 | 1 | 98 |
| P(o-tolyl)₂Ph | 0.1 | 1 | 100 |
| P(o-tolyl)₃ | 0.1 | 1 | 95 |
| Reaction Conditions: 4-bromoacetophenone (1.0 mmol), phenylboronic acid (1.5 mmol), Pd(OAc)₂ (0.1 mol%), phosphine (0.4 mol%), K₃PO₄ (2.0 mmol), Bu₄NBr (0.5 mmol), in dioxane (5 mL) and water (1 mL) at 100 °C. |
The data indicates that P(o-tolyl)₂Ph provided the highest conversion in this specific screen, suggesting an optimal balance of steric and electronic properties for this transformation. The high activity of these ligands is attributed to the steric bulk of the o-tolyl group, which promotes the formation of the active monoligated palladium catalyst.[1]
Performance in the Heck Reaction
The Heck reaction is a cornerstone for the arylation of alkenes. The choice of phosphine ligand is crucial for achieving high yields and controlling regioselectivity. Tri(o-tolyl)phosphine has historically been a favored ligand for this transformation due to its ability to promote the catalytic cycle effectively.[5]
While direct comparative data for the tolylphosphine isomers in the Heck reaction is less common in single studies, the established principles of steric and electronic effects allow for reasoned predictions. The steric bulk of P(o-tol)₃ is advantageous in promoting the dissociation of a phosphine ligand to generate the coordinatively unsaturated 14-electron species necessary for alkene coordination and subsequent migratory insertion.[3][6]
The following is a representative experimental protocol for a Heck reaction utilizing tri(o-tolyl)phosphine.
Experimental Protocol: Heck Reaction of 4-Bromophenol with Styrene
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
4-Bromophenol
-
Styrene
-
Triethylamine (Et₃N)
-
Diethyl ether
-
1 M HCl (aq)
-
Sodium sulfate (Na₂SO₄)
-
Toluene
Procedure: [6]
-
To a solution of 4-bromophenol (1.5 g, 8.7 mmol) in triethylamine (10 mL) in a round-bottom flask, add styrene (1.1 g, 10.8 mmol), tri(o-tolyl)phosphine (0.16 g, 0.52 mmol), and palladium(II) acetate (0.020 g, 0.087 mmol) sequentially at room temperature.
-
Stir the reaction mixture overnight at 100 °C under a nitrogen atmosphere.
-
After cooling to room temperature, add the reaction mixture to 1 M HCl (aq, 100 mL) at a temperature below 15 °C.
-
Add diethyl ether (100 mL) and stir the mixture for 10 minutes.
-
Separate the layers and extract the aqueous phase with diethyl ether (50 mL).
-
Combine the organic layers, dry over sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and recrystallize the residue from toluene to yield the product, trans-4-hydroxystilbene.[6]
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds. Tri(o-tolyl)phosphine was one of the first effective ligands for this reaction, establishing the "first generation" of Buchwald-Hartwig catalyst systems.[2][7] It proved effective for the coupling of aryl bromides with a range of secondary amines.[7] However, its utility with primary amines was limited due to competing hydrodehalogenation side reactions.[7]
The development of more sterically demanding and electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) has since expanded the scope of the Buchwald-Hartwig amination significantly.[8] Nevertheless, understanding the performance and limitations of first-generation ligands like P(o-tol)₃ provides a valuable context for appreciating the evolution of catalyst design.
The proposed catalytic cycle for the Buchwald-Hartwig amination with P(o-tol)₃ involves the initial dissociation of a phosphine ligand from the Pd(0) complex to allow for oxidative addition of the aryl bromide.[2] The steric bulk of the o-tolyl groups is crucial for facilitating this dissociation and the subsequent reductive elimination of the arylamine product.[2]
Representative Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide with a Secondary Amine
The following protocol is a general procedure adapted from modern methods that can be applied to first-generation ligands like tri(o-tolyl)phosphine, though optimization may be required.
Materials:
-
Aryl bromide
-
Secondary amine (e.g., morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube equipped with a magnetic stir bar with the aryl bromide (1.0 mmol), Pd₂(dba)₃ (0.01-0.02 mmol, 1-2 mol% Pd), and tri(o-tolyl)phosphine (0.02-0.04 mmol, 2-4 mol%).
-
Add sodium tert-butoxide (1.4 mmol).
-
Seal the Schlenk tube with a septum, remove it from the glovebox, and connect it to a Schlenk line.
-
Evacuate and backfill the tube with argon (repeat this cycle three times).
-
Under a positive flow of argon, add anhydrous toluene (5 mL) via syringe, followed by the secondary amine (1.2 mmol).
-
Place the Schlenk tube in a preheated oil bath at 80-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion and Future Perspectives
The tolylphosphine family of ligands, particularly the ortho-substituted variants, have demonstrated significant utility in a range of palladium-catalyzed cross-coupling reactions. The steric bulk provided by the o-methyl group is a key feature that promotes the formation of highly active, low-coordinate palladium species, which can accelerate key steps in the catalytic cycle.
While more advanced and often more effective ligand systems have been developed, a thorough understanding of the structure-activity relationships of foundational ligands like the tolylphosphines remains crucial for rational catalyst design. For many standard transformations, particularly with more reactive aryl bromides, tolylphosphines can still offer a cost-effective and efficient solution. The choice between the ortho, meta, and para isomers will depend on the specific demands of the reaction, with the ortho isomer generally being favored for transformations that benefit from increased steric bulk to promote reductive elimination.
Future ligand design will likely continue to build upon the principles learned from ligands like the tolylphosphines, focusing on the fine-tuning of steric and electronic parameters to achieve even greater catalytic activity and selectivity for increasingly challenging transformations.
References
- 1. researchgate.net [researchgate.net]
- 2. research.rug.nl [research.rug.nl]
- 3. Estimating Effective Steric and Electronic Impacts of a Ferrocenyl Group in Organophosphines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Bis-phosphine Mono-oxide (BPMO) Ligand Performance in Catalysis
For researchers, scientists, and drug development professionals engaged in the fine-tuning of catalytic cross-coupling reactions, the choice of ligand is a critical determinant of success. This guide provides an in-depth technical comparison of bis-phosphine mono-oxide (BPMO) ligands against their traditional bis-phosphine counterparts and other common phosphine-based ligands. By synthesizing data from key research publications, this document aims to elucidate the unique performance characteristics of BPMO ligands and provide a practical framework for their application.
Introduction to Bis-phosphine Mono-oxide (BPMO) Ligands: A Class Apart
Bis-phosphine mono-oxide ligands are an emerging and promising class of ligands for transition metal catalysis, particularly in palladium-catalyzed reactions.[1] Structurally, they feature a unique combination of a strongly donating phosphine group and a more weakly coordinating phosphine oxide moiety. This "P, P=O" arrangement imparts a hemi-labile character to the ligand, allowing it to dynamically coordinate to the metal center in either a bidentate or monodentate fashion.[2][3] This flexibility can provide an open coordination site on the metal as needed during the catalytic cycle, leading to different reactivity and, in some cases, superior performance compared to their parent bis-phosphine ligands.[3][4]
The synthesis of BPMO ligands has traditionally been a multi-step process, which has somewhat limited their widespread adoption.[1] However, recent advancements have led to more efficient, one-step synthesis protocols, making these valuable ligands more accessible for screening in asymmetric catalysis.[1] Furthermore, the development of well-defined, air-stable BPMO-ligated palladium(II) pre-catalysts has significantly improved the reliability and activation of these catalytic systems, addressing inconsistencies that can arise from the in situ oxidation of bis-phosphine ligands.[2][5]
The BPMO Advantage: Unpacking the Performance Differences
The distinct electronic and steric properties of BPMO ligands can lead to significant differences in catalytic outcomes, including reaction rates, yields, and, most notably, enantioselectivity in asymmetric reactions. The hemi-labile nature of the P=O group is believed to be a key factor in these performance enhancements.[4]
Enhanced or Reversed Enantioselectivity
One of the most striking features of BPMO ligands is their ability to induce high levels of enantioselectivity, sometimes even affording the opposite enantiomer compared to the parent bis-phosphine ligand.[3] This phenomenon underscores that BPMOs are not mere byproducts of bis-phosphine oxidation but are unique ligands that can access different stereochemical pathways.
A study on an asymmetric intramolecular C-N coupling reaction provides a clear illustration of this. The performance of several chiral bis-phosphine ligands was directly compared to their corresponding mono-oxides.
Table 1: Comparison of Bis-phosphine and BPMO Ligands in Asymmetric C-N Coupling [3]
| Ligand | Conversion (%) | Enantiomeric Excess (ee, %) |
| (R,R)-QuinoxP | ~80 | ~95 |
| (R,R)-QuinoxP(O) | ~80 | ~95 |
| (R,R)-Et-DuPhos | ~20 | ~80 |
| (R,R)-Et-DuPhos(O) | >95 | ~90 |
| (S)-BINAP | ~10 | ~20 (R) |
| (S)-BINAP(O) | ~60 | ~85 (S) |
As the data in Table 1 shows, for (R,R)-Et-DuPhos, the mono-oxide version gives a dramatically higher conversion and a significant improvement in enantioselectivity.[3] Even more remarkably, for the (S)-BINAP system, not only does the BPMO ligand provide a much higher conversion and enantioselectivity, but it also completely reverses the sense of asymmetric induction, yielding the (S)-product instead of the (R)-product.[3] This highlights the profound impact that the P=O group can have on the transition state geometry of the enantioselectivity-determining step.
Mechanistic Insights: The Role of Hemilability
The superior performance of BPMO ligands in certain reactions can be attributed to their unique structural and electronic properties. The P=O bond introduces a weaker, more labile coordination site compared to the phosphine. This "hemilability" allows for the temporary dissociation of the phosphine oxide from the metal center, creating a vacant coordination site necessary for substrate binding or subsequent steps in the catalytic cycle.[4]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. Investigating the mechanism and origins of selectivity in palladium-catalysed carbene insertion cross-coupling reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis and Validation of P-Chiral Phosphine Oxides by Chiral HPLC
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Stereochemical Importance of P-Chiral Phosphine Oxides
P-chiral phosphine oxides, organophosphorus compounds with a stereogenic phosphorus center, are of paramount importance in modern chemistry. Their derivatives, particularly P-chiral phosphines, are indispensable as ligands in transition-metal-catalyzed asymmetric reactions, a cornerstone of pharmaceutical and fine chemical synthesis.[1] The precise three-dimensional arrangement of substituents around the phosphorus atom dictates the stereochemical outcome of these catalytic processes. Consequently, the synthesis of enantiomerically pure P-chiral phosphine oxides is a critical challenge, demanding robust and reliable analytical methods to verify their optical purity.[2][3]
This guide provides an in-depth comparison of common synthetic strategies for P-chiral phosphine oxides and details the gold-standard method for their validation: High-Performance Liquid Chromatography (HPLC) on chiral stationary phases. We will explore the causality behind experimental choices, present detailed protocols, and offer insights gleaned from years of practical application.
PART 1: A Comparative Overview of Synthetic Strategies for P-Chiral Phosphine Oxides
The synthesis of P-chiral phosphine oxides can be broadly categorized into two main approaches: asymmetric synthesis and classical resolution. Each has its advantages and is chosen based on the desired scale, available starting materials, and required enantiopurity.
Strategy 1: Asymmetric Synthesis via Chiral Auxiliaries
This elegant approach involves the use of a chiral auxiliary to direct the stereochemical outcome of a reaction, followed by its removal to yield the desired enantiomerically enriched phosphine oxide. A common and effective auxiliary is (-)-menthol.[2]
Mechanism Rationale: The reaction of a dichlorophosphine with a Grignard reagent in the presence of (-)-menthol generates a diastereomeric mixture of menthyl phosphinates. The bulky menthyl group creates a chiral environment around the phosphorus atom, leading to a preferential formation of one diastereomer over the other. These diastereomers, having different physical properties, can be separated by conventional methods like crystallization or silica gel chromatography. Subsequent nucleophilic substitution with another Grignard reagent, followed by removal of the menthyl group, proceeds with inversion of configuration at the phosphorus center to yield the P-chiral phosphine oxide.[4]
Strategy 2: Kinetic Resolution of Racemic Secondary Phosphine Oxides (SPOs)
Kinetic resolution is a powerful technique that relies on the differential reaction rate of enantiomers with a chiral catalyst or reagent. This results in one enantiomer being consumed faster, leaving the other enantiomer in excess.[5]
Mechanism Rationale: A racemic mixture of a secondary phosphine oxide (a phosphine oxide with a P-H bond) is subjected to a reaction, such as a rhodium-catalyzed C-P coupling, in the presence of a chiral ligand.[5] The chiral catalyst forms diastereomeric transition states with the two enantiomers of the SPO. The difference in the energy of these transition states leads to a significant difference in reaction rates. The unreacted SPO is thus enriched in the slower-reacting enantiomer. This method is particularly valuable for accessing enantiopriched SPOs which are versatile building blocks for other P-chiral compounds.[2]
dot graphdot { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Figure 1: Conceptual Workflow from Synthesis to Validation", labelloc=b, labeljust=c]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
} } Caption: Overall workflow from synthesis to final validated product.
PART 2: Chiral HPLC - The Unquestionable Standard for Enantiomeric Validation
While synthetic methods aim for high enantioselectivity, the true measure of success lies in the accurate determination of the enantiomeric excess (ee).[6] Chiral HPLC is the definitive technique for this purpose, offering high resolution, accuracy, and reproducibility.[7]
The principle of chiral HPLC lies in the use of a Chiral Stationary Phase (CSP). The CSP creates a chiral environment within the column, leading to transient diastereomeric complexes with the enantiomers of the analyte.[8] The difference in stability of these complexes results in different retention times, allowing for their separation and quantification.[9]
Key Parameters in Chiral HPLC Method Development
Successful enantioseparation is not a matter of chance; it is the result of a systematic optimization of several key parameters:
-
Chiral Stationary Phase (CSP) Selection: This is the most critical decision. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are exceptionally versatile and effective for a wide range of P-chiral compounds.[10] Their helical polymer structures provide chiral grooves and multiple interaction sites (e.g., hydrogen bonding, π-π interactions) that are crucial for chiral recognition.[9]
-
Mobile Phase Composition: For polysaccharide-based CSPs, normal-phase elution is most common.[11] A typical mobile phase consists of a non-polar solvent like hexane and a polar modifier, usually an alcohol such as isopropanol or ethanol. The type and concentration of the alcohol modifier are critical for adjusting retention and selectivity.
-
Detector: A UV-Vis detector is standard for most applications, as phosphine oxides typically contain aromatic groups that absorb UV light. The wavelength should be set to the absorption maximum of the analyte for optimal sensitivity.
dot graphdot { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Figure 2: Logic of Chiral HPLC Method Development", labelloc=b, labeljust=c]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
} } Caption: A systematic approach to chiral HPLC method development.
PART 3: Head-to-Head Comparison: Validating Synthesis of (R)-Methyl(phenyl)(p-tolyl)phosphine oxide
To illustrate the power of chiral HPLC in validating synthetic outcomes, let's consider a hypothetical case comparing two synthetic batches of (R)-Methyl(phenyl)(p-tolyl)phosphine oxide.
-
Batch A: Synthesized via a chiral auxiliary method, expected to yield high enantiomeric excess.
-
Batch B: The product of a preliminary kinetic resolution experiment, expected to have a lower enantiomeric excess.
The samples are analyzed using a cellulose-based chiral column under normal phase conditions.
Table 1: Chiral HPLC Data for Two Synthetic Batches
| Parameter | Batch A | Batch B |
| Retention Time (S)-enantiomer (min) | 12.5 | 12.6 |
| Retention Time (R)-enantiomer (min) | 15.2 | 15.3 |
| Peak Area (S)-enantiomer | 15,000 | 350,000 |
| Peak Area (R)-enantiomer | 985,000 | 650,000 |
| Resolution (Rs) | 2.1 | 2.0 |
| Calculated Enantiomeric Excess (% ee) | 97.0% | 30.0% |
Data is illustrative and synthesized for comparison.
The enantiomeric excess (% ee) is calculated using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100[8]
Analysis: The chiral HPLC data clearly and quantitatively distinguishes the two batches. Batch A, from the chiral auxiliary synthesis, is confirmed to be of high optical purity (97.0% ee), suitable for use in asymmetric catalysis. Batch B shows only modest enantiomeric enrichment (30.0% ee), indicating that the kinetic resolution conditions require further optimization. The high resolution factor (Rs > 1.5) in both runs validates the analytical method itself, ensuring that the quantification is accurate and reliable.[7]
PART 4: Detailed Experimental Protocols
Trustworthy science is built on reproducible protocols. The following are detailed, step-by-step methodologies for the synthesis and analysis described above.
Protocol 1: Synthesis of (R)-Methyl(phenyl)(p-tolyl)phosphine oxide via Chiral Auxiliary
-
Preparation of Menthyl Phenylphosphinate Diastereomers: To a solution of (-)-menthol (1.0 eq) and triethylamine (1.1 eq) in dry diethyl ether at 0°C, add phenylphosphonic dichloride (1.0 eq) dropwise. Stir the reaction mixture at room temperature for 12 hours.
-
Work-up and Separation: Filter the reaction mixture and concentrate the filtrate under reduced pressure. The resulting diastereomeric mixture of menthyl phenylphosphinates is then carefully separated by flash column chromatography on silica gel.
-
Grignard Reaction: To a solution of the desired pure diastereomer (1.0 eq) in dry THF at -78°C, add methylmagnesium bromide (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Final Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
-
Purification: Purify the crude phosphine oxide by flash column chromatography to obtain the final product.
Protocol 2: Chiral HPLC Validation
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based column, for example, a Phenomenex Lux 5 µm Cellulose-1 (250 x 4.6 mm).[10]
-
Mobile Phase: Prepare a mobile phase of 90:10 (v/v) n-Hexane/Isopropanol. Filter and degas the mobile phase before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 25°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Racemic Standard: Prepare a solution of the racemic phosphine oxide at approximately 1 mg/mL in the mobile phase.
-
Synthetic Sample: Prepare a solution of the synthesized phosphine oxide (e.g., Batch A or B) at approximately 1 mg/mL in the mobile phase.
-
-
Analysis Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of both enantiomers and to confirm system suitability (Resolution > 1.5).
-
Inject the synthetic sample.
-
Integrate the peak areas for both enantiomers and calculate the enantiomeric excess (% ee).
-
Conclusion
The synthesis of P-chiral phosphine oxides is a sophisticated endeavor that is intrinsically linked to the power of analytical chemistry. A successful synthetic outcome can only be claimed after rigorous validation, and chiral HPLC stands as the undisputed method of choice for this task. By carefully selecting the appropriate chiral stationary phase and optimizing chromatographic conditions, researchers can obtain unambiguous, quantitative data on the enantiomeric purity of their compounds. This guide has provided a framework for understanding the interplay between synthesis and analysis, offering both the theoretical "why" and the practical "how-to" for professionals in the field. Adherence to these principles of robust synthesis and self-validating analytics is essential for advancing research and development in asymmetric catalysis and drug discovery.
References
- 1. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Enantioseparation of P-Stereogenic Secondary Phosphine Oxides and Their Stereospecific Transformation to Various Tertiary Phosphine Oxides and a Thiophosphinate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A facile and practical preparation of P-chiral phosphine oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. hplc.eu [hplc.eu]
- 12. infoscience.epfl.ch [infoscience.epfl.ch]
A Senior Application Scientist's Guide to the X-ray Crystallographic Analysis of Phosphine Oxide Coordination Complexes
For researchers and professionals in materials science and drug development, the precise characterization of molecular structures is paramount. Phosphine oxides (R₃P=O) are a ubiquitous class of ligands in coordination chemistry, prized for their stability and strong coordination to a wide array of metal centers.[1][2] Their ability to form stable complexes is critical in fields ranging from catalysis to the development of photoluminescent materials.[3][4] This guide provides an in-depth, objective comparison of the X-ray crystallographic analysis of various phosphine oxide coordination complexes, supported by experimental data and protocols. We will delve into the causality behind experimental choices, ensuring a trustworthy and authoritative overview for practitioners in the field.
The Foundational Role of Phosphine Oxides in Coordination Chemistry
Phosphine oxides are valued for their hard Lewis base character, primarily coordinating to metal ions through the oxygen atom.[1] The nature of the P=O bond, which has significant ionic character (R₃P⁺-O⁻), makes it an excellent donor for electropositive metal centers, including transition metals and lanthanides.[1][3] This interaction is predominantly electrostatic.[3] While techniques like ³¹P NMR and IR spectroscopy offer valuable insights into the solution-state behavior and the electronic environment of the P=O bond, only single-crystal X-ray diffraction (XRD) provides the unambiguous, atomic-resolution data needed to define the three-dimensional architecture of these complexes.[5][6]
The Experimental Workflow: From Solution to Structure
The journey from a synthesized phosphine oxide complex to a fully refined crystal structure is a multi-step process that demands precision and an understanding of the underlying chemical principles. Each step is critical for a successful outcome.
The Art of Crystal Growth
Obtaining diffraction-quality single crystals is often the most challenging step. The high polarity of many phosphine oxides, like the common byproduct triphenylphosphine oxide (TPPO), can complicate crystallization.[7] Success hinges on the careful selection of solvents and techniques to slowly approach supersaturation.
Key Experimental Protocols:
-
Slow Evaporation: The most straightforward method. A solution of the complex in a suitable solvent or solvent mixture is left undisturbed, allowing the solvent to evaporate slowly over days or weeks. The choice of solvent is crucial; it must be one in which the complex is soluble but not excessively so.
-
Vapor Diffusion: This technique is ideal for sensitive compounds. A concentrated solution of the complex is placed in a small, open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the complex is insoluble. The anti-solvent vapor slowly diffuses into the complex's solution, reducing its solubility and inducing crystallization.
-
Solvent Layering: A solution of the complex is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the anti-solvent slowly diffuses into the solution.
The causality behind these choices relates to controlling the kinetics of nucleation and growth. Rapid precipitation leads to amorphous solids or microcrystalline powders, which are unsuitable for single-crystal XRD.[8] The goal is to allow a small number of crystal nuclei to form and then grow slowly and orderly.
References
- 1. Transition metal complexes of phosphine oxides - Wikipedia [en.wikipedia.org]
- 2. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
- 3. eprints.staffs.ac.uk [eprints.staffs.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. X-ray Diffraction (XRD) - Overview | Malvern Panalytical [malvernpanalytical.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to Assessing Enantioselectivity of Chiral Phosphine Oxide Organocatalysts
In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of a chiral molecule is often exclusive to one enantiomer, while its mirror image may be inactive or, in some cases, induce harmful side effects[1]. Asymmetric organocatalysis has emerged as a powerful strategy for producing these single-enantiomer compounds, offering mild, metal-free reaction conditions. Among the diverse array of organocatalysts, chiral phosphine oxides have garnered significant attention for their unique reactivity, stability, and stereochemical control.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively assess the enantioselectivity of chiral phosphine oxide organocatalysts. We will move beyond simple procedural lists to explore the underlying principles, compare catalyst performance with supporting data, and provide detailed, validated protocols for accurate enantiomeric excess (ee) determination.
The Rise of Chiral Phosphine Oxides in Organocatalysis
Chiral phosphine ligands have long been mainstays in transition-metal-catalyzed reactions[1][2][3]. Their oxidized counterparts, chiral phosphine oxides, were initially considered byproducts but have since been recognized as potent organocatalysts in their own right. The core of their catalytic ability lies in the highly polar P=O bond, which can act as a strong hydrogen-bond acceptor or a Lewis base. This interaction with a substrate activates it towards a nucleophilic attack, all within a meticulously designed chiral environment that dictates the stereochemical outcome of the reaction.
Unlike many air-sensitive phosphine ligands, phosphine oxides are generally stable, easy to handle, and can be readily modified to fine-tune their steric and electronic properties[4][5]. This has led to the development of a diverse family of catalysts capable of promoting a wide range of asymmetric transformations.
The primary mechanism involves the phosphine oxide acting as a Lewis base. It activates an electrophile (e.g., an allene or alkyne) through nucleophilic addition, generating a zwitterionic intermediate[6]. This intermediate is held within the catalyst's chiral scaffold, creating a biased steric environment. A subsequent reaction with a nucleophile is therefore directed to one specific face of the molecule, leading to the preferential formation of one enantiomer.
Caption: Generalized catalytic cycle for a chiral phosphine oxide.
Comparative Performance of Chiral Phosphine Oxide Catalysts
The efficacy of a chiral phosphine oxide catalyst is highly dependent on its structure. P-stereogenic phosphine oxides, where the phosphorus atom itself is the chiral center, often provide a rigid and well-defined chiral pocket close to the reactive site, leading to high levels of enantioselectivity[3][7]. Below is a comparison of representative catalyst classes and their performance in benchmark reactions.
| Catalyst Type | Example Reaction | Substrate Scope | Typical Yield (%) | Typical ee (%) | Reference |
| P-Stereogenic Bisphosphine Oxides | Desymmetric Allylation | Pro-chiral bisphenol phosphine oxides | Broad | 85-99 | [7] |
| Bifunctional Iminophosphorane (BIMP) | Desymmetrization | Pro-chiral diols | Good | 90-98 | [7][8] |
| Amino Acid-Derived Phosphines | [3+2] Annulation | Allenoates & Alkenes | 70-90 | 87-96 | [9] |
| Ferrocenyl Phosphine Oxides | Asymmetric Allylic Alkylation | Morita–Baylis–Hillman carbonates | 80-95 | 90-99 | [7][10] |
This table is a synthesis of data from multiple sources to illustrate general performance trends.
The choice of catalyst is dictated by the specific transformation. For instance, the desymmetrization of meso-compounds often benefits from the C2-symmetric scaffolds of bisphosphine oxides, while reactions requiring hydrogen-bond-donating capabilities in addition to Lewis basicity may be better served by bifunctional catalysts[7].
Experimental Workflow for Assessing Enantioselectivity
A rigorous and systematic workflow is essential for obtaining reliable and reproducible enantioselectivity data. The process involves three key stages: the catalytic reaction, sample workup, and chiral analysis.
Caption: Step-by-step workflow for assessing catalyst enantioselectivity.
This protocol provides a self-validating system for assessing a catalyst's performance. The initial analysis of a racemic standard is a critical control step that validates the analytical method's ability to separate the enantiomers, ensuring that the subsequent analysis of the catalyzed product is accurate.
Part A: Catalytic Reaction (Illustrative Example: Asymmetric Michael Addition)
Causality: The choice of an inert atmosphere (Nitrogen or Argon) is critical as some reagents may be air-sensitive. The reaction temperature is often optimized to balance reaction rate and enantioselectivity; lower temperatures typically favor higher ee but may require longer reaction times.
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add the chiral phosphine oxide catalyst (e.g., 0.02 mmol, 10 mol%).
-
Reagents: Add the Michael acceptor (0.2 mmol, 1.0 equiv) dissolved in a suitable anhydrous solvent (e.g., 2 mL of Toluene or CH₂Cl₂).
-
Initiation: Cool the mixture to the desired temperature (e.g., 0 °C). Add the Michael donor (0.24 mmol, 1.2 equiv) dropwise.
-
Monitoring: Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).
-
Purification: Extract the aqueous layer with an organic solvent (e.g., 3 x 10 mL of Ethyl Acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired product.
Part B: Determination of Enantiomeric Excess by Chiral HPLC
Causality: High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold standard for determining enantiomeric excess[11][12]. The CSP creates a chiral environment where the two enantiomers have different affinities, leading to different retention times and thus separation[13]. Supercritical Fluid Chromatography (SFC) is a powerful alternative that often provides faster separations and uses more environmentally benign mobile phases[14].
-
Instrumentation: An HPLC or SFC system equipped with a UV/Vis or Diode Array Detector (DAD) is required.
-
Column Selection: Choose a suitable chiral column. Polysaccharide-based columns (e.g., Chiralpak® AD-H, Chiralcel® OD-H) are excellent starting points as they resolve a wide variety of chiral compounds[13].
-
Method Development & Validation (Critical Step):
-
Racemic Standard: First, synthesize or purchase a racemic sample of the product. This is essential for confirming the elution order and ensuring the two enantiomer peaks are fully resolved (Resolution > 1.5).
-
Mobile Phase Optimization: Prepare a solution of the racemic standard (~1 mg/mL) in the mobile phase. A common mobile phase for normal-phase chiral HPLC is a mixture of n-Hexane and Isopropanol (IPA)[13]. Start with a 90:10 Hexane:IPA mixture and adjust the ratio to achieve optimal separation.
-
Flow Rate & Detection: Set a flow rate (e.g., 1.0 mL/min) and a UV detection wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
-
Sample Analysis:
-
Prepare a solution of the purified product from the catalytic reaction (~1 mg/mL) in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter.
-
Inject the sample onto the HPLC system using the validated method.
-
-
Calculation of Enantiomeric Excess (% ee):
-
Record the chromatogram and integrate the peak areas for the two enantiomers (Area₁ and Area₂).
-
Calculate the % ee using the formula: % ee = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] x 100
-
This rigorous approach ensures that the measured enantioselectivity is a true reflection of the catalyst's performance and not an artifact of an inadequate analytical method.
Conclusion and Future Outlook
Chiral phosphine oxides represent a robust and versatile class of organocatalysts with significant applications in asymmetric synthesis. Their stability, tunability, and high performance make them invaluable tools for accessing enantiopure molecules crucial for the pharmaceutical and agrochemical industries[15][16]. The accurate assessment of their enantioselectivity, grounded in sound experimental design and validated analytical protocols, is fundamental to their successful application and further development. As research continues, the design of novel phosphine oxide scaffolds with enhanced activity and broader substrate scope will undoubtedly push the boundaries of organocatalysis, enabling the efficient synthesis of increasingly complex chiral molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and applications of high-performance P-chiral phosphine ligands [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. par.nsf.gov [par.nsf.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organocatalytic asymmetric synthesis of P-stereogenic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iminophosphorane - Wikipedia [en.wikipedia.org]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uma.es [uma.es]
- 12. Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. agilent.com [agilent.com]
- 15. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]
- 16. docentes.fct.unl.pt [docentes.fct.unl.pt]
A Researcher's Guide to Quantitative ¹H NMR (qNMR) for the Assay of Bis(p-tolyl)phosphine Oxide
In the landscape of pharmaceutical development and quality control, the demand for analytical methods that are not only accurate and precise but also efficient and robust is ever-present. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary analytical method, offering distinct advantages over traditional chromatographic techniques.[1][2] This guide provides an in-depth exploration of the application of ¹H qNMR for the assay of bis(p-tolyl)phosphine oxide, a compound of interest in various chemical syntheses. We will delve into the causality behind experimental choices, present a self-validating protocol, and compare its performance with High-Performance Liquid Chromatography (HPLC).
The Power of qNMR: A Primary Ratio Method
At its core, qNMR is a primary ratio method of measurement.[3] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[4] This fundamental principle allows for the quantification of an analyte by comparing the integral of one of its signals to the integral of a signal from a certified reference material (internal standard) of known purity, co-dissolved in the same solution.[5][6] Unlike chromatographic methods, qNMR does not require a reference standard of the analyte itself, which can be a significant advantage when dealing with novel or expensive compounds.[1][7]
The assay of this compound by ¹H qNMR leverages these principles to provide a direct and accurate measure of its purity. This guide will walk you through the necessary steps, from sample preparation to data analysis, ensuring the integrity and trustworthiness of your results.
Experimental Protocol: A Self-Validating System for this compound Assay
The following protocol is designed to be a self-validating system, incorporating checks and considerations to ensure the accuracy and reliability of the qNMR assay for this compound.
Step 1: Selection of a Suitable Internal Standard
The choice of an internal standard is critical for a successful qNMR experiment.[8] An ideal internal standard should:
-
Have high purity (certified reference material is preferred).[9]
-
Be chemically stable and not react with the analyte or the solvent.
-
Possess signals in a region of the ¹H NMR spectrum that does not overlap with the analyte's signals.[8]
-
Be readily soluble in the chosen deuterated solvent.[8]
-
Preferably have a simple spectrum with one or more sharp singlets.
For the assay of this compound in a common solvent like deuterated chloroform (CDCl₃), 1,4-bis(trimethylsilyl)benzene-d₄ (1,4-BTMSB-d₄) is an excellent choice. Its single sharp resonance from the trimethylsilyl protons appears far upfield (around 0.2 ppm), well-separated from the aromatic and methyl proton signals of this compound.[9]
Step 2: Sample Preparation - The Foundation of Accuracy
Accurate weighing is paramount in qNMR as it is often the largest source of error.[4]
-
Weighing: Using a calibrated microbalance, accurately weigh approximately 10-20 mg of this compound into a clean, dry vial. Record the weight to the nearest 0.01 mg.
-
Internal Standard Addition: Accurately weigh approximately 5-10 mg of the chosen internal standard (e.g., 1,4-BTMSB-d₄) into the same vial. Record the weight to the nearest 0.01 mg. The molar ratio of the internal standard to the analyte should ideally be close to 1:1.
-
Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial. Ensure complete dissolution of both the analyte and the internal standard by gentle vortexing or sonication.
-
Transfer: Transfer the solution to a high-quality 5 mm NMR tube.
Step 3: NMR Data Acquisition - Optimizing for Quantitation
Quantitative NMR experiments require specific acquisition parameters to ensure that the signal intensities are directly proportional to the number of protons.[10]
| Parameter | Recommended Value | Rationale |
| Pulse Angle | 30-90° (calibrated 90° pulse is optimal) | A calibrated pulse angle ensures uniform excitation across the spectrum. |
| Relaxation Delay (d1) | ≥ 5 x T₁ of the slowest relaxing proton | This is crucial to allow for full relaxation of all protons between scans, preventing signal saturation and ensuring accurate integration. The T₁ of the quaternary aromatic carbons' attached protons in both the analyte and standard should be considered. A conservative value of 30-60 seconds is often used. |
| Number of Scans (ns) | 16 or higher | A sufficient number of scans is required to achieve an adequate signal-to-noise ratio (S/N > 250:1 is recommended for the signals of interest). |
| Acquisition Time (aq) | ≥ 3 seconds | A longer acquisition time provides better resolution and a more stable baseline. |
| Spectral Width (sw) | Sufficient to cover all signals of interest | Typically, a spectral width of 16 ppm is adequate for ¹H NMR. |
Step 4: Data Processing and Analysis
Proper data processing is as critical as data acquisition for accurate quantification.
-
Fourier Transform and Phasing: Apply an exponential multiplication with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly distorting the lineshape. Manually phase the spectrum to ensure all peaks are in pure absorption mode.
-
Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the entire spectrum.
-
Integration: Carefully integrate the selected signals for both the analyte and the internal standard. For this compound, the signals for the methyl protons (a singlet around 2.4 ppm) and the aromatic protons can be used. For the internal standard (1,4-BTMSB-d₄), integrate the singlet from the trimethylsilyl protons.
-
Purity Calculation: The purity of the this compound can be calculated using the following equation[10]:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Workflow for qNMR Assay of this compound
Caption: Workflow for the quantitative ¹H NMR assay of this compound.
Performance Comparison: qNMR vs. HPLC-UV
To provide a clear comparison, the following table summarizes the typical performance characteristics of qNMR and a standard reversed-phase HPLC-UV method for the assay of an organic compound like this compound. The data presented is a synthesis of typical values reported in the literature for similar analyses.[11][12][13]
| Parameter | ¹H qNMR | HPLC-UV |
| Principle | Absolute quantification based on the direct proportionality of signal intensity to the number of nuclei.[14] | Relative quantification based on the comparison of the peak area of the analyte to that of a reference standard of the same compound. |
| Reference Standard | Requires a certified internal standard of a different compound.[1] | Requires a well-characterized reference standard of the analyte. |
| Accuracy | High, typically with a relative bias of < 1%.[15] | High, but dependent on the purity of the analyte reference standard. |
| Precision (RSD) | Excellent, typically < 1%.[7] | Excellent, typically < 1%. |
| Linearity (R²) | Excellent, typically > 0.999.[11] | Excellent, typically > 0.999.[11] |
| Limit of Detection (LOD) | Higher than HPLC, typically in the mg/mL range.[11] | Lower than qNMR, typically in the µg/mL range.[11] |
| Limit of Quantitation (LOQ) | Higher than HPLC, typically in the mg/mL range.[11] | Lower than qNMR, typically in the µg/mL range.[11] |
| Analysis Time | Rapid, with data acquisition typically taking a few minutes per sample.[1] | Longer, with typical run times of 15-30 minutes per sample.[16] |
| Method Development | Generally simpler, primarily involving the selection of a suitable internal standard and solvent.[1] | More complex, involving column selection, mobile phase optimization, and gradient development. |
| Solvent Consumption | Low, typically < 1 mL of deuterated solvent per sample.[11] | High, with significant consumption of mobile phase solvents. |
| Universality | The ¹H nucleus is nearly ubiquitous in organic molecules, making the detector response universal.[1] | Detector response is compound-dependent, and not all compounds have a UV chromophore.[1] |
Causality in Experimental Choices: Why This Protocol Works
The robustness of this qNMR protocol lies in the careful consideration of factors that can influence the accuracy of the measurement.
-
Choice of Internal Standard: The selection of 1,4-BTMSB-d₄ is deliberate. Its deuterated aromatic ring minimizes potential interference from residual undeuterated solvent signals, and its high symmetry leads to a single, sharp resonance, simplifying integration.
-
Relaxation Delay: The long relaxation delay (d1) is the most critical parameter for ensuring accurate quantification.[17] Phosphine oxides can have long T₁ relaxation times, and failing to allow for complete relaxation will result in underestimated signal integrals and inaccurate purity values.
-
Signal Selection for Integration: For this compound, the methyl proton signal is often a good choice for integration as it is a singlet and is typically in a less crowded region of the spectrum compared to the aromatic protons.[18][19] However, it is crucial to examine the entire spectrum for any potential overlapping impurity signals.
-
Validation: This method can be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, and precision.[20][21][22]
Conclusion: A Powerful and Reliable Alternative
Quantitative ¹H NMR spectroscopy offers a powerful, reliable, and efficient alternative to traditional chromatographic methods for the assay of this compound.[1] Its nature as a primary method, coupled with its universality and speed, makes it an invaluable tool for researchers, scientists, and drug development professionals. By following a well-designed, self-validating protocol and understanding the causality behind the experimental choices, high-quality, trustworthy data can be readily obtained. While HPLC remains a valuable technique, particularly for trace analysis, qNMR provides a compelling and often superior solution for purity determination and assay.
References
- 1. almacgroup.com [almacgroup.com]
- 2. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 3. usp.org [usp.org]
- 4. rssl.com [rssl.com]
- 5. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ukisotope.com [ukisotope.com]
- 7. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. acgpubs.org [acgpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of Quantification Using UV-Vis, NMR, and HPLC Methods of Retinol-Like Bakuchiol Present in Cosmetic Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 15. ijpsonline.com [ijpsonline.com]
- 16. pure.sruc.ac.uk [pure.sruc.ac.uk]
- 17. pubs.acs.org [pubs.acs.org]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. This compound(2409-61-2) 1H NMR [m.chemicalbook.com]
- 20. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 21. fda.gov [fda.gov]
- 22. starodub.nl [starodub.nl]
A Mechanistic and Performance-Based Comparison of Palladium-Phosphine Oxide Pre-catalysts in Modern Cross-Coupling
Abstract
The efficient formation of carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling is a cornerstone of modern chemical synthesis, particularly within the pharmaceutical and agrochemical industries. The evolution of catalyst systems from simple palladium salts to well-defined, air-stable pre-catalysts has been driven by the need for reproducibility, lower catalyst loadings, and broader substrate scope. This guide presents a mechanistic investigation into a pivotal class of these systems: palladium-phosphine oxide pre-catalysts. We will move beyond the traditional view of phosphine oxides as mere byproducts of catalyst activation and explore their critical, beneficial roles as stabilizing and performance-enhancing ligands. By synthesizing data from seminal studies, this guide provides a comparative analysis of different pre-catalyst strategies, detailed experimental protocols for performance evaluation, and the causal reasoning behind methodological choices to empower researchers in catalyst selection and reaction optimization.
Introduction: The Rise of Pre-catalysts and the Serendipitous Role of Phosphine Oxides
The journey to highly efficient cross-coupling reactions has been marked by a continuous effort to control the generation of the active, low-valent L-Pd(0) species. While early systems relied on the in-situ combination of a Pd(0) or Pd(II) salt with a phosphine ligand, this approach often suffered from irreproducibility and sensitivity to air and moisture.[1][2] The development of well-defined Pd(II) pre-catalysts, which are typically air-stable and possess a precise 1:1 ligand-to-metal ratio, marked a significant advancement.[3][4] These pre-catalysts are designed for clean, stoichiometric activation to the catalytically active Pd(0) species under reaction conditions.[2][5]
An intriguing and often overlooked aspect of this activation process, particularly when starting from Pd(II) salts and phosphine ligands, is the concomitant oxidation of the phosphine to a phosphine oxide.[6][7] Initially considered an undesirable side reaction that alters the ligand-to-metal ratio, compelling evidence now demonstrates that phosphine oxides are not inert spectators.[7][8] In fact, their presence can dramatically enhance reaction rates and catalyst stability.[9] This guide delves into the mechanism behind this phenomenon and compares pre-catalyst systems that harness the unique properties of phosphine oxides.
Mechanistic Cornerstone: The Activation of Pd(II) Pre-catalysts
The generation of the active L-Pd(0) catalyst from a Pd(II) pre-catalyst is the crucial first step of the catalytic cycle. When using a simple Pd(II) salt with a bisphosphine ligand, a common activation pathway involves an internal redox reaction where one phosphine moiety is oxidized to a phosphine oxide, facilitating the reduction of Pd(II) to Pd(0).[6] This process is often promoted by a base and can be influenced by the solvent and temperature.[7]
This in-situ formation of a bisphosphine mono-oxide (BPMO) complex can be highly beneficial. The resulting BPMO ligand is "hemilabile," meaning the phosphine end remains strongly coordinated to the palladium center while the phosphine oxide end binds more weakly. This hemilability is key, as the phosphine oxide can dissociate to open a coordination site on the metal, facilitating crucial steps like substrate binding within the catalytic cycle.[6]
Caption: Fig. 1: General Activation of a Pd(II)-bisphosphine pre-catalyst.
The Phosphine Oxide Ligand: From Spectator to Key Player
The benefits of phosphine oxides extend beyond their role in pre-catalyst activation. Studies have shown that even simple phosphine oxides, like triphenylphosphine oxide (Ph₃P=O), can act as highly effective stabilizing ligands for the catalytic system.[9] In "ligandless" reactions or reactions where the primary phosphine ligand degrades, the catalytically active Pd(0) can agglomerate into inactive palladium black, effectively killing the reaction.[9] The presence of a phosphine oxide serves to weakly coordinate to the palladium center, preventing this precipitation and maintaining a constant, active catalyst concentration throughout the reaction.[9]
This stabilizing effect leads to more reproducible yields and faster reaction rates, as demonstrated in the cross-coupling of potassium aryldimethylsilanolates. A reaction that stalled after 30 minutes without an additive went to completion in less than 15 minutes with the addition of a bis(phosphine oxide) ligand.[9] This clearly establishes that phosphine oxides can be productively incorporated into catalytic processes.
Comparative Performance Analysis
The choice of pre-catalyst strategy directly impacts reaction efficiency, reproducibility, and cost. Here, we compare the common approaches.
In-Situ Generation vs. Well-Defined Pre-catalysts
-
In-Situ Generation: This method involves combining a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a ligand in the reaction vessel.[4][10]
-
Pros: High flexibility in varying the ligand-to-metal ratio.
-
Cons: Can be less reproducible. The exact nature of the active species can be ambiguous, and performance can be highly sensitive to the quality of the palladium source and the ligand-to-metal ratio. For instance, increasing the XPhos ligand to Pd(OAc)₂ ratio from 0.8 to 1.2 nearly doubled the yield in a model Suzuki reaction, highlighting this sensitivity.[10] Furthermore, using pre-formed, isolated Pd(I) dimer pre-catalysts has shown superior activity compared to catalysts generated in-situ.[11]
-
-
Well-Defined Pre-catalysts: These are stable, isolated, and fully characterized complexes with a 1:1 palladium-to-ligand ratio (e.g., palladacycles, (allyl)PdCl complexes).[4][5]
-
Pros: Offer superior reproducibility, are often more active, and require no pre-activation step. They ensure the formation of a specific, desired L-Pd(0) species.[3]
-
Cons: Less flexibility in ligand choice without synthesizing a new complex. They can be more expensive than simple palladium salts.[8]
-
Quantitative Data Summary
The following table summarizes the performance of different palladium pre-catalyst systems in the Suzuki-Miyaura coupling of 4-chlorotoluene and phenylboronic acid, a representative and often challenging transformation. This data highlights how the choice of palladium source and ligand ratio directly impacts catalytic efficiency.
| Catalyst System | Ligand Equiv. (to Pd) | Base | Solvent System | Time (h) | Yield (%) | Reference |
| In-situ: Pd(OAc)₂ + XPhos | 0.8 | K₃PO₄ | MeOH / THF | 4 | 44 | [10] |
| In-situ: Pd(OAc)₂ + XPhos | 1.2 | K₃PO₄ | MeOH / THF | 4 | 84 | [10] |
| Well-defined: ᵗBuIndPd(XPhos)Cl | 1.0 | K₃PO₄ | MeOH / THF | 1 | >95 | [4] |
| Well-defined: CrotylPd(XPhos)Cl | 1.0 | K₃PO₄ | MeOH / THF | 4 | ~80 | [4] |
| Well-defined: PdCl₂(dppf) | 1.0 | K₂CO₃ | DME | 2 | High | [12] |
Note: "High" yield suggests a successful reaction as reported in the source, without a specific percentage provided.
The Catalytic Cycle in Detail
Once the active L-Pd(0) species is formed, it enters the catalytic cycle. The phosphine or phosphine oxide ligand plays a crucial role in modulating the electronic and steric environment of the palladium center throughout these steps. Strongly electron-donating and sterically demanding ligands are known to promote the key oxidative addition step and stabilize the active monoligated palladium(0) species.[3][13]
Caption: Fig. 2: Generalized catalytic cycle for a cross-coupling reaction.
Field-Proven Methodologies: Experimental Protocols
Reproducibility is paramount in catalysis research. The following protocol provides a detailed methodology for the comparative evaluation of pre-catalysts in a Suzuki-Miyaura coupling reaction.
General Procedure for Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid [4][10]
Objective: To compare the catalytic efficiency of different palladium pre-catalyst systems under standardized conditions.
Materials:
-
4-chlorotoluene
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄), anhydrous
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, XPhos-Pd-G3, etc.)
-
Ligand (if using an in-situ system, e.g., XPhos)
-
Methanol (MeOH), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Naphthalene (internal standard)
-
Inert atmosphere glovebox or Schlenk line
Reaction Setup (per reaction vial):
-
Preparation: In a glovebox, add K₃PO₄ (0.55 mmol, 116.7 mg) to an 8 mL reaction vial equipped with a magnetic stir bar.
-
Reagent Addition: Add 4-chlorotoluene (0.5 mmol, 63.3 mg), phenylboronic acid (0.55 mmol, 67.1 mg), and naphthalene (0.5 mmol, 64.1 mg) to the vial.
-
Catalyst Stock Solution: Prepare a stock solution of the palladium pre-catalyst in THF. For a 0.0025 M final concentration in a 1 mL reaction, a 0.025 M stock solution is convenient (add 100 µL).
-
For in-situ systems: Prepare a combined stock solution of the palladium source and the desired equivalent of ligand.
-
-
Solvent Addition: Add anhydrous MeOH (0.95 mL) and anhydrous THF (0.05 mL) to the vial.
-
Catalyst Injection: Seal the vial with a Teflon-lined cap. Add the required volume of the catalyst stock solution via syringe.
-
Reaction: Place the vial in a pre-heated aluminum block on a magnetic stir plate set to the desired temperature (e.g., 80 °C).
-
Monitoring & Analysis:
-
At specified time points (e.g., 1h, 2h, 4h, 24h), take an aliquot from the reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., ethyl acetate), filter through a small plug of silica, and analyze by Gas Chromatography with a Flame Ionization Detector (GC-FID).
-
Quantify the product yield by comparing the integrated peak area of the product to that of the naphthalene internal standard.
-
Causality Behind Choices:
-
Base (K₃PO₄): A moderately strong, non-nucleophilic base is required to activate the boronic acid for transmetalation without degrading the catalyst or substrates.
-
Solvent (MeOH/THF): This polar solvent mixture aids in the dissolution of the inorganic base and organic reagents. The small amount of THF helps solubilize the catalyst components.
-
Internal Standard (Naphthalene): Using an internal standard is critical for accurate quantification by GC, as it corrects for variations in injection volume and detector response.
Conclusion: Guiding Principles for Catalyst Selection
The mechanistic understanding of palladium-phosphine oxide pre-catalysts provides clear guidance for researchers.
-
Embrace the Oxide: Do not view phosphine oxidation as merely a negative side effect. The resulting phosphine oxides can be powerful stabilizing ligands that enhance catalyst lifetime and performance.[6][9]
-
Prioritize Reproducibility: For process development and applications where consistency is critical, well-defined pre-catalysts are the superior choice. They eliminate the variability associated with in-situ catalyst formation.[3][11]
-
Optimize for the System: When screening new reactions or using flexible in-situ systems, carefully optimize the ligand-to-palladium ratio, as it can have a profound impact on the reaction outcome.[10]
-
Consider the Entire System: The choice of base, solvent, and temperature are not independent variables; they directly influence the pre-catalyst activation pathway and the stability of the active catalyst.[7][14]
By applying these principles and leveraging the mechanistic insights discussed, researchers can more effectively harness the power of palladium catalysis to accelerate discovery and development in the chemical sciences.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Development of Stable, Active, and High-Throughput Experimentation Compatible Palladium Precatalysts [dspace.library.uvic.ca]
- 3. Synthesis and Application of Air-Stable Secondary Phosphine Oxide, Oxime, and Amine-Phosphine Palladium(II) Complexes in Transfer Hydrogenation and Cross-Coupling Reactions [ir.ua.edu]
- 4. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis and Application of Air-Stable Secondary Phosphine Oxide, Oxime, and Amine-Phosphine Palladium(II) Complexes in Transfer Hydrogenation and Cross-Coupling Reactions - ProQuest [proquest.com]
- 14. chemrxiv.org [chemrxiv.org]
A Comparative Performance Analysis: Bis(p-tolyl)phosphine Oxide versus Industrial Standard Ligands in Palladium-Catalyzed Cross-Coupling
Abstract
The strategic selection of ligands is paramount in optimizing palladium-catalyzed cross-coupling reactions, directly influencing catalytic activity, stability, and substrate scope. While industrial applications have been dominated by sophisticated, electron-rich, and sterically hindered biaryl phosphines (e.g., Buchwald ligands), secondary phosphine oxides (SPOs) like bis(p-tolyl)phosphine oxide (DTPPO) are emerging as highly versatile and effective pre-ligands. This guide provides an in-depth, objective comparison of DTPPO against established industrial standard ligands in three cornerstone C-C and C-N bond-forming reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. We will delve into the mechanistic nuances that differentiate DTPPO, present comparative performance data, and provide standardized experimental protocols for researchers, chemists, and drug development professionals.
The Unique Chemistry of this compound as a Pre-Ligand
Unlike traditional tertiary phosphine ligands, this compound is a secondary phosphine oxide. Its chemical behavior and role in catalysis are governed by a crucial tautomeric equilibrium between the pentavalent secondary phosphine oxide (SPO) form and the trivalent phosphinous acid (PA) form.[1]
References
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Bis(p-tolyl)phosphine Oxide
For the dedicated researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. Proper disposal is not merely a regulatory hurdle; it is a critical component of a robust safety culture and a testament to our commitment to environmental stewardship. This guide provides an in-depth, procedural framework for the safe and compliant disposal of bis(p-tolyl)phosphine oxide, moving beyond a simple checklist to explain the causality behind each critical step. Our goal is to empower you with the knowledge to manage this organophosphorus compound confidently and responsibly from cradle to grave.
Understanding the Compound: Hazard Profile of this compound
Before we can outline disposal procedures, we must first understand the inherent risks associated with this compound. This solid, organophosphorus compound, while a valuable synthetic intermediate, presents several hazards that dictate its handling and disposal protocols.[1][2]
-
Human Health Hazards: It is known to cause skin irritation and serious eye irritation.[3][4][5] Inhalation of dust can lead to respiratory irritation.[6] Ingestion is also considered harmful.[7]
-
Environmental Hazards: While data may be limited for this specific compound, related organophosphorus compounds are often harmful to aquatic life with long-lasting effects.[6] Therefore, preventing its release into the environment is a primary concern.[3]
This hazard profile underscores the necessity of controlled disposal pathways that neutralize risks to both personnel and the environment.
Immediate Safety and Personal Protective Equipment (PPE): Your First Line of Defense
Before any handling or disposal activities commence, ensuring the appropriate safety measures are in place is paramount. This is a non-negotiable aspect of laboratory safety, grounded in the principles of minimizing exposure.[8]
Essential Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a full-face shield.[1][9] | Protects against accidental splashes and airborne dust particles that can cause serious eye irritation.[3][4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact, which can lead to irritation.[3][4][5] |
| Protective Clothing | A lab coat should be worn to protect street clothes and skin from contamination.[1][10] | Provides a removable barrier in case of a spill. |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood.[1][3] | Minimizes the inhalation of dust particles, which can cause respiratory irritation.[6] |
The causality is clear: by creating effective barriers between the chemical and the handler, we mitigate the primary routes of exposure—dermal contact, ocular contact, and inhalation.
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound is a multi-step process that requires careful segregation, containment, and documentation. This protocol is designed to be a self-validating system, ensuring that each step logically follows the last to maintain safety and compliance.
Step 1: Waste Characterization and Segregation
The foundational principle of hazardous waste management is proper identification and segregation.[11]
-
Hazardous Waste Determination: As the generator, you are responsible for determining that this compound waste is hazardous.[12] Based on its irritant properties, it must be managed as a hazardous chemical waste.
-
Segregation: This waste must be kept separate from other waste streams.[1]
-
Do NOT mix with non-hazardous waste.
-
Do NOT mix with incompatible chemicals.
-
Keep solid waste separate from liquid waste to prevent unforeseen reactions and to simplify the final disposal process.[1]
-
Causality: Segregation prevents dangerous reactions between incompatible chemicals and ensures that the waste can be managed by the most appropriate and cost-effective disposal method. Commingling wastes can create a more complex and hazardous mixture, complicating disposal efforts.[11]
Step 2: Proper Containment and Labeling
Containment is about ensuring the waste is securely stored until it can be removed from the laboratory.
-
Container Selection: Use a designated, leak-proof hazardous waste container that is compatible with the chemical. The container must have a secure, tight-fitting lid.[13]
-
Labeling: The container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"[1]
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant")
-
The date accumulation started.
-
-
Storage: Store the sealed container in a designated satellite accumulation area within the laboratory. This area should be away from drains and high-traffic areas.[14] Keep the container closed at all times except when adding waste.[13]
Causality: Proper containment and labeling are mandated by regulations such as the Resource Conservation and Recovery Act (RCRA).[11][13] Clear labeling prevents accidental misuse of the container and provides critical safety information for all laboratory personnel and for the hazardous waste disposal technicians who will handle it.
Step 3: Managing Contaminated Materials and Spills
Any materials that come into direct contact with this compound must be treated as hazardous waste.
-
Contaminated PPE and Labware: Place used gloves, weigh boats, contaminated wipes, and other disposable items into a sealed, labeled bag or container for disposal as solid hazardous waste.[1]
-
Spill Cleanup:
-
Ensure proper PPE is worn before addressing a spill.
-
For a small, dry spill, carefully sweep or scoop the material to avoid creating dust.[3] Use non-sparking tools.[3][4]
-
Place the collected material into a designated hazardous waste container.
-
Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.
-
Causality: Even trace amounts of the chemical on disposable items can pose a hazard. Treating all contaminated materials as hazardous waste ensures a comprehensive approach to safety and prevents the inadvertent spread of contamination.
Step 4: Arranging for Final Disposal
The final step is to transfer the waste to a licensed disposal facility.
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting your Environmental Health and Safety (EHS) department.[1]
-
Documentation: Complete any required waste manifest forms accurately and completely. This documentation creates a "cradle-to-grave" record of the waste's journey.[12]
-
Final Disposal Method: The ultimate disposal will be handled by a licensed hazardous waste management company. The most common and appropriate method for this type of compound is high-temperature incineration with flue gas scrubbing.[3] This process effectively destroys the organic molecule, preventing its release into the environment.
Causality: Federal and local regulations strictly govern the transportation and final disposal of hazardous waste to protect public health and the environment.[12][15] Using a licensed disposal company ensures that the waste is managed in a compliant and environmentally sound manner.[11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to this structured, causality-driven protocol, you contribute to a safer laboratory environment and ensure that your work has a minimal impact on the world outside the lab. This commitment to responsible chemical management is the hallmark of scientific excellence.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. chembk.com [chembk.com]
- 8. osha.gov [osha.gov]
- 9. fishersci.com [fishersci.com]
- 10. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 11. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 12. epa.gov [epa.gov]
- 13. pfw.edu [pfw.edu]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. Hazardous Waste | US EPA [epa.gov]
A Senior Application Scientist's Guide to Handling Bis(p-tolyl)phosphine oxide
Welcome to your essential guide on the safe handling of Bis(p-tolyl)phosphine oxide (CAS No. 2409-61-2). As a widely used intermediate in organic synthesis, particularly in catalysis and the development of novel pharmaceuticals, its proper handling is paramount to ensuring laboratory safety and experimental integrity.[1] This document moves beyond mere checklists to provide a framework of understanding, enabling you to make informed safety decisions grounded in the specific hazards of this compound.
Hazard Identification: The 'Why' Behind the PPE
This compound is a white crystalline solid that, while stable under normal conditions, presents specific hazards that dictate our safety protocols.[2][3] Understanding these is the first step in effective risk mitigation.
The primary hazards, as classified under the Globally Harmonized System (GHS), are:
-
Skin Irritation (Category 2, H315): Causes skin irritation upon contact.[4]
-
Serious Eye Irritation (Category 2, H319): Causes serious eye irritation.[4]
-
Harmful if Swallowed (Acute Toxicity, Oral, Category 4, H302): Can be harmful if ingested.[5][6]
-
May Cause Respiratory Irritation (Specific Target Organ Toxicity, Single Exposure, Category 3, H335): Inhalation of dust may lead to respiratory tract irritation.[5][7]
The physical form of this chemical—a solid powder—means the primary route of exposure is through the inhalation of airborne dust or direct contact with skin and eyes.[8] Therefore, our core objective is to create an unbroken barrier between the chemical and the researcher.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a one-size-fits-all scenario. It must be tailored to the scale and nature of the procedure. The following table outlines the minimum required PPE for handling this compound.
| Operation Scale | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Small Scale (e.g., <1g, weighing, preparing solutions in a fume hood) | Tightly fitting safety goggles with side shields (conforming to EN 166 or NIOSH standards).[8][9] | Chemical-resistant gloves (e.g., Nitrile). Inspect prior to use.[9] | Standard laboratory coat. | Not required if handled within a certified chemical fume hood. |
| Large Scale (e.g., >1g, reactions, bulk transfers) | Chemical splash goggles and a full-face shield.[10] | Chemical-resistant gloves (e.g., Nitrile). Consider double-gloving. | Chemical-resistant lab coat or apron over a standard lab coat. | Required if there is any risk of dust generation outside of a fume hood. Minimum: N95/P100 particulate respirator.[11] |
Eye and Face Protection
This compound is a confirmed serious eye irritant.[4] Standard safety glasses do not provide adequate protection from fine dust.
-
Rationale: Tightly fitting goggles create a seal around the eyes, preventing airborne particulates from entering. A face shield should be used in conjunction with goggles during procedures with a higher risk of splashing or dust generation, providing a secondary barrier for the entire face.[10]
Hand Protection
-
Rationale: As a skin irritant, direct contact must be avoided.[4] Impervious, chemical-resistant gloves are mandatory.[8] Nitrile gloves are a common and effective choice for handling solids. Always inspect gloves for tears or pinholes before use. For prolonged tasks, consider changing gloves periodically to prevent potential degradation.
Body Protection
-
Rationale: A lab coat protects your skin and personal clothing from contamination. All lab coats should be buttoned completely. For larger-scale work, a chemical-resistant apron provides an additional layer of protection against spills. Contaminated clothing must be removed immediately and washed separately before reuse.[4]
Respiratory Protection
-
Rationale: The primary respiratory hazard is the inhalation of dust, which can cause irritation.[5][7] All handling of the solid form that may generate dust (e.g., weighing, transferring) must be performed in a certified chemical fume hood to minimize inhalation exposure.[12] If such engineering controls are not available or are insufficient, a NIOSH-approved particulate respirator (e.g., N95) is required.
Operational Plan: From Preparation to Cleanup
A safe experiment begins before the first reagent is measured.
Pre-Operation Checklist
-
Location: Designate a specific area for handling, preferably within a chemical fume hood.
-
Ventilation: Ensure the fume hood has a current certification and is functioning correctly.
-
Emergency Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station.
-
Spill Kit: Have a chemical spill kit rated for solid reagents readily accessible.
-
Review SDS: Read the Safety Data Sheet (SDS) for this compound before beginning work.[3][5][8]
Donning and Doffing PPE Workflow
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Caption: Correct sequence for donning and doffing PPE to minimize contamination.
Emergency & Disposal Plan
Spill Response
Immediate and correct response to a spill is crucial.
Caption: Decision workflow for responding to a chemical spill.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][8]
-
In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation occurs, get medical help.[4][8]
-
In Case of Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[3][8]
Waste Disposal
Proper disposal prevents environmental contamination and ensures regulatory compliance.
-
Chemical Waste: All waste containing this compound, including contaminated consumables (gloves, wipes), must be collected in a suitable, sealed, and clearly labeled hazardous waste container.
-
Disposal Method: The material should be disposed of by a licensed chemical destruction facility or through controlled incineration with flue gas scrubbing.[8] Do not discharge into sewer systems or contaminate waterways.[8]
-
Empty Containers: Containers should be triple-rinsed (or equivalent) with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be offered for recycling or reconditioning.[8]
By integrating these safety protocols into your daily workflow, you build a culture of safety that protects not only yourself but also your colleagues and the integrity of your research.
References
- 1. lookchem.com [lookchem.com]
- 2. chembk.com [chembk.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. redox.com [redox.com]
- 12. biolaboratorium.com [biolaboratorium.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
